molecular formula C19H13Br2NO B1428409 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole CAS No. 746651-52-5

3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Cat. No.: B1428409
CAS No.: 746651-52-5
M. Wt: 431.1 g/mol
InChI Key: YXWHLCSWBLHWCH-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole (CAS RN 746651-52-5) is a high-purity carbazole derivative supplied as a white to yellow crystalline powder with a typical purity of >98.0% . It has a molecular formula of C 19 H 13 Br 2 NO and a molecular weight of 431.12-431.13 g/mol . This compound exhibits a melting point of approximately 170°C and is characterized by low solubility in water . This compound is primarily valued in research as a versatile chemical intermediate and building block for the synthesis of more complex molecules . The carbazole core structure is of significant scientific interest due to its electron-transport properties and presence in compounds with diverse pharmacological activities . Researchers are exploring carbazole derivatives like this one in various fields. Some carbazole-based compounds are investigated for their potential neuroprotective properties, with studies showing derivatives can help protect neurons in models of Parkinson's disease . Other research areas include the development of anti-cancer agents, where certain carbazole derivatives have demonstrated moderate antiproliferative and anti-migratory effects on breast cancer cell lines . Handling and Safety: This product is a solid and should be stored at room temperature, preferably in a cool, dark place . It may cause skin irritation (H315) and serious eye irritation (H319) . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection . Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,6-dibromo-9-(4-methoxyphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Br2NO/c1-23-15-6-4-14(5-7-15)22-18-8-2-12(20)10-16(18)17-11-13(21)3-9-19(17)22/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWHLCSWBLHWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746651-52-5
Record name 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbazole and its derivatives are a cornerstone in the fields of materials science and medicinal chemistry. Their unique electronic and photophysical properties, combined with a rigid, planar structure, make them ideal candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), photovoltaic devices, and as scaffolds for pharmacologically active compounds. The strategic functionalization of the carbazole core is paramount to fine-tuning its properties for specific applications.

This technical guide provides a comprehensive overview of the synthesis of a key carbazole derivative, 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole. This molecule serves as a versatile building block, with the bromine atoms at the 3 and 6 positions providing reactive handles for further elaboration through cross-coupling reactions, while the N-(4-methoxyphenyl) substituent modulates the electronic properties of the carbazole nucleus. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic strategies, a step-by-step experimental protocol, and a discussion of the underlying chemical principles.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound is a two-stage process. The first stage involves the selective bromination of the carbazole core, followed by the N-arylation of the resulting 3,6-Dibromo-9H-carbazole. The choice of methodology for each step can significantly impact the overall yield and purity of the final product.

Stage 1: Electrophilic Bromination of Carbazole

The introduction of bromine atoms at the 3 and 6 positions of the carbazole ring is typically achieved through electrophilic aromatic substitution. These positions are the most electronically rich and sterically accessible, making them preferential sites for electrophilic attack. Several brominating agents can be employed, with N-bromosuccinimide (NBS) being a common and effective choice due to its ease of handling and selectivity.[1] Alternative methods include the use of liquid bromine or 1,3-dibromo-5,5-dimethylhydantoin.[1]

The reaction mechanism involves the generation of an electrophilic bromine species, which is then attacked by the electron-rich carbazole ring. The reaction is often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane.[1]

Stage 2: N-Arylation of 3,6-Dibromo-9H-carbazole

The introduction of the 4-methoxyphenyl group onto the nitrogen atom of the carbazole ring can be accomplished through several modern cross-coupling methodologies. The most prominent among these are the Ullmann condensation, the Buchwald-Hartwig amination, and the Suzuki-Miyaura coupling.

  • Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol.[2][3] In the context of this synthesis, 3,6-Dibromo-9H-carbazole would be coupled with a 4-methoxyphenyl halide (e.g., 4-iodoanisole) in the presence of a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃).[4] The reaction is typically performed at elevated temperatures in a high-boiling polar aprotic solvent like DMF.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction has become a cornerstone for the formation of carbon-nitrogen bonds.[5][6] It offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann reaction. The synthesis would involve the coupling of 3,6-Dibromo-9H-carbazole with 4-iodoanisole or 4-bromoanisole in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).[5]

  • Suzuki-Miyaura Coupling: While more commonly used for C-C bond formation, variations of the Suzuki-Miyaura coupling can be employed for N-arylation. This would involve the reaction of 3,6-Dibromo-9H-carbazole with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

The choice between these methods often depends on factors such as catalyst cost and sensitivity, substrate availability, and desired reaction conditions. For this guide, we will focus on a detailed protocol based on the Ullmann condensation, as it represents a robust and well-established method.

Experimental Protocol: Ullmann Condensation Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound, commencing with the bromination of carbazole.

Part A: Synthesis of 3,6-Dibromo-9H-carbazole

Materials:

  • Carbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Distilled Water

  • Ethyl Acetate

  • Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve carbazole (1 equivalent) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into a beaker of distilled water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.

  • Dissolve the crude product in ethyl acetate and dry the organic layer with anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude 3,6-Dibromo-9H-carbazole.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Part B: Synthesis of this compound

Materials:

  • 3,6-Dibromo-9H-carbazole

  • 4-Iodoanisole

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine Solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,6-Dibromo-9H-carbazole (1 equivalent), 4-iodoanisole (1.1 equivalents), CuI (0.1 equivalents), 1,10-phenanthroline (0.1 equivalents), and K₂CO₃ (2.5 equivalents).

  • Add anhydrous DMF to the flask and stir the mixture at 130 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₉H₁₃Br₂NO431.12170White to yellow crystalline powder

Note: Physical properties such as melting point can vary slightly depending on the purity of the sample.[7]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Bromination cluster_stage2 Stage 2: N-Arylation (Ullmann) Carbazole Carbazole Bromination 3,6-Dibromo-9H-carbazole Carbazole->Bromination NBS, DMF Arylation This compound Bromination->Arylation 4-Iodoanisole, CuI, 1,10-Phenanthroline, K2CO3, DMF

Caption: Synthetic pathway for this compound.

Key Reaction Mechanisms

Reaction_Mechanisms cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination A R-NH (3,6-Dibromo-9H-carbazole) G N-Cupration A->G B Ar-X (4-Iodoanisole) F Oxidative Addition B->F C Cu(I) Catalyst C->F D Ligand (1,10-Phenanthroline) E Base (K2CO3) E->G H Reductive Elimination F->H G->H H->C Catalyst Regeneration I R-N-Ar (Product) H->I J R-NH (3,6-Dibromo-9H-carbazole) P Amine Coordination & Deprotonation J->P K Ar-X (4-Iodoanisole) O Oxidative Addition K->O L Pd(0) Catalyst L->O M Ligand (e.g., XPhos) N Base (e.g., NaOtBu) N->P O->P Q Reductive Elimination P->Q Q->L Catalyst Regeneration R R-N-Ar (Product) Q->R

Caption: Catalytic cycles for Ullmann and Buchwald-Hartwig N-arylation.

Conclusion

The synthesis of this compound is a well-defined process that leverages fundamental reactions in organic chemistry. This guide has provided a detailed overview of the key synthetic strategies, with a focus on the practical application of the Ullmann condensation for the crucial N-arylation step. The methodologies described herein are robust and can be adapted for the synthesis of a wide array of functionalized carbazole derivatives. The successful synthesis and purification of this versatile building block open the door to further chemical exploration and the development of novel materials and therapeutic agents.

References

Sources

An In-depth Technical Guide to 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole, a key building block in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering insights into its synthesis, characterization, and potential applications.

Introduction: The Significance of Carbazole Derivatives

Carbazole and its derivatives have garnered significant attention in the scientific community due to their unique photophysical and electronic properties.[1][2] The rigid, planar structure of the carbazole moiety, coupled with its electron-rich nature, makes it an excellent scaffold for the construction of functional organic materials.[3] In particular, carbazole derivatives are widely recognized for their exceptional hole-transporting capabilities, high thermal stability, and high charge carrier mobility.[4] These properties make them ideal candidates for use in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2][5]

The subject of this guide, this compound, is a strategically functionalized carbazole derivative. The bromine atoms at the 3 and 6 positions serve as versatile handles for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecular architectures.[6] The 9-(4-methoxyphenyl) group, on the other hand, can influence the solubility, morphology, and electronic properties of the molecule. The methoxy group, being an electron-donating group, can modulate the HOMO and LUMO energy levels of the carbazole core, which is a critical aspect in the design of efficient organic electronic devices.[1][7]

Physicochemical Properties

This compound is a white to yellow crystalline powder at room temperature.[8] Its core chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 746651-52-5[8]
Molecular Formula C₁₉H₁₃Br₂NO[8][9]
Molecular Weight 431.12 g/mol [8][9]
Melting Point 170 °C[8][10]
Appearance White to yellow crystalline powder[8]
Boiling Point (est.) 533.2 ± 50.0 °C at 760 mmHg[8]
Density (est.) 1.6 ± 0.1 g/cm³[8]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the bromination of carbazole to form the 3,6-dibromocarbazole intermediate, followed by an N-arylation reaction to introduce the 4-methoxyphenyl group.

Step 1: Synthesis of 3,6-Dibromocarbazole

The precursor, 3,6-dibromocarbazole, can be synthesized via the electrophilic bromination of 9H-carbazole. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-dimethylformamide (DMF).[11]

Experimental Protocol (Adapted from[11])

  • In a round-bottom flask, dissolve 9H-carbazole (1 equivalent) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (2.2 equivalents for dibromination) in DMF dropwise to the carbazole solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Purify the crude 3,6-dibromocarbazole by recrystallization from a suitable solvent such as ethanol or chloroform.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_carbazole 9H-Carbazole reaction_step Electrophilic Bromination (0°C to Room Temp, 24h) start_carbazole->reaction_step start_nbs N-Bromosuccinimide (NBS) start_nbs->reaction_step start_dmf DMF (Solvent) start_dmf->reaction_step workup_precipitation Precipitation in Water reaction_step->workup_precipitation workup_filtration Filtration & Washing workup_precipitation->workup_filtration workup_recrystallization Recrystallization workup_filtration->workup_recrystallization product 3,6-Dibromocarbazole workup_recrystallization->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons (Carbazole Moiety): The protons on the dibrominated carbazole core are expected to appear as doublets and doublets of doublets in the range of 7.0-8.5 ppm. The protons ortho to the bromine atoms will be shifted downfield.

  • Aromatic Protons (Methoxyphenyl Moiety): The protons on the 4-methoxyphenyl group will likely appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected to appear around 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

  • The spectrum will show signals for the 19 carbon atoms. The carbons attached to the bromine atoms will be shifted to lower field strengths. The carbon of the methoxy group will appear around 55-60 ppm. The remaining aromatic carbons will resonate in the typical range of 110-150 ppm.

Mass Spectrometry

  • The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 431.12 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms.

Applications in Organic Electronics

The unique molecular structure of this compound makes it a promising candidate for use in organic electronic devices, particularly as a hole-transporting material (HTM) in OLEDs and perovskite solar cells.

Hole-Transporting Material (HTM) in OLEDs

In OLEDs, the HTM facilitates the transport of holes from the anode to the emissive layer, where they recombine with electrons to produce light. An efficient HTM should possess:

  • High Hole Mobility: To ensure efficient charge transport.

  • Appropriate HOMO Energy Level: To facilitate hole injection from the anode.

  • High Thermal and Morphological Stability: To ensure a long device lifetime.

Carbazole derivatives are well-known for their excellent hole-transport properties. The 3,6-disubstituted carbazole core provides a rigid and planar structure that can facilitate intermolecular π-π stacking, which is beneficial for charge transport. The 9-(4-methoxyphenyl) substituent can be used to fine-tune the electronic properties and improve the processability of the material.

Building Block for Advanced Materials

The two bromine atoms on the carbazole core are key functional groups that allow for the synthesis of more complex materials through reactions like Suzuki and Stille cross-coupling. This enables the creation of star-shaped or dendritic molecules with enhanced hole-transporting properties and improved morphological stability.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Based on available safety data, it is classified with the following hazards:

  • H315: Causes skin irritation. [9]* H319: Causes serious eye irritation. [9] Recommended Precautionary Measures:

  • Wear protective gloves, eye protection, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced organic materials. Its robust carbazole core, combined with the synthetic handles provided by the bromine atoms and the modulating effect of the methoxyphenyl group, makes it a compound of significant interest for researchers in organic electronics. The synthetic routes outlined in this guide, based on well-established methodologies, provide a clear pathway for its preparation. Further research into the specific performance of this molecule in OLEDs and other electronic devices is warranted and is expected to reveal its full potential as a high-performance organic semiconductor.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Alfa Chemical. (n.d.). This compound CAS NO: 746651-52-5. Retrieved from [Link]

  • Paternina, A. D., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
  • Sourcing Allies. (n.d.). Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. Retrieved from [Link]

  • El-Daly, S. A., & El-Azab, A. S. (2014). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution–deconvolution Transforms. International Journal of Electrochemical Science, 9, 2349-2361.
  • Ganesan, P., et al. (2023). 9-(4-Methoxyphenyl)-9H-carbazole.
  • ResearchGate. (n.d.). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. Retrieved from [Link]

  • Gummalla, S., et al. (2022). Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells. Sustainable Energy & Fuels, 6(1), 133-145.
  • Lee, S. K., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 209-216.
  • Royal Society of Chemistry. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Retrieved from [Link]

  • Duan, X. M., et al. (2006). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 3), o1153–o1154.
  • Duan, X. M., et al. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 11), o3977–o3978.
  • Jian-Lan, C., et al. (2006). 3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 1), o11-o13.
  • Chen, Y. C., et al. (2022). Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials.
  • Vaitkeviciene, V., et al. (2023). Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs.
  • Cui, J. L., et al. (2009). 3,6-Dibromo-9-(4-chloro-benz-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o215.
  • Sourcing Allies. (n.d.). OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Retrieved from [Link]

  • Karon, K., et al. (2022). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs.
  • Rashidnadimi, S., et al. (2007). Electrochemistry and Electrogenerated Chemiluminescence of 3,6-Di(spirobifluorene)-N-phenylcarbazole. The Journal of Physical Chemistry C, 111(49), 18341-18347.

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An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Forward: This document provides a comprehensive technical overview of GSK1070916, a pivotal research compound in the study of cell cycle regulation and oncology. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's properties and applications.

A Note on CAS Numbering: It is important to clarify a point of potential confusion regarding the Chemical Abstracts Service (CAS) number. While the CAS number 746651-52-5 has been intermittently associated with GSK1070916 in some databases, this is largely incorrect. The correct and consistently cited CAS number for GSK1070916 is 942918-07-2 . The former CAS number (746651-52-5) is correctly assigned to the chemical intermediate 3,6-dibromo-9-(4-methoxyphenyl)carbazole. This guide will exclusively focus on the Aurora kinase inhibitor, GSK1070916.

Introduction

GSK1070916 is a highly potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in the regulation of mitosis.[3] Specifically, Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis.[3] Dysregulation and overexpression of Aurora kinases are frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[4] GSK1070916 has demonstrated broad antitumor activity in a wide range of cancer cell lines and in vivo tumor xenograft models, positioning it as a valuable tool for cancer research and a potential candidate for clinical development.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of GSK1070916 is fundamental for its effective use in experimental settings. These properties influence its solubility, stability, and bioavailability.

PropertyValueSource
CAS Number 942918-07-2[1]
Molecular Formula C₃₀H₃₃N₇O[5]
Molecular Weight 507.63 g/mol [5]
IUPAC Name 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea[5]
Appearance Yellow to off-white powder
Solubility DMSO: 93 mg/mL (183.2 mM), Ethanol: 8 mg/mL (15.75 mM), Water: Insoluble
Storage Store lyophilized powder at -20°C. In solution, store at -20°C and use within one month to prevent loss of potency.[2]

Mechanism of Action: Selective Inhibition of Aurora B/C Kinases

GSK1070916 exerts its biological effects through the potent and selective inhibition of Aurora B and Aurora C kinases.[1] It functions as a reversible and ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinases and preventing the phosphorylation of their downstream substrates.[3][6]

A key characteristic of GSK1070916 is its remarkable selectivity for Aurora B/C over Aurora A.[2] This selectivity is crucial, as the distinct roles of the Aurora kinases mean that non-selective inhibition can lead to different cellular phenotypes and potential off-target effects.

The inhibition of Aurora B by GSK1070916 disrupts the function of the chromosomal passenger complex, leading to a cascade of mitotic defects. A primary and quantifiable indicator of Aurora B inhibition in cells is the dose-dependent reduction in the phosphorylation of Histone H3 at serine 10 (pHH3-S10), a direct substrate of Aurora B.[2]

The cellular consequences of treatment with GSK1070916 are profound. Instead of arresting in mitosis, treated cells fail to undergo proper cytokinesis, leading to endoreduplication and the formation of polyploid cells.[5] This aberrant cell division ultimately triggers apoptosis, or programmed cell death, which is the basis for its antitumor activity.[5]

GSK1070916_Mechanism_of_Action cluster_0 Mitosis cluster_1 Effect of GSK1070916 Aurora_B_Kinase Aurora B Kinase (in Chromosomal Passenger Complex) Histone_H3 Histone H3 Aurora_B_Kinase->Histone_H3 Phosphorylates pHH3_S10 Phospho-Histone H3 (Ser10) Histone_H3->pHH3_S10 Proper_Chromosome_Segregation Proper Chromosome Segregation pHH3_S10->Proper_Chromosome_Segregation Cytokinesis Successful Cytokinesis Proper_Chromosome_Segregation->Cytokinesis Normal_Cell_Division Normal Cell Division Cytokinesis->Normal_Cell_Division GSK1070916 GSK1070916 GSK1070916->Aurora_B_Kinase Inhibits Inhibition_of_Aurora_B Inhibition of Aurora B Kinase Endoreduplication_Polyploidy Endoreduplication & Polyploidy Inhibition_of_Aurora_B->Endoreduplication_Polyploidy Apoptosis Apoptosis Endoreduplication_Polyploidy->Apoptosis

Caption: Mechanism of action of GSK1070916.

Synthesis and Formulation

The synthesis of GSK1070916 has been described in the scientific literature, stemming from lead optimization of a 7-azaindole-based series of compounds.[4] The key to enhancing the cellular activity of this series was the introduction of a 2-aryl group with a basic amine onto the azaindole core.[4] For preclinical research, GSK1070916 is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. For in vivo administration in animal models, a common formulation involves a vehicle of 2% Cremophor EL and 2% N,N-dimethylacetamide at a pH of 5.0.[7] Another suggested in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of GSK1070916 against Aurora kinases can be quantified using in vitro kinase assays. These assays typically measure the phosphorylation of a synthetic peptide substrate by the recombinant kinase.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant Aurora A, B, and C kinases are incubated with their respective peptide substrates. For example, a biotinylated peptide can be used for subsequent detection.[2]

  • Compound Incubation: The kinase and substrate mixture is incubated with varying concentrations of GSK1070916. Due to the time-dependent inhibition of Aurora B and C by GSK1070916, a pre-incubation period of the enzyme and inhibitor is recommended before initiating the kinase reaction.[2]

  • Kinase Reaction Initiation: The reaction is started by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as fluorescence polarization or AlphaScreen technology.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assays

The antiproliferative effects of GSK1070916 can be assessed in a panel of cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of GSK1070916 for a defined period, typically 72 hours.

  • Cell Viability Assessment: Cell viability is measured using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: EC₅₀ values, the concentration of the compound that causes a 50% reduction in cell viability, are determined.

Experimental_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation Compound_Treatment Treat with Serial Dilutions of GSK1070916 Overnight_Incubation->Compound_Treatment Incubation_72h Incubate for 72 hours Compound_Treatment->Incubation_72h Viability_Assay Add CellTiter-Glo® Reagent Incubation_72h->Viability_Assay Luminescence_Measurement Measure Luminescence Viability_Assay->Luminescence_Measurement Data_Analysis Calculate EC50 Values Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a cell proliferation assay.

In Vivo Xenograft Models

The antitumor efficacy of GSK1070916 can be evaluated in vivo using human tumor xenograft models in immunocompromised mice.

Step-by-Step Methodology:

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into control and treatment groups. GSK1070916 is administered, often via intraperitoneal injection, according to a specific dosing schedule.[9]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring the levels of pHH3-S10 to confirm target engagement.

  • Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.

Efficacy and Selectivity

GSK1070916 demonstrates potent inhibitory activity against Aurora B and C kinases with high selectivity over Aurora A. This selectivity is a distinguishing feature compared to some other pan-Aurora kinase inhibitors.

TargetKᵢ (nM)IC₅₀ (nM)Source
Aurora B 0.383.5[2]
Aurora C 1.56.5[2]
Aurora A 4901100[2]

The antiproliferative activity of GSK1070916 is broad, with EC₅₀ values of less than 10 nM in over 100 cancer cell lines.[4] In vivo studies have shown that GSK1070916 can induce tumor regression in various xenograft models, including those for leukemia, colon cancer, and lung cancer.[4]

Safety and Handling

As with any potent research compound, appropriate safety precautions should be taken when handling GSK1070916. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment, including gloves, lab coat, and eye protection, should be worn.

Conclusion

GSK1070916 is a powerful and selective research tool for investigating the roles of Aurora B and C kinases in cell division and cancer. Its well-characterized mechanism of action, potent antiproliferative activity, and in vivo efficacy make it an invaluable compound for researchers in oncology and cell biology. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory, contributing to the advancement of our understanding of cancer and the development of novel therapeutic strategies.

References

  • Hardwicke, M. A., Oleykowski, C. A., Plant, R., Wang, J., Liao, Q., Moss, K., Newlander, K., Adams, J. L., Dhanak, D., Yang, J., Lai, Z., Sutton, D., & Patrick, D. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1808–1817. [Link]

  • Adooq Bioscience. (n.d.). GSK1070916 | Aurora Kinase B/C inhibitor. Retrieved January 19, 2026, from [Link]

  • American Association for Cancer Research. (2008). Biological characterization of GSK1070916: A potent and selective inhibitor of Aurora B/C kinase. Cancer Research, 68(9 Supplement), 3573. [Link]

  • Lai, Z., Yang, J., Wang, J., Oleykowski, C. A., Plant, R., Sutton, D., Patrick, D. R., Dhanak, D., & Tummino, P. J. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 421(3), 345–354. [Link]

  • BioCrick. (n.d.). GSK1070916 | CAS:942918-07-2 | Aurora B/C inhibitor. Retrieved January 19, 2026, from [Link]

  • Adams, N. D., Adams, J. L., Burgess, J. L., Chaudhari, A. M., Copeland, R. A., Donatelli, C. A., Drewry, D. H., Fisher, K. E., Hamajima, T., Hardwicke, M. A., Huffman, W. F., Koretke, K. K., Lai, Z., McDonald, O. B., Nakamura, H., Newlander, K. A., Oleykowski, C. A., Parrish, C. A., Patrick, D. R., Plant, R., … Dhanak, D. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973–4001. [Link]

  • National Center for Biotechnology Information. (n.d.). Gsk-1070916. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Portland Press. (2009). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK1070916. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2016). Pharmacodynamic effects and concentrations of GSK1070916. [Link]

  • Adooq Bioscience. (n.d.). GSK1070916 | Aurora Kinase B/C inhibitor. Retrieved January 19, 2026, from [Link]

Sources

structure of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the carbazole derivative, this compound. We will delve into its core structural attributes, provide validated synthetic methodologies with mechanistic insights, and explore its significant applications in pioneering fields.

Introduction: A Versatile Heterocyclic Scaffold

Carbazole and its derivatives are a cornerstone of modern materials science and medicinal chemistry, prized for their unique electronic properties, rigid planar structure, and functional versatility.[1][2] At the forefront of this class is This compound , a molecule engineered with specific functionalities that make it a highly valuable intermediate. The carbazole core provides a robust, electron-rich system, while the bromine atoms at the 3 and 6 positions serve as reactive handles for further chemical modification through cross-coupling reactions.[3][4] The N-substitution with a 4-methoxyphenyl group further modulates its electronic and physical properties.

This guide moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on why this particular structure is significant and how to approach its synthesis and characterization with a focus on reliability and reproducibility.

Molecular Architecture and Physicochemical Profile

The is a deliberate fusion of three key components: the carbazole nucleus, the bromo substituents, and the N-aryl group. Understanding this architecture is fundamental to harnessing its potential.

Core Structural Analysis
  • Carbazole Nucleus: A tricyclic aromatic system consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring. This extensive π-conjugated system is responsible for its inherent hole-transporting capabilities.[5]

  • Bromo Substituents: Located at the C3 and C6 positions, these heavy atoms are strategically placed for facile subsequent chemical transformations, such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions. This allows for the extension of the π-system or the introduction of new functional groups to fine-tune the molecule's optoelectronic properties.[4]

  • 9-(4-methoxyphenyl) Group: The aryl group at the N9 position is not coplanar with the carbazole ring system. Based on crystallographic studies of the parent compound, 9-(4-methoxyphenyl)-9H-carbazole, the dihedral angle between the carbazole and phenyl rings is approximately 56.8°.[6] This twisted conformation helps to disrupt intermolecular stacking in the solid state, which can improve solubility and film-forming properties in organic electronic applications.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing a critical data reference for experimental design.

PropertyValueSource(s)
IUPAC Name 3,6-dibromo-9-(4-methoxyphenyl)carbazole[5]
CAS Number 746651-52-5[7][8]
Molecular Formula C₁₉H₁₃Br₂NO[5][7]
Molecular Weight 431.12 g/mol [5][7]
Appearance White to yellow crystalline powder[7]
Melting Point 170 °C[7]
Boiling Point 533.2±50.0 °C at 760 mmHg[7]
SMILES COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br[5]

Synthesis and Mechanistic Considerations

A robust and reproducible synthetic route is paramount. The most logical and field-proven approach to this compound involves a two-step sequence. This strategy ensures high purity of the key intermediates and the final product.

Synthetic Workflow Overview

The synthesis begins with the selective bromination of the carbazole core, followed by a copper-catalyzed N-arylation. This sequence is favored because direct bromination of the N-arylated carbazole could lead to undesired side reactions on the methoxyphenyl ring.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: N-Arylation (Ullmann Condensation) Carbazole 9H-Carbazole Dibromo 3,6-Dibromo-9H-carbazole (Intermediate) Carbazole->Dibromo NBS, DMF Final This compound (Final Product) Dibromo->Final 4-Iodoanisole, CuI, K₂CO₃, 1,10-Phenanthroline

Caption: High-level synthetic workflow for the target molecule.
Experimental Protocol: A Self-Validating System

This protocol integrates purification and in-process checks to ensure the integrity of the final compound.

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole

This procedure is adapted from established methods for the electrophilic bromination of carbazole.[9] The use of N-Bromosuccinimide (NBS) is preferred over liquid bromine for its superior handling safety and selectivity.

  • Materials: 9H-Carbazole, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Deionized Water.

  • Procedure:

    • In a round-bottom flask, dissolve 1 equivalent of 9H-carbazole in anhydrous DMF (approx. 15 mL per gram of carbazole).

    • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

    • Slowly add 2.1 equivalents of NBS portion-wise over 30 minutes. The slight excess of NBS ensures complete dibromination.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Pour the reaction mixture into a beaker containing a large volume of cold deionized water to precipitate the product.

    • Stir the resulting slurry for 1 hour, then collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with deionized water and dry under vacuum. The crude 3,6-dibromo-9H-carbazole can be purified by recrystallization from a suitable solvent like ethanol or toluene.

Step 2: Synthesis of this compound

This step employs a copper-catalyzed Ullmann condensation, a classic and reliable method for forming C-N bonds.[6][10]

  • Materials: 3,6-Dibromo-9H-carbazole, 4-Iodoanisole, Copper(I) Iodide (CuI), Potassium Carbonate (K₂CO₃), 1,10-Phenanthroline, DMF.

  • Procedure:

    • To an oven-dried flask, add 3,6-Dibromo-9H-carbazole (1 equiv.), K₂CO₃ (2.5 equiv.), CuI (0.1 equiv.), and 1,10-Phenanthroline (0.1 equiv.).

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous DMF, followed by 4-Iodoanisole (1.2 equiv.). The use of an aryl iodide is crucial for reactivity in Ullmann-type couplings.

    • Heat the mixture to reflux (typically 120-140 °C) and stir for 24-48 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and quench with aqueous ammonia solution to complex the copper catalyst.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the final product.

Structural Characterization and Validation

Unambiguous structural confirmation is non-negotiable. A multi-technique approach ensures the identity, purity, and integrity of the synthesized molecule.

G cluster_0 Primary Validation cluster_1 Definitive Structure Elucidation cluster_2 Conformational Analysis Crude Crude Product (Post-Synthesis) TLC TLC (Purity Check) Crude->TLC MS Mass Spectrometry (Confirms M.W. & Isotopic Pattern) Crude->MS NMR_H ¹H NMR (Proton Environment) TLC->NMR_H MS->NMR_H NMR_C ¹³C NMR (Carbon Skeleton) NMR_H->NMR_C XRay Single Crystal X-Ray (3D Structure) NMR_C->XRay If crystals form Purified Pure, Validated Compound NMR_C->Purified XRay->Purified

Caption: Integrated workflow for structural characterization.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on the carbazole and methoxyphenyl rings. The symmetry of the 3,6-dibromo substitution simplifies the carbazole signals. Protons at C4/C5 should appear as a doublet, C2/C7 as a doublet of doublets, and C1/C8 as a doublet. The methoxyphenyl ring will show a characteristic AA'BB' system (two doublets), and the methoxy group will present a singlet around 3.8-4.0 ppm.[11]

    • ¹³C NMR: Will confirm the number of unique carbon environments, with signals corresponding to the brominated carbons shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum is critical for confirming the molecular weight (431.12 g/mol ). Furthermore, the presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1, providing definitive evidence of dibromination.

  • X-ray Crystallography: For ultimate structural proof, single-crystal X-ray diffraction can provide the precise bond lengths, bond angles, and the crucial dihedral angle between the carbazole and methoxyphenyl planes.[10]

Field Applications and Structural Significance

The specific design of this molecule makes it a versatile platform for advanced applications.

G cluster_0 Structural Features cluster_1 Resulting Applications Molecule This compound Carbazole Carbazole Core (Hole Transport) Molecule->Carbazole Bromo 3,6-Bromo Sites (Reactive Handles) Molecule->Bromo Aryl N-Aryl Group (Solubility & Tuning) Molecule->Aryl OLED OLED Materials (Hosts, HTLs) Carbazole->OLED Bromo->OLED Pharma Pharmaceutical Intermediates Bromo->Pharma Polymers Functional Polymers Bromo->Polymers Aryl->OLED

Caption: Relationship between molecular features and applications.
Organic Electronics

In the field of Organic Light-Emitting Diodes (OLEDs), carbazole derivatives are widely used as host materials for phosphorescent emitters or as hole-transporting layers (HTLs).[1] this compound serves as a key building block. The dibromo functionality allows for its use in polymerization reactions (e.g., Kumada or Suzuki polycondensation) to create high-performance conjugated polymers.[4] Alternatively, these sites can be functionalized with other aromatic groups to synthesize complex, non-polymeric materials with tailored energy levels for efficient charge injection and transport in OLED devices.[2]

Medicinal Chemistry

The 3,6-dibromocarbazole scaffold is a privileged structure in drug discovery. Derivatives have been investigated for a range of biological activities, including neuroprotective and anti-cancer effects.[11][12] This molecule serves as a critical intermediate, where the bromine atoms can be replaced with various pharmacophores to generate libraries of novel compounds for biological screening.[13] For example, the P7C3 class of neuroprotective aminopropyl carbazoles is based on a similar 3,6-dibromo-9H-carbazole starting material.[12]

Safety and Handling

As per the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin and serious eye irritation.[5]

  • Handling: Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[8]

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation. Its well-defined structure, featuring a robust carbazole core and strategically placed reactive bromine sites, provides a reliable foundation for creating next-generation organic electronic materials and complex pharmaceutical agents. The synthetic protocols and characterization workflows detailed in this guide provide the necessary framework for researchers to confidently synthesize, validate, and utilize this powerful molecular building block in their respective fields.

References

  • National Center for Biotechnology Information. "this compound." PubChem Compound Database, CID=58620860. [Link]

  • MacMillan, K. S., et al. "Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties." Journal of Medicinal Chemistry, 2014. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "Harnessing the Power of Carbazole Derivatives: A Focus on 3,6-Dibromocarbazole." [Link]

  • Alfa Chemical. "this compound CAS NO: 746651-52-5." [Link]

  • Guerra-Ramírez, D., et al. "Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives." Molecules, 2018. [Link]

  • ResearchGate. "Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole." [Link]

  • Ganesan, P., et al. "9-(4-Methoxyphenyl)-9H-carbazole." Acta Crystallographica Section E, 2023. [Link]

  • Gielara, A., et al. "Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. [Link]

  • Organic Syntheses. "9H-Carbazole, 9-ethyl-3,6-dimethyl-." [Link]

  • Duan, X.-M., et al. "3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole." Acta Crystallographica Section E, 2006. [Link]

  • Duan, X.-M., et al. "3,6-Dibromo-9-hexyl-9H-carbazole." Acta Crystallographica Section E, 2006. [Link]

  • Dias, F. B., et al. "Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds." Processes, 2024. [Link]

  • ResearchGate. "The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes." [Link]

  • Lee, M. W., et al. "Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores." Molecules, 2021. [Link]

Sources

3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic heterocyclic compound of significant interest in materials science and medicinal chemistry. We delve into the precise determination of its molecular weight, supported by a detailed breakdown of its physicochemical properties. The guide outlines a robust synthesis and characterization workflow, offering field-proven insights into its preparation. Furthermore, we explore its current and potential applications, particularly as a versatile building block for organic light-emitting diodes (OLEDs) and as a scaffold for novel therapeutic agents. This document serves as a critical resource for professionals engaged in advanced chemical synthesis and drug discovery.

Introduction and Molecular Structure

This compound is a derivative of carbazole, a tricyclic aromatic amine. Its structure is characterized by a central carbazole core, which is dibrominated at the 3 and 6 positions, and a methoxy-substituted phenyl group attached to the nitrogen atom. The bromine atoms serve as reactive handles for further functionalization through cross-coupling reactions, while the carbazole moiety provides a rigid, electron-rich framework with valuable photophysical properties.[1] These structural features make it a highly versatile intermediate in the synthesis of complex organic materials and biologically active molecules.[2][3]

Caption: Chemical structure of this compound.

Physicochemical Properties and Molecular Weight Determination

The accurate determination of a compound's molecular weight is fundamental to all chemical research, underpinning stoichiometric calculations, analytical characterization, and conformity with regulatory standards.

Theoretical Molecular Weight Calculation

The molecular formula for the compound is C₁₉H₁₃Br₂NO.[4] The molecular weight (MW) is calculated by summing the atomic weights of its constituent atoms. Using standard atomic weights:

  • Carbon (C): 19 x 12.011 u = 228.209 u

  • Hydrogen (H): 13 x 1.008 u = 13.104 u

  • Bromine (Br): 2 x 79.904 u = 159.808 u

  • Nitrogen (N): 1 x 14.007 u = 14.007 u

  • Oxygen (O): 1 x 15.999 u = 15.999 u

Total Average Molecular Weight = 431.127 g/mol

This value is consistent with figures reported across major chemical databases and suppliers.[4][5][6] For high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), resulting in a value of 428.93639 Da .[5]

Summary of Key Properties

The essential physicochemical data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 431.12 g/mol [4][6]
Molecular Formula C₁₉H₁₃Br₂NO[4][5]
CAS Number 746651-52-5[4][7]
IUPAC Name 3,6-dibromo-9-(4-methoxyphenyl)carbazole[5]
Appearance White to yellow crystalline powder[4]
Melting Point 170 °C[4][6]
Boiling Point 533.2±50.0 °C at 760 mmHg[4]
Purity ≥98% (typical)[4][6]

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved via a two-step process: the bromination of the carbazole core followed by an N-arylation reaction. This approach provides a reliable and scalable method for producing high-purity material.

Experimental Protocol: A Representative Synthesis

Step 1: Bromination of 9H-Carbazole The starting material, 9H-carbazole, is first dibrominated at the electron-rich 3 and 6 positions. This is a standard electrophilic aromatic substitution.

  • Dissolve 9H-carbazole in a suitable solvent such as dimethylformamide (DMF) or acetic acid.

  • Cool the solution in an ice bath to control the reaction exotherm.

  • Add N-Bromosuccinimide (NBS) portion-wise.[8] The use of NBS is preferred over elemental bromine for its selectivity and safer handling.

  • Allow the reaction to stir at room temperature until Thin Layer Chromatography (TLC) indicates full consumption of the starting material.

  • Precipitate the product, 3,6-Dibromo-9H-carbazole, by pouring the reaction mixture into water.

  • Filter, wash with water, and dry the crude product.[9]

Step 2: N-Arylation (Ullmann Condensation) The resulting 3,6-Dibromo-9H-carbazole is then coupled with a substituted aryl halide.

  • Combine 3,6-Dibromo-9H-carbazole, 4-iodoanisole, a copper(I) iodide (CuI) catalyst, a ligand such as 1,10-phenanthroline, and a base like potassium carbonate (K₂CO₃) in a reaction flask.[10]

  • Add a high-boiling point polar aprotic solvent, such as DMF.

  • Heat the mixture under reflux under an inert atmosphere (e.g., Nitrogen or Argon) for several hours. The choice of a copper catalyst and ligand is crucial for facilitating this C-N bond formation.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and quench with water. Extract the product into an organic solvent like ethyl acetate.[10]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product via column chromatography on silica gel to yield pure this compound.[10]

Characterization and Quality Control

The identity and purity of the synthesized compound must be rigorously validated.

  • Mass Spectrometry (MS): Confirms the molecular weight by identifying the molecular ion peak corresponding to the calculated value.

  • NMR Spectroscopy (¹H and ¹³C): Verifies the molecular structure by showing the expected chemical shifts and coupling patterns for the aromatic protons and carbons.

  • FT-IR Spectroscopy: Confirms the presence of key functional groups (e.g., C-N, C-O, C-Br bonds).

Synthesis_Workflow Start Reactants: 9H-Carbazole, NBS Bromination Step 1: Bromination (Electrophilic Substitution) Start->Bromination Intermediate Intermediate: 3,6-Dibromo-9H-carbazole Bromination->Intermediate Arylation_Reactants Reactants: Intermediate, 4-Iodoanisole, CuI Catalyst, Base Intermediate->Arylation_Reactants Arylation Step 2: N-Arylation (Ullmann Condensation) Arylation_Reactants->Arylation Crude_Product Crude Product Arylation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Final Product: This compound Purification->Final_Product QC QC Analysis (MS, NMR, FT-IR) Final_Product->QC

Caption: A generalized workflow for the synthesis and quality control of the title compound.

Applications in Research and Development

The unique electronic properties and reactive sites of this compound make it a valuable compound for researchers in multiple disciplines.

Materials Science and Organic Electronics

Carbazole derivatives are widely recognized for their application in organic electronics due to their excellent hole-transporting capabilities and high thermal stability.[10]

  • OLED Host Materials: The carbazole core is a key component in host materials for phosphorescent OLEDs (PhOLEDs). The dibrominated structure allows for the attachment of other functional groups via Suzuki or Buchwald-Hartwig coupling reactions to tune the material's electronic properties, such as its band gap and charge mobility.[1][2]

  • Organic Photovoltaics (OPVs): This compound can serve as a monomer for the synthesis of conjugated polymers used in the active layer of solar cells.[1]

Drug Development and Medicinal Chemistry

The carbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[11]

  • Antibiotic Adjuvants: Recent studies have identified brominated carbazoles as a novel class of antibiotic adjuvants. They have been shown to potentiate the effects of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) by dampening the transcription of resistance genes.[3] This makes 3,6-dibrominated carbazole derivatives like the title compound promising leads for developing therapies to combat antibiotic resistance.

  • Antimicrobial Agents: Various carbazole derivatives have demonstrated direct antibacterial and antifungal activities.[11] The lipophilicity conferred by the bromine and methoxyphenyl groups can enhance cell membrane penetration, a key factor for antimicrobial efficacy.

Conclusion

This compound, with a molecular weight of approximately 431.12 g/mol , is more than a simple chemical entity. It is a strategically designed building block with significant potential. Its well-defined physicochemical properties, coupled with a reliable synthetic pathway, make it readily accessible for advanced research. The presence of two bromine atoms provides synthetic handles for creating a diverse library of derivatives, enabling fine-tuning of its properties for applications ranging from next-generation electronic displays to novel therapeutics aimed at overcoming microbial resistance. This guide provides the foundational knowledge required for scientists to effectively utilize this versatile compound in their research endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58620860, this compound. Available at: [Link]

  • Alfa Chemical. This compound CAS NO: 746651-52-5. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of 3-Bromo-9H-carbazole in Developing Advanced Materials. Available at: [Link]

  • Harris, T. L., et al. (2022). Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA. National Center for Biotechnology Information. Available at: [Link]

  • Chen, J., et al. (2015). Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. Royal Society of Chemistry. Available at: [Link]

  • Shaheen, S., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. MDPI. Available at: [Link]

  • Wang, L., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. ResearchGate. Available at: [Link]

  • Goud, S. R., et al. (2023). 9-(4-Methoxyphenyl)-9H-carbazole. National Center for Biotechnology Information. Available at: [Link]

  • Boron Molecular. 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 274874, 3,6-Dibromocarbazole. Available at: [Link]

  • Wellington Laboratories (2015). NEW PRODUCT NATIVE 3,6-DIBROMOCARBAZOLE. Available at: [Link]

  • Duan, H., et al. (2006). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole is a halogenated aromatic compound with significant potential in the fields of organic electronics, materials science, and as an intermediate in pharmaceutical synthesis.[1][2] Its utility in these applications is intrinsically linked to its solubility characteristics, which govern its processability, reactivity, and bioavailability. This guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound, with a molecular formula of C19H13Br2NO and a molecular weight of 431.121 g/mol , presents several key features that influence its solubility profile.[3]

The large, rigid carbazole core is inherently nonpolar, suggesting poor solubility in polar solvents like water. The presence of two bromine atoms further increases the molecular weight and contributes to its nonpolar character. However, the methoxyphenyl group introduces a degree of polarity through the ether linkage and the potential for weak hydrogen bonding. The nitrogen atom in the carbazole ring is also a site for potential intermolecular interactions.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in nonpolar and moderately polar organic solvents that can effectively solvate its large aromatic system.

Qualitative Solubility Profile

Solvent Class Predicted Solubility Rationale
Polar Protic (e.g., water, ethanol)LowThe large nonpolar carbazole backbone dominates the molecular properties, leading to poor interaction with highly polar, hydrogen-bonding solvents.
Polar Aprotic (e.g., DMF, DMSO, Acetone)Moderate to HighThese solvents can effectively solvate the polarizable aromatic system and interact with the polar functionalities of the molecule.[4]
Nonpolar (e.g., hexane, toluene)Low to ModerateWhile the nonpolar nature of the carbazole core suggests some affinity, the overall size and presence of some polar groups may limit high solubility.
Chlorinated (e.g., dichloromethane, chloroform)Moderate to HighThese solvents are effective at dissolving large organic molecules with mixed polarity. Recrystallization of a related compound from chloroform suggests good solubility.[5]

Experimental Determination of Solubility

A systematic approach is crucial for accurately determining the solubility of this compound. The following protocol outlines a general procedure that can be adapted for various solvents.[6][7][8]

Safety Precautions
  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed hazard information. The compound is known to cause skin and serious eye irritation.[1]

Materials and Equipment
  • This compound (purity ≥ 98%)[3]

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Selection of solvents for testing

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Data Visualization

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Weigh excess solute B Add known volume of solvent A->B C Equilibrate at constant temperature B->C D Centrifuge to pellet solid C->D Transfer for separation E Collect supernatant D->E F Dilute supernatant E->F Prepare for analysis G Analyze by HPLC/UV-Vis F->G H Calculate concentration G->H

Caption: Workflow for the experimental determination of solubility.

Troubleshooting and Considerations

  • Incomplete Equilibration: Insufficient equilibration time can lead to an underestimation of solubility. It is advisable to test samples at multiple time points to ensure equilibrium has been reached.

  • Temperature Fluctuations: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature is critical for reproducible results.

  • Solvent Purity: The presence of impurities in the solvent can affect the solubility of the compound. Always use high-purity solvents.

  • Compound Purity: The purity of the this compound will directly impact the accuracy of the solubility measurement. Ensure the material is well-characterized.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound, grounded in its molecular structure. While qualitative predictions offer initial guidance, precise and reproducible quantitative data requires rigorous experimental determination. The detailed protocol and considerations presented herein are intended to equip researchers with the necessary tools to accurately assess the solubility of this compound in various solvent systems, thereby facilitating its effective application in research and development.

References

  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMIN
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • This compound.
  • This compound CAS NO: 746651-52-5. Alfa Chemical.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
  • Solubility of Organic Compounds. (2023).
  • This compound.
  • Buy 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | 73087-83-9. Smolecule.
  • An In-depth Technical Guide to the Synthesis and Characterization of 3,6-Dibromocarbazole. Benchchem.
  • This compound. Tokyo Chemical Industry.

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Spectroscopic Data for 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole. Designed for researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and data interpretation for key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. While experimental spectra for this specific molecule are not publicly available, this guide synthesizes information from established spectroscopic principles and data from structurally related compounds to provide a robust predictive analysis.

Introduction: The Significance of Spectroscopic Characterization

This compound is a halogenated aromatic heterocyclic compound. The carbazole core is a well-known privileged scaffold in medicinal chemistry and materials science, exhibiting a range of biological activities and optoelectronic properties. The introduction of bromine atoms at the 3 and 6 positions and a methoxyphenyl group at the 9-position significantly influences its steric and electronic properties, making precise structural confirmation and purity assessment paramount for any research or development application.

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's identity and structure. This guide serves as a practical reference for the acquisition and interpretation of the data necessary to confirm the synthesis and purity of this compound.

Molecular Structure and Predicted Spectroscopic Overview

A thorough understanding of the molecular structure is fundamental to predicting and interpreting its spectroscopic data. The key structural features of this compound are:

  • A Dibrominated Carbazole Core: A rigid, planar tricyclic system with bromine substituents. These heavy atoms and the aromatic system will have characteristic influences on the mass spectrum and NMR chemical shifts.

  • An N-Aryl Linkage: The nitrogen atom of the carbazole is directly bonded to a phenyl ring, creating a specific electronic environment.

  • A para-Methoxyphenyl Group: This substituent introduces additional, distinct signals in the NMR spectra and characteristic vibrations in the FT-IR spectrum.

The molecular identity is confirmed by the following properties:

PropertyValueSource
CAS Number 746651-52-5[1][2]
Molecular Formula C₁₉H₁₃Br₂NO[1]
Molecular Weight 431.13 g/mol [3][4]
Physical Form Crystalline Powder[3]
Melting Point 170°C[3][4]

Below is a diagram illustrating the overall workflow for the spectroscopic characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Compound nmr ¹H & ¹³C NMR synthesis->nmr Sample ms Mass Spectrometry synthesis->ms Sample ftir FT-IR synthesis->ftir Sample structure Structural Elucidation nmr->structure Spectra ms->structure Spectra ftir->structure Spectra purity Purity Assessment structure->purity

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Principles and Rationale

¹H and ¹³C NMR spectroscopy provide information on the chemical environment of hydrogen and carbon atoms, respectively. The chemical shift (δ) of a nucleus is dependent on the electron density around it, while the splitting pattern (in ¹H NMR) reveals the number of neighboring protons. For this compound, NMR will be instrumental in confirming the substitution pattern on both the carbazole and phenyl rings.

Experimental Protocol: NMR

A generalized protocol for acquiring NMR data for the title compound is as follows[5]:

  • Sample Preparation: Dissolve approximately 5-10 mg of the crystalline powder in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Carbazoles generally show good solubility in these solvents[6][7].

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Typically 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum will show distinct signals for the protons on the dibromocarbazole core and the methoxyphenyl substituent. The expected chemical shifts are influenced by the electron-withdrawing nature of the bromine atoms and the electronic effects of the methoxy group.

G molecule

Caption: Molecular structure of this compound.[1]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.2 - 8.4d2HH-4, H-5Deshielded by the adjacent bromine and the aromatic ring current. Expected to be a doublet.
~ 7.5 - 7.7dd2HH-2, H-7Coupled to both H-1/H-8 and H-4/H-5.
~ 7.3 - 7.5d2HH-1, H-8The outermost protons of the carbazole core.
~ 7.3 - 7.5d2HH-2', H-6'Protons on the methoxyphenyl ring ortho to the carbazole nitrogen.
~ 7.0 - 7.2d2HH-3', H-5'Protons on the methoxyphenyl ring meta to the carbazole nitrogen.
~ 3.9s3H-OCH₃Characteristic singlet for a methoxy group.

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data. The assignments for the carbazole protons are based on the known spectrum of 3,6-dibromo-9H-carbazole and related substituted carbazoles.[8][9]

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 160C-4'Aromatic carbon attached to the electron-donating methoxy group.
~ 140C-4a, C-4b, C-8a, C-9aQuaternary carbons of the carbazole core fused rings.
~ 130C-1'Quaternary carbon of the phenyl ring attached to the nitrogen.
~ 129C-2', C-6'Phenyl carbons ortho to the nitrogen.
~ 125C-2, C-7Carbazole carbons.
~ 123C-4, C-5Carbazole carbons.
~ 115C-3', C-5'Phenyl carbons meta to the nitrogen.
~ 114C-3, C-6Carbazole carbons directly attached to bromine, expected to be significantly shifted.
~ 110C-1, C-8Carbazole carbons.
~ 55-OCH₃Carbon of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Principles and Rationale

In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight. The presence of two bromine atoms will result in a characteristic isotopic pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. So-called "soft ionization" techniques are preferable to minimize fragmentation and clearly observe the molecular ion peak.[10][11]

Experimental Protocol: MS
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable soft ionization techniques for this type of molecule.[12][13]

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.

Predicted Mass Spectrum and Interpretation

The key feature to look for in the mass spectrum is the molecular ion peak cluster.

Table 3: Predicted Mass Spectrometry Data

m/zIonRationale
~ 429, 431, 433[M]⁺ or [M+H]⁺The molecular ion peak cluster. The presence of two bromine atoms will lead to a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.
Other fragmentsFragment ionsDepending on the ionization energy, fragmentation of the molecule may occur, such as the loss of the methoxy group or bromine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles and Rationale

Different chemical bonds vibrate at specific frequencies. When infrared radiation corresponding to these frequencies is passed through a sample, the energy is absorbed. An FT-IR spectrum is a plot of absorbance versus wavenumber. For this compound, FT-IR can confirm the presence of aromatic C-H bonds, C-N bonds, C-O bonds, and the C-Br bonds.

Experimental Protocol: FT-IR

For a solid powder, the potassium bromide (KBr) pellet method is a standard technique.[14][15]

  • Sample Preparation:

    • Grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[14]

    • Place the powder in a pellet die and press it under high pressure to form a transparent or translucent pellet.[16]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted FT-IR Data and Interpretation

The FT-IR spectrum will show characteristic absorption bands for the various functional groups in the molecule.

Table 4: Predicted FT-IR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic C-H
~ 1600, 1500, 1450C=C stretchAromatic rings
~ 1300 - 1200C-N stretchAryl-N
~ 1250C-O stretchAryl-O-CH₃ (asymmetric)
~ 1050C-O stretchAryl-O-CH₃ (symmetric)
Below 800C-Br stretchAryl-Br

Note: The interpretation of FT-IR spectra for carbazole derivatives can be complex due to the overlap of many vibrations. However, the presence of these key bands would be consistent with the proposed structure.[17][18]

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By following the outlined experimental protocols and using the provided interpretation guidelines, researchers can effectively characterize this compound and confirm its structural integrity. The combination of NMR, MS, and FT-IR provides a self-validating system for the unambiguous identification of this important carbazole derivative.

References

  • Patil, S. A., Patil, R., Pfeffer, J., Miller, D. D., & For-Dankwa, E. (2022). An Insight into the Therapeutic Applications of Carbazole Containing Agents. Molecules, 27(15), 4987. [Link]

  • ResearchGate. (n.d.). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole.[Link]

  • Al-Attar, H. A., Fakhri, N. A., & Al-Amir, S. M. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129759. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Duan, X.-M., Huang, P.-M., Li, J.-S., Zheng, P.-W., & Wang, X.-J. (2006). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 62(3), o1153–o1154. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58620860, this compound. [Link]

  • Van Bramer, S. E. (1996). Ionization Methods in Organic Mass Spectrometry. Widener University. [Link]

  • Guo, W., Pedersen, C. M., Liu, Z., & Qiao, Y. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials, 1(1), 10-16. [Link]

  • Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. Physical Chemistry Chemical Physics, 8(4), 513-522. [Link]

  • Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

  • Shimadzu. (n.d.). Powder Samples. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry, 86(18), 12586–12603. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Woon, K. L., Ariffin, A., et al. (n.d.). Effect of Conjugation and Aromaticity of 3,6 Di-substituted Carbazole On Triplet Energy. The Royal Society of Chemistry. [Link]

  • Zhang, Y., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. Organic Letters, 23(14), 5489–5494. [Link]

  • Gündoğdu, L., Şen, N., Gündoğdu Hızlıateş, C., & Ergün, M. Y. (2017). Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. Journal of Fluorescence, 27(6), 2095–2100. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. [Link]

  • De Hoffmann, E., & Stroobant, V. (2007). Ionization Methods in Organic Mass Spectrometry. ResearchGate. [Link]

  • SpectraBase. (n.d.). Carbazole. [Link]

  • Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube. [Link]

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purity analysis of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Foreword: The Imperative of Purity in Advanced Materials

For researchers, scientists, and drug development professionals, the axiom "purity is paramount" is the bedrock of reliable and reproducible science. In the context of advanced organic materials, such as this compound, this is not merely a qualitative goal but a stringent quantitative requirement. This molecule, a key building block in organic electronics and a potential scaffold in medicinal chemistry, possesses properties that are exquisitely sensitive to the presence of impurities.[1] Even trace amounts of process-related contaminants—unreacted starting materials, isomeric by-products, or degradation products—can drastically alter photophysical properties, charge transport capabilities, and biological activity, thereby compromising device performance or therapeutic efficacy.[1][2]

This guide provides a multi-faceted analytical strategy for the comprehensive purity assessment of this compound. We move beyond rote protocols to elucidate the scientific rationale behind the selection of methodologies, the design of experiments, and the interpretation of data. Our approach is grounded in the principles of analytical chemistry and aligned with the rigorous standards expected in regulated industries, such as those outlined by the International Council for Harmonisation (ICH).[3][4]

Understanding the Analyte and Its Impurity Profile

A robust analytical strategy begins with a thorough understanding of the target molecule and the potential impurities that may arise from its synthetic pathway.

Physicochemical Properties:

PropertyValueSource
CAS Number 746651-52-5[5]
Molecular Formula C₁₉H₁₃Br₂NO[5][6]
Molecular Weight 431.12 g/mol [5][6]
Appearance White to yellow crystalline powder[5]
Melting Point ~170°C[5]

The synthesis of this compound typically involves a two-stage process: the bromination of a carbazole precursor followed by N-arylation.[7][8] This pathway informs the likely impurity profile.

Potential Process-Related Impurities:

Impurity ClassSpecific ExamplesRationale
Starting Materials 9-(4-methoxyphenyl)-9H-carbazole, CarbazoleIncomplete bromination or carry-over from earlier steps.
Intermediates 3-Bromo-9-(4-methoxyphenyl)-9H-carbazoleIncomplete or non-selective bromination.[1]
Isomeric By-products Other dibromo-isomers (e.g., 1,6- or 1,8-dibromo)Non-regioselective bromination can lead to isomers.[1]
Over-reacted Species Tribromo- or Tetrabromo-carbazolesExcessive exposure to the brominating agent.[1][9]
Related Substances 4-Iodoanisole, N,N'-bis(4-methoxyphenyl)amineSide-products or unreacted reagents from the N-arylation step.

This predictive analysis is crucial as it allows us to design separation and detection methods that are specific and sensitive enough to resolve the target analyte from its most probable contaminants.

The Chromatographic Cornerstone: High-Performance Liquid Chromatography (HPLC)

For non-volatile organic molecules like our target compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold-standard technique for quantitative purity determination due to its high resolving power, sensitivity, and reproducibility.[1][10]

The Principle of Separation

In RP-HPLC, the stationary phase (typically a C18 silica column) is nonpolar, while the mobile phase is a more polar solvent mixture (e.g., acetonitrile and water).[10] Separation is governed by the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds interact more strongly with the C18 column and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier. This principle allows for the effective separation of the main compound from impurities which invariably differ in polarity.

A Self-Validating HPLC Protocol

A method is only reliable if its performance is verified. The inclusion of a System Suitability Test (SST) is a self-validating mechanism that ensures the chromatographic system is performing adequately before any sample analysis.

Step-by-Step HPLC Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    Parameter Specification Rationale
    Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 3.5 µm) The C18 chemistry provides strong hydrophobic retention for the carbazole core, enabling good separation from both more polar (e.g., monobrominated) and less polar (e.g., tribrominated) impurities.
    Mobile Phase A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) A common solvent system that provides good selectivity for aromatic compounds. It is UV-transparent at the detection wavelength.
    Elution Gradient: 70% B to 95% B over 20 min, hold for 5 min A gradient is essential to elute a wide range of potential impurities with varying polarities in a reasonable time while maintaining sharp peaks for accurate quantification.
    Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
    Column Temp. 30°C Maintaining a constant temperature ensures reproducible retention times by controlling solvent viscosity and mass transfer kinetics.
    Detection UV-Vis at 295 nm Carbazole derivatives exhibit strong UV absorbance. 295 nm is chosen to maximize sensitivity for the parent compound and its likely chromophoric impurities.

    | Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Tetrahydrofuran (THF). THF is included to ensure complete dissolution of the nonpolar compound and its potential impurities.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • System Suitability Test (SST):

    • Perform five replicate injections of a standard solution.

    • Acceptance Criteria:

      • Tailing Factor (T): ≤ 1.5 (ensures peak symmetry).

      • Theoretical Plates (N): > 2000 (ensures column efficiency).

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% (ensures injection precision).

    • The system is deemed suitable for analysis only if all SST criteria are met.

  • Data Analysis:

    • Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Impurity levels are reported based on ICH Q3A(R2) thresholds, which depend on the maximum daily dose of the final drug product.[11][12] For example, for a drug with a maximum daily dose of < 2g, the reporting threshold is 0.05%.[11]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in ACN/THF Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter SST System Suitability Test (5 Replicates) Filter->SST SST_Check SST Pass? SST->SST_Check Inject Inject Sample Integrate Integrate Peaks Inject->Integrate SST_Check->Inject Yes Stop STOP: Troubleshoot System SST_Check->Stop No Calc Calculate Area % Integrate->Calc Report Generate Report: Purity & Impurity Profile Calc->Report

Caption: HPLC Purity Analysis Workflow.

Orthogonal Methods for Unambiguous Confirmation

While HPLC provides quantitative purity, it relies on retention time for identification. Orthogonal (different principle) methods are essential for structural confirmation of the main peak and identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information by probing the chemical environment of ¹H and ¹³C nuclei.

  • ¹H NMR: Confirms the number and connectivity of protons. The spectrum of pure this compound should show distinct signals for the aromatic protons on the carbazole and methoxyphenyl rings, as well as a characteristic singlet for the methoxy (-OCH₃) group. The absence of signals corresponding to unreacted starting materials (e.g., the N-H proton of carbazole) is a key indicator of purity.[13][14]

  • ¹³C NMR: Provides information on the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the molecule.[15]

  • Expert Insight: For impurity identification, high-sensitivity NMR experiments like HSQC and HMBC can be invaluable for elucidating the structure of an unknown peak isolated via preparative HPLC.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and its fragments, offering powerful confirmation. For halogenated compounds, MS is particularly insightful.

  • The Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[16][17] A molecule containing two bromine atoms, like our target, will exhibit a highly characteristic isotopic cluster for the molecular ion (M⁺). There will be three peaks:

    • M: Contains two ⁷⁹Br atoms.

    • M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

    • M+4: Contains two ⁸¹Br atoms. The expected intensity ratio of these peaks is approximately 1:2:1 , which serves as an unmistakable fingerprint for a dibrominated compound.[16][18]

  • Fragmentation Analysis: Techniques like Electron Ionization (EI) can induce fragmentation, providing clues about the molecule's structure.[19] The loss of bromine atoms or the methoxy group can be observed, further corroborating the proposed structure.

Bromine_Isotope_Pattern cluster_ms Expected MS Pattern for a Dibrominated Compound a b c p1 p2 p3 p1_label M (Rel. Int. ~1) p2_label M+2 (Rel. Int. ~2) p3_label M+4 (Rel. Int. ~1)

Caption: Characteristic 1:2:1 Isotopic Cluster in Mass Spectrometry.

Complementary Analytical Techniques

For a comprehensive characterization, especially in a drug development context, additional techniques provide valuable data.

Comparison of Key Analytical Techniques:

TechniquePrimary PurposeKey Insights
HPLC-UV Quantitative Purity & Impurity ProfilingHigh resolution, sensitivity, and precision for quantification.[10]
¹H / ¹³C NMR Structural ConfirmationUnambiguous identification of the molecular structure and major impurities.[20]
LC-MS Molecular Weight Confirmation & Impurity IDConfirms MW via isotopic pattern; identifies unknown impurities.[21]
DSC/TGA Thermal Properties & Purity IndicationA sharp melting point (DSC) indicates high purity; TGA identifies residual solvents or thermal instability.[22][23]
Elemental Analysis Empirical Formula ConfirmationVerifies the percentage of C, H, and N against theoretical values.[24]

Integrated Purity Assessment Strategy

A robust purity analysis is not a single experiment but an integrated workflow where different techniques provide complementary pieces of the puzzle.

Purity_Strategy cluster_primary Primary Quantitative & Qualitative Analysis cluster_secondary Complementary & Confirmatory Analysis Sample Test Sample: This compound HPLC HPLC-UV (Purity Assay, Impurity Profile) Sample->HPLC NMR NMR (¹H, ¹³C) (Structural Identity) Sample->NMR MS Mass Spectrometry (Molecular Weight, Isotope Pattern) Sample->MS Thermal Thermal Analysis (DSC/TGA) (Melting Point, Stability) Sample->Thermal EA Elemental Analysis (Elemental Composition) Sample->EA Decision Purity ≥ 99.5%? No peaks > 0.1%? HPLC->Decision NMR->Decision MS->Decision Thermal->Decision EA->Decision Final_Report Certificate of Analysis (Purity Statement, Impurity Profile) Decision->Final_Report Yes Investigation Further Investigation: - Isolate Impurities (Prep-HPLC) - Identify Impurities (MS/NMR) Decision->Investigation No Investigation->Final_Report

Caption: Integrated Strategy for Comprehensive Purity Assessment.

Conclusion

The demands a rigorous, multi-technique approach. While RP-HPLC serves as the quantitative workhorse, its findings must be substantiated by the definitive structural evidence provided by NMR and the molecular weight confirmation from mass spectrometry, with its unique isotopic signature. Complementary methods like thermal and elemental analysis provide further layers of confidence. By adopting this integrated and scientifically-grounded strategy, researchers and developers can ensure the quality and consistency of their materials, paving the way for reliable innovation in both materials science and pharmaceuticals.

References

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link][11]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][3]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link][12]

  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link][4]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link][25]

  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. [Link][16]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link][17]

  • MDPI. (2022, July 1). 3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs. [Link][26]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link][21]

  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link][27]

  • Alfa Chemical. This compound CAS NO: 746651-52-5. [Link][5]

  • Wikipedia. Carbazole. [Link][28]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Understanding the Synthesis and Properties of Carbazole Derivatives. [Link][2]

  • The Royal Society of Chemistry. H NMR and C NMR spectra. [Link][15]

  • ResearchGate. Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. [Link][29]

  • ResearchGate. (2025, October 19). Revisiting Carbazole: Origin, Impurity, and Properties. [Link][30]

  • ResearchGate. Figure S1: 1 H NMR spectrum of 3-bromocarbazole (2). [Link][13]

  • RSC Publishing. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. [Link][31]

  • ResearchGate. b: TGA thermogram of treated sample of carbazole. [Link][32]

  • ResearchGate. Figure S7. 1 H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). [Link][14]

  • ResearchGate. (2025, August 6). Synthesis and Electronic Spectroscopy of Bromocarbazoles. [Link][33]

  • Wikipedia. Organobromine chemistry. [Link][34]

  • American Elements. 3, 6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole, min 98% (HPLC). [Link][35]

  • NIH. (2022). 9-(4-Methoxyphenyl)-9H-carbazole. [Link][7]

  • Element analysis. [Link]

  • Organic Syntheses Procedure. 9H-Carbazole, 9-ethyl-3,6-dimethyl. [Link][9]

  • Natural and man-made organobromine compounds in marine biota from Central Norway. [Link][36]

  • SIELC. Separation of 9H-Carbazole-3,6-diamine on Newcrom R1 HPLC column. [Link][37]

  • Taylor & Francis Online. (2021, January 6). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. [Link][38]

  • Google Patents. CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole. [39]

  • NIH PubChem. This compound. [Link][6]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link][24]

  • Wellington Laboratories. (2015, April 13). NEW PRODUCT NATIVE 3,6-DIBROMOCARBAZOLE. [Link][40]

  • Exeter Analytical. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link][41]

  • ResearchGate. (2025, August 10). 3,6-Dibromo-9-hexyl-9H-carbazole. [Link][42]

  • ACS Publications. (2022, December 6). Assessing Carbazole Derivatives as Single-Electron Photoreductants. [Link][43]

  • ResearchGate. (2025, August 10). Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. [Link][20]

  • ScienceDirect. Synthesis of carbazoles and derivatives from allenes. [Link]

  • NIH. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. [Link][44]

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A Comprehensive Technical Guide to 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole (CAS No. 746651-52-5). This document delves into its commercial availability, synthesis, key physicochemical properties, and its significant potential as a building block in the burgeoning fields of organic electronics and medicinal chemistry.

Strategic Importance and Physicochemical Profile

This compound is a halogenated aromatic compound featuring a carbazole core. The carbazole moiety is a well-established and versatile scaffold in materials science and medicinal chemistry due to its rigid, planar structure and excellent charge transport properties. The strategic placement of bromine atoms at the 3 and 6 positions provides reactive handles for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate for the synthesis of more complex functional molecules. The 9-(4-methoxyphenyl) substituent can influence the molecule's solubility, electronic properties, and solid-state packing.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 746651-52-5[1]
Molecular Formula C₁₉H₁₃Br₂NO[1]
Molecular Weight 431.12 g/mol [1]
Appearance White to yellow crystalline powder[1]
Melting Point 170 °C[1]
Boiling Point 533.2 ± 50.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Purity (Typical) ≥98%[1]

Commercial Availability and Procurement

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. Researchers can procure this compound in various quantities, from grams to bulk, with typical purities of 98% or higher.

Table 2: Prominent Commercial Suppliers

SupplierAvailable QuantitiesPurity
Alfa Chemical25g, 100g, 500g, bulk≥98%
TCI America1g, 5g>98.0% (HPLC)
BLDpharmCustom-
Lab Pro Inc.1gMin. 98.0% (HPLC)

When procuring this material, it is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) to confirm the purity and identity of the compound, ensuring the reliability and reproducibility of their experimental results.

Synthetic Pathways: A Practical Approach

The synthesis of this compound can be logically approached through a two-step process, starting from commercially available carbazole. The initial step involves the bromination of the carbazole core, followed by an N-arylation reaction. While a specific protocol for the target molecule is not extensively detailed in the literature, a reliable synthetic strategy can be extrapolated from established methods for similar carbazole derivatives.[2][3]

Step 1: Synthesis of 3,6-Dibromo-9H-carbazole

The foundational step is the selective bromination of carbazole at the 3 and 6 positions. This can be effectively achieved using N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).[3]

Experimental Protocol:

  • Dissolve carbazole in DMF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add two equivalents of NBS portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Purify the crude 3,6-dibromo-9H-carbazole by recrystallization from a suitable solvent (e.g., ethanol or chloroform).

Step 2: N-Arylation to Yield this compound

The subsequent N-arylation of 3,6-dibromo-9H-carbazole with a methoxy-substituted aryl halide is a crucial step. A copper-catalyzed Ullmann condensation is a well-established method for this transformation.[2]

Experimental Protocol:

  • In a round-bottom flask, combine 3,6-dibromo-9H-carbazole, 4-iodoanisole (or 4-bromoanisole), potassium carbonate (as a base), and a catalytic amount of copper(I) iodide (CuI) and 1,10-phenanthroline in DMF.[2]

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and then dissolve in an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow Carbazole Carbazole NBS N-Bromosuccinimide (NBS) in DMF Carbazole->NBS DibromoCarbazole 3,6-Dibromo-9H-carbazole NBS->DibromoCarbazole Bromination Ullmann Ullmann Condensation (CuI, K2CO3, 1,10-phenanthroline) DibromoCarbazole->Ullmann ArylHalide 4-Iodoanisole (or 4-Bromoanisole) ArylHalide->Ullmann FinalProduct This compound Ullmann->FinalProduct N-Arylation

Caption: Synthetic workflow for this compound.

Applications in Organic Electronics: A Versatile Building Block

The true potential of this compound lies in its utility as a versatile building block for the synthesis of advanced organic electronic materials. The dibromo functionality allows for the introduction of various aromatic and heteroaromatic moieties through palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions.[4] This enables the fine-tuning of the electronic and photophysical properties of the resulting materials.

Hole-Transporting Materials (HTMs) for Perovskite Solar Cells

Carbazole-based derivatives are extensively explored as hole-transporting materials (HTMs) in perovskite solar cells (PSCs), offering a promising alternative to the commonly used but expensive spiro-OMeTAD.[5] The carbazole core provides excellent hole mobility and thermal stability. The methoxy group on the phenyl ring is an electron-donating group, which can influence the highest occupied molecular orbital (HOMO) energy level of the molecule, a critical parameter for efficient hole injection from the perovskite layer.[6]

The 3,6-dibromo precursor allows for the synthesis of more complex HTMs with extended π-conjugation or star-shaped architectures, which can further enhance hole mobility and device performance.[7]

HTM_Function cluster_PSC Perovskite Solar Cell Architecture cluster_Mechanism Hole Transport Mechanism FTO FTO Glass ETL Electron Transport Layer (e.g., TiO2) ETL->FTO Collection Perovskite Perovskite Absorber Layer HTL Hole Transport Layer (Carbazole-based HTM) Exciton Exciton (e-/h+ pair) Metal_Contact Metal Contact (e.g., Au) HTL->Metal_Contact Collection Photon Photon Photon->Perovskite Absorption Hole Hole (h+) Exciton->Hole Injection Electron Electron (e-) Exciton->Electron Injection Hole->HTL Transport Electron->ETL Transport

Sources

An In-depth Technical Guide to 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole: Synthesis, Characterization, and Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Carbazoles

The carbazole moiety, a heterocyclic aromatic compound, is a cornerstone in the architecture of functional organic materials and pharmacologically active agents. Its rigid, planar structure and inherent electron-donating nature provide a robust scaffold for the development of materials with tailored optoelectronic and biological properties. Strategic functionalization of the carbazole core is paramount to modulating these characteristics. The introduction of bromine atoms at the 3 and 6 positions, coupled with the attachment of a methoxyphenyl group at the 9-position, yields 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole, a molecule of significant interest. The bromine atoms serve as versatile synthetic handles for further chemical transformations, particularly cross-coupling reactions, enabling the construction of complex molecular architectures. The 4-methoxyphenyl group, on the other hand, influences the molecule's solubility, electronic properties, and solid-state packing. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical and structural properties, and its pivotal role as an intermediate in the development of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs).

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its application and further functionalization.

PropertyValueSource(s)
CAS Number 746651-52-5[1]
Molecular Formula C₁₉H₁₃Br₂NO[1]
Molecular Weight 431.12 g/mol [1]
Appearance White to yellow crystalline powder[1]
Melting Point 170 °C[1]
Boiling Point 533.2 ± 50.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
IUPAC Name This compound
InChI InChI=1S/C19H13Br2NO/c1-23-15-6-4-14(5-7-15)22-18-8-2-12(20)10-16(18)17-11-13(21)3-9-19(17)22/h2-11H,1H3
SMILES COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process: the bromination of the carbazole core followed by N-arylation.

Step 1: Synthesis of the 3,6-Dibromo-9H-carbazole Precursor

The foundational step is the selective bromination of 9H-carbazole at the 3 and 6 positions. These positions are electronically activated towards electrophilic substitution. While various brominating agents can be employed, N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) is a common and effective method. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Synthesis of 3,6-Dibromo-9H-carbazole

  • Materials: 9H-carbazole, N-bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 9H-carbazole in DMF in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add two equivalents of NBS portion-wise to the stirred solution. The stoichiometry is critical to ensure dibromination.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane) to yield pure 3,6-Dibromo-9H-carbazole.

Step 2: N-Arylation via Ullmann Condensation

The introduction of the 4-methoxyphenyl group at the nitrogen atom is most effectively achieved through an Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction forms a C-N bond between the carbazole nitrogen and the aryl halide. The choice of the aryl halide (e.g., 4-iodoanisole or 4-bromoanisole), copper catalyst, ligand, and base are critical for optimizing the reaction yield and purity. A common and effective protocol involves the use of copper(I) iodide (CuI) as the catalyst, a ligand such as 1,10-phenanthroline to stabilize the copper catalyst and facilitate the reaction, and a base like potassium carbonate (K₂CO₃) to deprotonate the carbazole nitrogen.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the non-brominated analogue, 9-(4-Methoxyphenyl)-9H-carbazole.[2]

  • Materials: 3,6-Dibromo-9H-carbazole, 4-iodoanisole, Copper(I) iodide (CuI), 1,10-phenanthroline, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, combine 3,6-Dibromo-9H-carbazole (1.0 eq), 4-iodoanisole (1.1 eq), CuI (0.1 eq), 1,10-phenanthroline (0.1 eq), and K₂CO₃ (2-3 eq).

    • Add anhydrous DMF under an inert atmosphere.

    • Heat the reaction mixture to reflux (typically 120-150 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.

Spectroscopic and Structural Characterization

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of the precursor, 3,6-dibromo-9H-carbazole, provides a reference for the carbazole core protons. Upon N-arylation, the disappearance of the N-H proton signal and the appearance of signals corresponding to the 4-methoxyphenyl group are expected. The protons on the methoxyphenyl ring will appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring, and a singlet for the methoxy protons (around 3.8-4.0 ppm). The protons on the dibrominated carbazole core will exhibit characteristic shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the 19 carbon atoms in the molecule. The carbon of the methoxy group will appear at a characteristic upfield shift (around 55-60 ppm). The signals for the aromatic carbons can be assigned based on their chemical environment and comparison with related structures.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing two bromine atoms.

X-ray Crystallography

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of early 2026, analysis of closely related structures provides valuable insights into its likely solid-state conformation. For instance, the crystal structure of the parent compound, 9-(4-methoxyphenyl)-9H-carbazole, reveals a dihedral angle of 56.78(8)° between the carbazole ring system and the pendant phenyl ring.[2] A similar twisted conformation is expected for the dibrominated analogue to minimize steric hindrance. The carbazole core itself is expected to be nearly planar.[3][4]

Caption: Key structural features of this compound.

Applications in Organic Electronics: A Key Intermediate for OLEDs

Carbazole derivatives are extensively used in organic electronics due to their excellent charge-transporting properties, high thermal stability, and wide bandgaps.[5] this compound serves as a crucial building block for the synthesis of more complex molecules used in OLEDs, particularly as host materials in the emissive layer and as hole-transporting materials.

The bromine atoms at the 3 and 6 positions are ideal for introducing other functional groups via cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the synthesis of a wide array of derivatives with tailored electronic properties. For instance, coupling with arylboronic acids can extend the π-conjugation of the molecule, tuning its emission color and improving charge mobility.

While specific device performance data for OLEDs incorporating this compound as a distinct component is often proprietary and found in patent literature, the general importance of such carbazole-based materials is well-documented.[6][7] These materials are designed to have high triplet energies, which is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs) to ensure efficient energy transfer to the phosphorescent guest emitter and prevent back energy transfer.[8][9] The methoxyphenyl group can also contribute to the morphological stability of thin films, which is crucial for device longevity.

The use of carbazole-containing materials in OLEDs is a subject of numerous patents, highlighting their commercial significance.[6] These patents often describe the synthesis of novel carbazole derivatives, starting from precursors like 3,6-dibromocarbazoles, for use in various layers of the OLED stack to enhance efficiency, color purity, and operational lifetime.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is known to cause skin and serious eye irritation. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important molecule in the fields of materials science and medicinal chemistry. Its synthesis, based on the bromination of carbazole followed by an Ullmann condensation, is a well-established process. The presence of two bromine atoms provides a versatile platform for the creation of a diverse range of functional molecules through cross-coupling reactions. Its inherent physicochemical properties, derived from the carbazole and methoxyphenyl moieties, make it a valuable intermediate for the development of high-performance materials for organic electronics, particularly as a precursor for host and charge-transporting materials in OLEDs. Further research into the derivatization of this compound is expected to yield novel materials with enhanced properties for a variety of applications.

References

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  • Ganesan, P., et al. (2023). 9-(4-Methoxyphenyl)-9H-carbazole.
  • Google Patents. (n.d.). Carbazole-containing near ultraviolet light/ultraviolet light organic semiconductor material, preparation method thereof and application of carbazole-containing near ultraviolet light/ultraviolet light organic semiconductor material in OLED.
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  • Simokaitiene, J., et al. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review.
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Methodological & Application

Application Notes and Protocols for 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced OLED Materials

3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole is a pivotal intermediate in the synthesis of high-performance materials for organic light-emitting diodes (OLEDs). Its carbazole core offers a rigid, electron-rich scaffold with excellent thermal stability and hole-transporting capabilities. The strategically positioned bromine atoms at the 3 and 6 positions serve as versatile synthetic handles for introducing a wide range of functional groups through cross-coupling reactions. This allows for the precise tuning of the electronic and photophysical properties of the resulting materials, making them suitable for various roles within an OLED device, including as host materials for phosphorescent emitters, fluorescent emitters, and hole-transporting layers. The 9-(4-methoxyphenyl) substituent provides enhanced solubility and can influence the morphological stability of thin films, a critical factor in device longevity.

This guide provides an in-depth exploration of the application of this compound in OLEDs, with a focus on its use as a precursor for synthesizing advanced host materials. We will detail the synthesis of a representative tri-carbazole derivative and provide a comprehensive protocol for its incorporation into a phosphorescent OLED (PhOLED), complete with expected performance metrics.

Core Properties of this compound

A thorough understanding of the foundational properties of this intermediate is crucial for its effective use in materials synthesis.

PropertyValueSource
CAS Number 746651-52-5[1]
Molecular Formula C₁₉H₁₃Br₂NO[1]
Molecular Weight 431.12 g/mol [1][2]
Appearance White to yellow crystalline powder[1]
Melting Point 170 °C[1]
Boiling Point 533.2 ± 50.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]

Synthetic Protocol: From Intermediate to a High-Performance Host Material

The true value of this compound lies in its ability to be transformed into more complex, functional molecules. A common strategy is to utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce additional carbazole moieties. This creates a larger, conjugated system with a high triplet energy, which is ideal for hosting phosphorescent emitters.

Here, we detail the synthesis of 3,6-di(9H-carbazol-9-yl)-9-(4-methoxyphenyl)-9H-carbazole , a representative tri-carbazole host material.

Reaction Scheme:

Synthesis_Scheme A This compound C Pd₂(dba)₃, P(t-Bu)₃, NaOt-Bu E 3,6-di(9H-carbazol-9-yl)-9-(4-methoxyphenyl)-9H-carbazole B Carbazole C->E D Toluene, Reflux OLED_Architecture cluster_device OLED Device Stack Cathode Al (100 nm) EIL LiF (1 nm) ETL TPBi (30 nm) EML Host: Ir(ppy)₃ (10 wt%) (30 nm) HTL NPB (40 nm) HIL HAT-CN (10 nm) Anode ITO

Sources

Introduction: The Critical Role of Carbazole Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole for Hole-Transporting Layer Applications

In the landscape of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the Hole-Transporting Material (HTM) is a cornerstone of device efficiency and stability.[1][2] An ideal HTM must possess several key attributes: high hole mobility for efficient charge extraction, appropriate energy levels (specifically the Highest Occupied Molecular Orbital, HOMO) to ensure seamless charge transfer from the active layer, and excellent thermal and morphological stability to guarantee long device lifetimes.[3]

Carbazole-based materials have emerged as a preeminent class of compounds for these applications, owing to their rigid, planar structure which facilitates π-π stacking and efficient charge transport.[4][5] Furthermore, the carbazole core is amenable to chemical modification at multiple positions (N-9, C-3, C-6), allowing for the fine-tuning of its electronic and physical properties.[6]

This guide focuses on This compound , a derivative designed to leverage these advantages. The introduction of bromine atoms at the 3 and 6 positions can modulate the HOMO/LUMO energy levels, while the N-substitution with a methoxyphenyl group enhances solubility and can influence molecular packing.[4][7] This document serves as a comprehensive technical resource for researchers, providing detailed protocols for its synthesis, characterization, and application in fabricating high-performance electronic devices.

Physicochemical and Electronic Properties

The efficacy of an HTM is fundamentally dictated by its intrinsic properties. The table below summarizes the key characteristics of this compound. The HOMO level is critical for efficient hole injection from the anode and extraction from the perovskite or emissive layer, while the LUMO level should be sufficiently high to block electron leakage, thereby preventing recombination losses at the anode.[2]

PropertyValueSignificance in Device Performance
CAS Number 746651-52-5[8]Unique identifier for the compound.
Molecular Formula C₁₉H₁₃Br₂NO[8]Defines the elemental composition.
Molecular Weight 431.121 g/mol [8]Important for calculating molar quantities in synthesis and solution preparation.
Appearance White to Yellow Crystalline Powder[8]Basic quality control check.
Melting Point (MP) 170°C[8]Indicates purity and thermal stability. A high MP is desirable for device longevity.
HOMO Level ~ -5.4 to -5.7 eV (Estimated)Crucial for energy level alignment with adjacent layers for efficient hole transfer.[9][10]
LUMO Level ~ -2.0 to -2.3 eV (Estimated)A high LUMO level ensures effective electron blocking, enhancing device efficiency.[11][12]
Hole Mobility (μh) 10⁻⁶ to 10⁻⁴ cm²/Vs (Typical for carbazole derivatives)A higher mobility leads to more efficient charge transport and lower series resistance.[13]

Note: HOMO/LUMO levels and hole mobility are estimated based on values reported for structurally similar 3,6-disubstituted N-aryl carbazole derivatives. Actual values should be determined experimentally for the specific material batch.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a two-step process involving the bromination of carbazole followed by an N-arylation reaction. The following protocol provides a robust methodology for laboratory-scale synthesis.

Part A: Synthesis of 3,6-Dibromo-9H-carbazole (Intermediate)

This step involves the electrophilic substitution of bromine onto the electron-rich carbazole core at the 3 and 6 positions. Using N-Bromosuccinimide (NBS) is a common and effective method.[14]

Materials:

  • 9H-Carbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Distilled Water

  • Chloroform

Procedure:

  • In a round-bottom flask, dissolve carbazole (1 equivalent) in DMF.[14]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of NBS (2.2 equivalents for dibromination) in DMF dropwise to the carbazole solution.[14]

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of distilled water to precipitate the crude product.[14]

  • Filter the precipitate under vacuum and wash thoroughly with distilled water.

  • Purify the crude product by recrystallization from a suitable solvent like chloroform to yield pure 3,6-Dibromo-9H-carbazole.[14]

Part B: Synthesis of this compound

This final step is an Ullmann condensation reaction, coupling the intermediate with 4-iodoanisole. This reaction is catalyzed by copper(I) iodide.[15]

Materials:

  • 3,6-Dibromo-9H-carbazole (from Part A)

  • 4-Iodoanisole

  • Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine Solution

Procedure:

  • Charge a round-bottom flask with 3,6-Dibromo-9H-carbazole (1.1 equivalents), 4-iodoanisole (1 equivalent), K₂CO₃ (5 equivalents), CuI (0.1 equivalents), and 1,10-phenanthroline (0.1 equivalents).[15]

  • Add anhydrous DMF as the solvent under a nitrogen atmosphere.

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.[15]

  • After completion, cool the reaction and quench by pouring it into ice-water.[15]

  • Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine solution.[15]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting residue using column chromatography on silica gel to afford the final product, this compound.[15]

G cluster_0 Part A: Bromination cluster_1 Part B: N-Arylation Carbazole Carbazole Reaction_A Reaction_A Carbazole->Reaction_A + NBS, DMF Precipitation Precipitation Reaction_A->Precipitation Add H₂O Filtration_A Filtration_A Precipitation->Filtration_A Recrystallization_A Recrystallization_A Filtration_A->Recrystallization_A Intermediate Intermediate Recrystallization_A->Intermediate 3,6-Dibromo-9H-carbazole Reaction_B Reaction_B Intermediate->Reaction_B + 4-Iodoanisole, K₂CO₃ + CuI, 1,10-Phenanthroline, DMF Quench Quench Reaction_B->Quench Add H₂O Extraction Extraction Quench->Extraction ColumnChrom ColumnChrom Extraction->ColumnChrom Silica Gel FinalProduct FinalProduct ColumnChrom->FinalProduct this compound

Caption: Synthetic workflow for this compound.

Application Protocol: Fabrication of an OLED Device

This section provides a standard protocol for fabricating a multilayer OLED using this compound as the hole-transporting layer (HTL). The device architecture is ITO / HTL / Emissive Layer (EML) / Electron Transport Layer (ETL) / Cathode.

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • This compound (HTM)

  • Emissive material (e.g., Tris(8-hydroxyquinolinato)aluminum, Alq₃)

  • Electron transport material (e.g., Alq₃ or TPBi)

  • Metal for cathode (e.g., Lithium Fluoride (LiF) and Aluminum (Al))

  • Chlorobenzene or other suitable organic solvent

  • Spin coater

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 10-15 minutes immediately before use to increase the work function of the ITO and improve hole injection.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of this compound in chlorobenzene (e.g., 5-10 mg/mL). Additives like Li-TFSI and t-BP can be included to improve conductivity, a common practice for materials like spiro-OMeTAD.[3]

    • Spin-coat the HTL solution onto the cleaned ITO substrate in a nitrogen-filled glovebox. A typical spin-coating program might be 500 rpm for 10s followed by 4000 rpm for 40s.

    • Anneal the substrate at a moderate temperature (e.g., 100°C) for 10 minutes to remove residual solvent.

  • Deposition of Subsequent Layers (Thermal Evaporation):

    • Transfer the substrate into a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the Emissive Layer (e.g., Alq₃, ~40 nm), Electron Transport Layer (e.g., Alq₃, ~20 nm), a thin LiF layer (~1 nm) as an electron injection layer, and the Al cathode (~100 nm).[16] Deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device using a glass lid and UV-curable epoxy inside the glovebox.

G Light Emitted Light Cathode Cathode (LiF/Al) Anode Anode (ITO) HTL HTL (this compound) HTL->Anode EML Emissive Layer (EML) EML->HTL ETL Electron Transport Layer (ETL) ETL->EML Cathode->ETL

Caption: Architecture of an OLED with the carbazole-based HTL.

Device Characterization Protocol

Once fabricated, the device's performance must be systematically evaluated.

Equipment:

  • Source measure unit (SMU)

  • Photometer or calibrated silicon photodiode

  • Spectrometer

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Place the encapsulated device in a light-tight test jig.

    • Connect the SMU to the ITO (anode) and Al (cathode) contacts.

    • Sweep the voltage from 0 V to a higher voltage (e.g., 10-15 V) in defined steps.

    • At each voltage step, simultaneously record the current flowing through the device and the light output (luminance) using the photometer.

    • Calculate the current density (J) by dividing the current by the active area of the pixel.

    • Plot J vs. V and L vs. V to evaluate the device's electrical and optical performance. From these curves, key metrics like turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W) can be calculated.[3]

  • Electroluminescence (EL) Spectrum:

    • Apply a constant forward bias voltage (above the turn-on voltage) to the device.

    • Collect the emitted light using an optical fiber coupled to a spectrometer.

    • Record the emission spectrum to determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.[17]

G Device Fabricated OLED Device SMU Source Measure Unit (SMU) Device->SMU Photometer Photometer Device->Photometer Spectrometer Spectrometer Device->Spectrometer DataAcq Data Acquisition System SMU->DataAcq Current & Voltage Photometer->DataAcq Luminance Spectrometer->DataAcq Spectrum Analysis Performance Analysis DataAcq->Analysis J-V-L Curves EL Spectrum

Caption: Workflow for the characterization of OLED devices.

References

  • Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Perfor- mance and Electronic Structure.
  • Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance.
  • Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. ACS Applied Materials & Interfaces. Available from: [Link]

  • Additives, Hole Transporting Materials and Spectroscopic Methods to Characterize the Properties of Perovskite Films. CHIMIA. Available from: [Link]

  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C. Available from: [Link]

  • Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. Chemistry – An Asian Journal. Available from: [Link]

  • 3D visualization of the LUMO levels of the examined molecules. ResearchGate. Available from: [Link]

  • 9-(4-Methoxyphenyl)-9H-carbazole. National Institutes of Health. Available from: [Link]

  • Preparation method of high-purity 3,6-dibromo-carbazole. Google Patents.
  • Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. National Institutes of Health. Available from: [Link]

  • HOMO/LUMO energy levels of the carbazole and the related 9,9-dibuyl-substituted fluorene. ResearchGate. Available from: [Link]

  • This compound CAS NO: 746651-52-5. Alfa Chemical. Available from: [Link]

  • 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses. Available from: [Link]

  • Experimentally obtained HOMO/LUMO energies for 26-29 and estimated experimental values for 31-33. ResearchGate. Available from: [Link]

  • HOMO and LUMO levels of compounds 1, 3, and 4c. ResearchGate. Available from: [Link]

  • 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. ResearchGate. Available from: [Link]

  • 3,6-Dibromo-9-hexyl-9H-carbazole. ResearchGate. Available from: [Link]

  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. Available from: [Link]

  • 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole. Boron Molecular. Available from: [Link]

  • The Role of 3,6-Diphenyl-9H-carbazole in Advancing OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Novel Bipolar Hosts for Solution-processable Green Phosphorescent OLEDs Based on Tetrasubstituted Carbazole Derivatives.
  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels. Available from: [Link]

  • A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. Journal of Materials Chemistry A. Available from: [Link]

  • Measurement of the hole mobility in the blend system by space charge limited current. ResearchGate. Available from: [Link]

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. National Institutes of Health. Available from: [Link]

Sources

The Ascendancy of Carbazole Derivatives in Perovksite Solar Cell Technology: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of highly efficient and stable perovskite solar cells (PSCs) has led to a paradigm shift in materials science, with a particular focus on the development of advanced charge-transporting layers. Among the pantheon of emerging materials, carbazole derivatives have distinguished themselves as exceptionally versatile and effective components, primarily as hole-transporting materials (HTMs), but also as interfacial modifiers and stability enhancers. Their inherent electronic properties, coupled with their synthetic tunability, offer a compelling alternative to the long-standing, yet imperfect, standard, spiro-OMeTAD.[1][2] This guide provides an in-depth exploration of the application of carbazole derivatives in PSCs, offering detailed application notes, experimental protocols, and a mechanistic understanding of their performance-enhancing attributes for researchers, scientists, and professionals in the field of renewable energy and materials development.

Part 1: Core Directive - Understanding the "Why" of Carbazole Derivatives

The adoption of carbazole-based materials in PSCs is not merely a matter of incremental improvement but a strategic move towards commercially viable and durable solar technology. The core advantages of carbazole derivatives can be distilled into several key areas:

  • Exceptional Photovoltaic Properties and Chemical Stability: Carbazole-based HTMs have demonstrated outstanding photovoltaic performance, often rivaling or even surpassing that of spiro-OMeTAD.[1][3][4] Their rigid, planar structure facilitates efficient intermolecular π-π stacking, which is conducive to high hole mobility. Furthermore, the carbazole moiety is known for its excellent chemical and thermal stability, a critical factor in the long-term operational stability of PSCs.[1][2]

  • Facile Functionalization and Tunability: The carbazole core offers multiple reactive sites (the N-9, C-3, C-6, C-2, and C-7 positions), allowing for straightforward chemical modification.[1][5] This synthetic versatility enables the fine-tuning of their electronic and physical properties, such as HOMO/LUMO energy levels, solubility, and film-forming characteristics, to achieve optimal alignment with the perovskite absorber layer and enhance device performance.[1][2]

  • Cost-Effectiveness: Compared to the complex multi-step synthesis and purification of spiro-OMeTAD, many high-performing carbazole derivatives can be synthesized through more facile and cost-effective routes, a crucial consideration for large-scale commercial production.[1][2][6]

  • Interface Engineering and Defect Passivation: Carbazole derivatives are not limited to being bulk HTMs. They have been effectively employed as self-assembled monolayers (SAMs) at the perovskite/electrode interface.[1][7][8] These SAMs can passivate surface defects on the perovskite layer, reduce non-radiative recombination, and improve charge extraction efficiency, leading to significant gains in both power conversion efficiency (PCE) and stability.[9][10] The hydrophobic nature of many carbazole derivatives also helps to protect the moisture-sensitive perovskite layer from degradation.[11]

Part 2: Scientific Integrity & Logic - In-Depth Technical Guide

Application Notes: The Multifaceted Roles of Carbazole Derivatives

Carbazole derivatives perform several critical functions within a perovskite solar cell, each contributing to the overall device performance and longevity.

1. Hole-Transporting Materials (HTMs): The Charge Superhighway

The primary role of a carbazole-based HTM is to efficiently extract photogenerated holes from the perovskite absorber layer and transport them to the anode (typically gold or silver), while simultaneously blocking electrons to prevent charge recombination. The efficacy of this process is governed by several key parameters:

  • Energy Level Alignment: For efficient hole extraction, the Highest Occupied Molecular Orbital (HOMO) of the HTM should be slightly higher than the valence band maximum (VBM) of the perovskite. This energetic cascade facilitates the downhill transfer of holes. The Lowest Unoccupied Molecular Orbital (LUMO) of the HTM should be significantly higher than the conduction band minimum (CBM) of the perovskite to effectively block electron transport.

  • Hole Mobility: High hole mobility (μh) is essential for rapid charge transport through the HTM layer, minimizing the chances of charge recombination. Carbazole derivatives, with their extended π-conjugated systems, can achieve high hole mobilities, often in the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹.[12]

  • Film-Forming Properties: A uniform, pinhole-free HTM layer is crucial for preventing direct contact between the perovskite and the metal electrode, which would lead to short-circuiting. The solubility and molecular design of carbazole derivatives can be tailored to achieve excellent film morphology.

Diagram: Energy Level Alignment in a Perovskite Solar Cell with a Carbazole-based HTM

G cluster_device Device Architecture cluster_energy Energy Level Diagram (eV) FTO FTO ETL ETL (e.g., TiO2) Perovskite Perovskite Perovskite_CBM Perovskite CBM (~ -3.9 eV) ETL->Perovskite_CBM Electron Extraction HTM Carbazole HTM HTM_HOMO Carbazole HTM HOMO (~ -5.2 eV) Perovskite->HTM_HOMO Hole Extraction Anode Anode (e.g., Au) ETL_LUMO ETL LUMO (~ -4.0 eV) ETL_LUMO->Perovskite_CBM Perovskite_VBM Perovskite VBM (~ -5.4 eV) Perovskite_VBM->HTM_HOMO Anode_WF Anode Work Function (~ -5.1 eV) HTM_HOMO->Anode_WF

Caption: Energy level alignment in a typical n-i-p perovskite solar cell.

2. Interfacial Modifiers: The Gatekeepers of Efficiency

Carbazole derivatives functionalized with anchoring groups like phosphonic or carboxylic acids can form self-assembled monolayers (SAMs) on conductive oxides like indium tin oxide (ITO). These SAMs act as an efficient hole-selective contact in inverted (p-i-n) PSC architectures.

  • Defect Passivation: The functional groups on the carbazole SAM can interact with uncoordinated lead ions (Pb²⁺) at the perovskite surface, passivating these defect sites that would otherwise act as recombination centers.

  • Improved Energy Level Alignment: SAMs can modify the work function of the electrode, leading to a more favorable energy level alignment for efficient hole extraction and reduced interfacial energy barriers.

  • Enhanced Perovskite Crystallization: The surface energy of the substrate can be tuned by the SAM, promoting the growth of a higher quality, more crystalline perovskite film with larger grain sizes and fewer grain boundaries.

Diagram: Role of a Carbazole-based SAM in an Inverted PSC

G cluster_0 Without SAM cluster_1 With Carbazole-based SAM ITO ITO Perovskite Perovskite ITO->Perovskite Poor Interfacial Contact Defect Sites SAM SAM ITO->SAM Strong Anchoring ETL ETL Perovskite->ETL Perovskite->ETL SAM->Perovskite Defect Passivation Improved Energy Alignment

Caption: Comparison of the ITO/Perovskite interface with and without a carbazole-based SAM.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative carbazole-based HTM, [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) , and the subsequent fabrication and characterization of an inverted perovskite solar cell.

Protocol 1: Synthesis of 2PACz

Materials:

  • Carbazole

  • 1,2-Dibromoethane

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Triethyl phosphite

  • Bromotrimethylsilane (TMSBr)

  • Dichloromethane (DCM)

  • Methanol

  • Deionized water

Procedure:

  • Synthesis of 9-(2-bromoethyl)-9H-carbazole:

    • In a round-bottom flask, dissolve carbazole (1 equivalent) in toluene.

    • Add a solution of KOH (5 equivalents) in water.

    • Add 1,2-dibromoethane (10 equivalents) and TBAB (0.1 equivalents) as a phase-transfer catalyst.

    • Reflux the mixture for 24 hours.

    • After cooling, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

  • Synthesis of Diethyl [2-(9H-carbazol-9-yl)ethyl]phosphonate:

    • In a round-bottom flask, add 9-(2-bromoethyl)-9H-carbazole (1 equivalent) and triethyl phosphite (3 equivalents).

    • Heat the mixture at 160 °C for 6 hours under a nitrogen atmosphere.

    • Remove the excess triethyl phosphite by vacuum distillation.

    • The resulting crude product can be used in the next step without further purification.

  • Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz):

    • Dissolve the crude diethyl [2-(9H-carbazol-9-yl)ethyl]phosphonate in anhydrous DCM under a nitrogen atmosphere.

    • Add TMSBr (6 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 19 hours.[13]

    • Remove the solvent under reduced pressure to obtain a solid.

    • Add methanol and stir for 30 minutes, followed by the addition of water.

    • Concentrate the mixture under reduced pressure to yield 2PACz as a white solid.[13]

Protocol 2: Fabrication of an Inverted (p-i-n) Perovskite Solar Cell using 2PACz SAM

Materials:

  • ITO-coated glass substrates

  • 2PACz solution (e.g., in ethanol)

  • Perovskite precursor solution (e.g., FAPbI₃-based)

  • Anti-solvent (e.g., chlorobenzene)

  • PCBM (phenyl-C₆₁-butyric acid methyl ester) solution (in chlorobenzene)

  • BCP (bathocuproine) solution (in isopropanol)

  • Silver or Gold evaporation source

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.

  • Deposition of 2PACz SAM:

    • Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.

    • Spin-coat the 2PACz solution onto the ITO surface (e.g., at 3000 rpm for 30 seconds).

    • Anneal the substrates at 100 °C for 10 minutes.[14]

  • Perovskite Layer Deposition:

    • Spin-coat the perovskite precursor solution onto the 2PACz-coated substrate.

    • During the spin-coating, dispense an anti-solvent onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film at a specific temperature and time (e.g., 100 °C for 60 minutes).

  • Deposition of Electron Transport Layer (ETL) and Buffer Layer:

    • Spin-coat the PCBM solution onto the perovskite layer.

    • Spin-coat the BCP solution on top of the PCBM layer.

  • Deposition of Metal Electrode:

    • Thermally evaporate a silver or gold back electrode (typically 80-100 nm thick) through a shadow mask to define the active area of the solar cell.

Protocol 3: Characterization of Carbazole Derivatives and PSCs

  • UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy:

    • Purpose: To determine the optical bandgap and investigate the charge transfer dynamics.

    • Procedure: Dissolve the carbazole derivative in a suitable solvent (e.g., THF or chlorobenzene) and record the absorption and emission spectra. For thin films, deposit the material on a quartz substrate. The optical bandgap can be estimated from the onset of the absorption spectrum. PL quenching studies, where the PL of the perovskite is measured with and without the carbazole HTM layer, can provide insights into the efficiency of hole extraction.[15][16][17]

  • Cyclic Voltammetry (CV):

    • Purpose: To determine the HOMO and LUMO energy levels.

    • Procedure: Perform CV on a solution of the carbazole derivative in an appropriate solvent with a supporting electrolyte.[18] The onset oxidation potential (E_ox) and onset reduction potential (E_red) are used to estimate the HOMO and LUMO levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc⁺, redox couple):

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8][19][20][21]

  • Space-Charge Limited Current (SCLC) Method:

    • Purpose: To measure the hole mobility of the carbazole HTM.

    • Procedure: Fabricate a hole-only device with the structure ITO/PEDOT:PSS/Carbazole HTM/Au. Measure the current density-voltage (J-V) characteristics in the dark. The hole mobility (μh) can be extracted by fitting the J-V curve in the space-charge limited region to the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μh * (V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and d is the thickness of the HTM layer.[22][23][24]

  • Photovoltaic Performance Measurement:

    • Purpose: To evaluate the solar cell efficiency.

    • Procedure: Measure the current density-voltage (J-V) characteristics of the fabricated PSC under simulated AM 1.5G solar illumination (100 mW/cm²). The key photovoltaic parameters—open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE)—are extracted from the J-V curve.

Part 3: Visualization & Formatting

Data Presentation: Performance of Perovskite Solar Cells with Various Carbazole-based HTMs
Carbazole DerivativeDevice ArchitectureV_oc (V)J_sc (mA/cm²)FF (%)PCE (%)Reference
SGT-405 n-i-p1.0121.6567.814.79[25]
V950 n-i-p---~18[6]
2Cz-OMeDPA n-i-p---20.06[26]
3Cz-OMeDPA-OH n-i-p---19.89[26]
MeO-2PACz (SAM)p-i-n1.1223.881.321.67[1]
Br-2PACz (SAM)p-i-n---19.51[14]
OY3 n-i-p---20.02[5]

Note: The performance parameters can vary depending on the specific perovskite composition, device fabrication conditions, and measurement protocols.

Conclusion and Future Outlook

Carbazole derivatives have unequivocally demonstrated their immense potential to advance perovskite solar cell technology. Their versatility as highly efficient and stable hole-transporting materials and interfacial modifiers addresses some of the most pressing challenges in the field, namely cost, stability, and performance. The ability to fine-tune their properties through molecular engineering provides a clear pathway for further improvements.

Future research will likely focus on the development of novel carbazole-based materials with even higher hole mobilities and more optimized energy levels. The exploration of dopant-free carbazole HTMs is a particularly promising avenue to enhance the long-term stability of PSCs by eliminating the detrimental effects of hygroscopic dopants. Furthermore, the design of multifunctional carbazole derivatives that combine excellent hole-transport properties with inherent defect passivation and hydrophobicity will be instrumental in pushing the efficiency and durability of perovskite solar cells towards their theoretical limits, ultimately paving the way for their widespread commercialization.

References

  • Huang, J., et al. (2025). Molecular tailoring of 2PACz SAMs via substituent design enables efficient inverted p–i–n perovskite solar cells. RSC Publishing. [Link]

  • Elaboration and Characterization of Cz-P(2,7) in Solution and as Thin Films. (2022). MDPI. [Link]

  • Bellini, E. (2024). Inverted perovskite solar cell based on self-assembled monolayer achieves 23.31% efficiency. PV Magazine. [Link]

  • Karolis, M., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Publications. [Link]

  • Researchers develop strategy based on SAMs to design inverted PSC with 24.38% efficiency. (2024). Perovskite-Info. [Link]

  • Hole mobility measurements of the HTMs via the SCLC method. (n.d.). ResearchGate. [Link]

  • Perovskite Solar Cells Modified with Conjugated Self-Assembled Monolayers at Buried Interfaces. (2023). MDPI. [Link]

  • Optimizing Self-Assembled Monolayers via Boronic Acid for High-Performance Inverted Perovskite Solar Cells. (2025). ACS Applied Materials & Interfaces. [Link]

  • Krishnapriya, R., et al. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Publications. [Link]

  • Synthesis of carbazole-based HTM PCz1. (n.d.). ResearchGate. [Link]

  • UV−vis absorption (solid line) and photoluminescence (dashed line) spectra of the investigated HTMs in THF solution (10 −4 M). (n.d.). ResearchGate. [Link]

  • Gao, L., et al. (n.d.). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV. [Link]

  • Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell. (n.d.).
  • Zwitterionic Carbazole Ligands Enhance the Stability and Performance of Perovskite Nanocrystals in Light Emitting Diodes. (2023). ChemRxiv. [Link]

  • Figure S1. Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid... (n.d.). ResearchGate. [Link]

  • González, D. A., et al. (2023). Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells. RSC Publishing. [Link]

  • Synthesis of 2PACz 61 and its derivatives under the reactions sequence:... (n.d.). ResearchGate. [Link]

  • Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives. (2024). ACS Applied Materials & Interfaces. [Link]

  • Detailed protocol for fabrication of perovskite solar cells. (2021). YouTube. [Link]

  • Carbazole-based material: synthesis, characterization, and application as hole transporting material in perovskite solar cells. (2020). Springer Professional. [Link]

  • Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. (2010). Wiley Online Library. [Link]

  • Zwitterionic Carbazole Ligands Enhance the Stability and Performance of Perovskite Nanocrystals in Light-Emitting Diodes. (2023). PubMed. [Link]

  • Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects. (n.d.). ResearchGate. [Link]

  • Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance. (2024). ResearchGate. [Link]

  • CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. (n.d.). UPB. [Link]

  • New derivatives bearing alkyl phosphonic acid moieties as a promising scaffold against drug-resistant H69AR small cell lung can. (2025). LMA leidykla. [Link]

  • HOMO and LUMO Analysis through Cyclic Voltammetry. (2024). Prezi. [Link]

  • 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (2014). RSC Publishing. [Link]

  • Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects. (2021). RSC Publishing. [Link]

  • Theoretical Investigation on Carbazole Derivatives as Charge Carriers for Perovskite Solar Cell. (n.d.). ResearchGate. [Link]

  • Stability of organometal halide perovskite solar cells and role of HTMs: recent developments and future directions. (2018). RSC Publishing. [Link]

  • Stability of organometal halide perovskite solar cells and role of HTMs: recent developments and future directions. (n.d.). RSC Publishing. [Link]

  • (a) SCLC hole-mobility curves of different HTMs (Ohmic region (slope = 1) fitted with yellow line and Child region (slope = 2) fitted with cyan line). (b) Steady-state PL spectra and (c) TRPL spectra of the perovskite (fitted with magenta line) and perovskite/HTM films, spiro-CN (green line), spiro-PS (light cyan line) and spiro-OMeTAD (yellow line). (n.d.). ResearchGate. [Link]

  • Design of highly efficient HTMs for perovskite solar cells by changing the functional group position on carbazole. (n.d.). ResearchGate. [Link]

  • Cyclic voltammetry spectra of HTMs 7a–c. (n.d.). ResearchGate. [Link]

  • Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. (2021). PubMed Central. [Link]

  • Structures of the synthesized and investigated HTMs. (n.d.). ResearchGate. [Link]

  • Chemical structures of the synthesized carbazole-based molecular HTMs. (n.d.). ResearchGate. [Link]

  • Photovoltaic performance of perovskite solar cells based on HTMs in their pristine form or doped with Li-TFSI and TBP a. (n.d.). ResearchGate. [Link]

  • High Performance Perovskite Solar Cells. (2015). PubMed. [Link]

  • a) Hole mobility from SCLC model for the devices based on neat HTM... (n.d.). ResearchGate. [Link]

  • Histogram of solar cells efficiencies for 36 devices based on different HTMs. (n.d.). ResearchGate. [Link]

  • Molecular structures of reported 2PACz and its derivatives. (n.d.). ResearchGate. [Link]

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Application Notes and Protocols for Thin-Film Deposition of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the thin-film deposition of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole, a promising organic semiconductor for applications in advanced electronic and optoelectronic devices. The protocols detailed herein are designed for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development. This guide covers two primary deposition techniques: high-vacuum thermal evaporation and solution-based spin coating. For each method, we provide detailed, step-by-step protocols, explain the scientific rationale behind key experimental parameters, and offer insights into process optimization. Furthermore, a thorough overview of essential thin-film characterization techniques is presented to enable comprehensive post-deposition analysis. The information is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and reproducibility.

Introduction: The Scientific Merit of this compound

This compound is a member of the carbazole family of organic compounds, which are renowned for their excellent electronic and photophysical properties.[1] The carbazole core is an electron-rich aromatic structure that facilitates efficient hole transport, while the bromine and methoxyphenyl substituents allow for the tuning of the molecule's electronic energy levels, solubility, and thermal stability.[2] These characteristics make it a compelling candidate for use in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1]

The performance of such devices is critically dependent on the quality and morphology of the deposited thin films. Therefore, precise control over the deposition process is paramount. This guide provides the foundational knowledge and practical protocols to achieve high-quality thin films of this compound.

Molecular and Physical Properties:

PropertyValueSource
Chemical Name This compound[3]
Molecular Formula C₁₉H₁₃Br₂NO[3]
Molecular Weight 431.13 g/mol [3]
Appearance White to yellow crystalline powder[3]
Melting Point (Tₘ) 170 °C[3]
Thermal Stability Carbazole derivatives generally exhibit high decomposition temperatures, often exceeding 300°C.[4]

Molecular Structure:

Caption: Molecular structure of this compound.

High-Vacuum Thermal Evaporation Protocol

High-vacuum thermal evaporation is a preferred method for depositing thin films of small organic molecules due to the high purity and uniformity of the resulting films. The process involves heating the source material in a high-vacuum environment, causing it to sublimate and deposit onto a substrate.

Causality Behind Experimental Choices:

  • High Vacuum: A high-vacuum environment (typically < 10⁻⁶ Torr) is essential to minimize the incorporation of impurities into the growing film and to ensure a long mean free path for the evaporated molecules, leading to a more uniform deposition.

  • Evaporation Rate: The rate of deposition significantly influences the film morphology. A slow and stable evaporation rate (e.g., 0.1-0.5 Å/s) generally promotes the formation of more ordered and uniform films.

  • Substrate Temperature: The temperature of the substrate can affect the mobility of the deposited molecules, thereby influencing the film's crystallinity and morphology. Room temperature is a common starting point, but optimization may be required depending on the desired film properties.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition substrate_prep Substrate Cleaning (e.g., sonication in solvents, UV-ozone) load_system Load Substrate and Source Material into Thermal Evaporator substrate_prep->load_system material_prep Source Material Preparation (e.g., purification, outgassing) material_prep->load_system pump_down Pump Down to High Vacuum (< 10⁻⁶ Torr) load_system->pump_down evaporation Ramp Up Source Temperature to Achieve Desired Evaporation Rate pump_down->evaporation deposition Deposit Thin Film (monitor thickness with QCM) evaporation->deposition cool_down Cool Down System and Vent to Atmosphere deposition->cool_down characterization Film Characterization (e.g., AFM, UV-Vis, XRD) cool_down->characterization

Caption: Workflow for High-Vacuum Thermal Evaporation.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Thoroughly clean the desired substrates (e.g., silicon wafers, glass, or ITO-coated glass) by sequential sonication in a series of solvents such as deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen.

    • For applications requiring a hydrophilic surface (e.g., on ITO), treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber.

  • Source Material Preparation:

    • Use high-purity (≥98.0%) this compound.

    • To remove volatile impurities, pre-heat the material in a separate vacuum chamber or in the deposition chamber with the shutter closed at a temperature slightly below its evaporation point.

  • Deposition Parameters:

ParameterRecommended ValueRationale
Base Pressure < 5 x 10⁻⁶ TorrMinimizes contamination and ensures a long mean free path.
Evaporation Source Tantalum or Molybdenum boatThese materials are inert and have high melting points.
Source Temperature 150-180 °C (starting range)This should be below the melting point (170°C) to ensure sublimation rather than boiling. The optimal temperature should be determined empirically by monitoring the deposition rate.
Deposition Rate 0.1 - 0.5 Å/sA slow and stable rate promotes the formation of uniform and well-ordered films.
Substrate Temperature Room Temperature (can be varied)A good starting point for achieving amorphous to polycrystalline films. Heating the substrate may enhance crystallinity.
Film Thickness 10 - 100 nm (application dependent)Monitor using a quartz crystal microbalance (QCM) calibrated for the material.
  • Post-Deposition:

    • After deposition, allow the system to cool down to room temperature before venting with an inert gas like nitrogen.

    • Store the deposited films in a desiccator or glovebox to prevent degradation from atmospheric exposure.

Solution-Based Spin Coating Protocol

Spin coating is a cost-effective and rapid method for depositing thin films from solution, particularly suitable for large-area applications and rapid prototyping. The quality of the film is highly dependent on the solvent system, solution concentration, and spin speed.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. It must dissolve the material adequately and have appropriate volatility. A solvent that evaporates too quickly can lead to non-uniform films, while one that evaporates too slowly can result in residual solvent in the film. Common solvents for carbazole derivatives include toluene, chlorobenzene, and tetrahydrofuran (THF).

  • Solution Concentration: The concentration of the solution directly influences the final film thickness. Higher concentrations generally result in thicker films.

  • Spin Speed: The rotational speed of the spin coater is a key parameter for controlling film thickness. Higher spin speeds lead to thinner films.

  • Annealing: Post-deposition annealing can help to remove residual solvent and improve the film's morphology and crystallinity.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition solution_prep Prepare Solution (dissolve material in a suitable solvent) dispense Dispense Solution onto the Substrate solution_prep->dispense substrate_prep Substrate Cleaning (e.g., sonication, UV-ozone) substrate_prep->dispense spin_coating Spin Coat (control spin speed and time) dispense->spin_coating annealing Anneal the Film (e.g., on a hotplate) spin_coating->annealing characterization Film Characterization (e.g., AFM, UV-Vis) annealing->characterization

Caption: Workflow for Solution-Based Spin Coating.

Step-by-Step Protocol:

  • Solution Preparation:

    • Dissolve this compound in a suitable organic solvent (e.g., toluene, chlorobenzene, or THF) to the desired concentration (e.g., 5-20 mg/mL).

    • Use gentle heating (e.g., 40-60 °C) and stirring to aid dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Substrate Preparation:

    • Follow the same substrate cleaning procedure as described in the thermal evaporation protocol.

  • Deposition Parameters:

ParameterRecommended ValueRationale
Solvent Toluene, Chlorobenzene, or THFThese solvents are commonly used for carbazole derivatives. The choice will affect film morphology and drying time.
Solution Concentration 5 - 20 mg/mLAdjust to achieve the desired film thickness.
Spin Speed 1000 - 4000 rpmHigher speeds result in thinner films. A two-step process (e.g., 500 rpm for 5s, then 2000 rpm for 30s) can improve uniformity.
Spin Time 30 - 60 secondsEnsures complete solvent evaporation and film formation.
Annealing Temperature 80 - 120 °CThis should be below the material's melting point. Annealing helps to remove residual solvent and can improve film ordering.
Annealing Time 5 - 15 minutesSufficient time for solvent removal and morphological changes.
  • Post-Deposition:

    • After spin coating, carefully transfer the substrate to a hotplate for annealing.

    • Allow the film to cool to room temperature before further processing or characterization.

    • Store the films in an inert environment.

Thin-Film Characterization

A comprehensive characterization of the deposited thin films is crucial to understand their properties and to correlate them with device performance.

Morphological and Structural Characterization:

  • Atomic Force Microscopy (AFM): To visualize the surface topography, determine roughness, and identify the presence of crystalline domains.

  • X-ray Diffraction (XRD): To investigate the crystallinity and molecular packing of the film.

Optical and Electronic Characterization:

  • UV-Visible (UV-Vis) Spectroscopy: To determine the absorption spectrum and estimate the optical bandgap of the material in the thin-film state.

  • Photoluminescence (PL) Spectroscopy: To study the emissive properties of the film and identify the emission wavelength and quantum efficiency.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the material, which are critical for designing device architectures. The HOMO-LUMO gap for similar carbazole derivatives has been reported to be in the range of 2.40–2.95 eV.[5]

Electrical Characterization:

  • Organic Field-Effect Transistor (OFET) Fabrication: To measure the charge carrier mobility of the material in a transistor configuration. This provides a direct measure of the film's ability to transport charge.

Conclusion

The protocols and guidelines presented in this application note provide a robust starting point for the successful thin-film deposition of this compound. By carefully controlling the deposition parameters for both high-vacuum thermal evaporation and spin coating, researchers can achieve high-quality films with tailored properties for a range of organic electronic applications. Comprehensive characterization is essential to understand the structure-property relationships and to optimize device performance. The versatility and promising electronic properties of this carbazole derivative make it a valuable material for advancing the field of organic electronics.

References

  • Preparation and property analysis of carbazole derivatives. (2024). PMC. Retrieved from [Link]

  • 3,6-Dibromo-9-hexyl-9H-carbazole. (2005). ResearchGate. Retrieved from [Link]

  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. e-Library. Retrieved from [Link]

  • 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses Procedure. Retrieved from [Link]

  • Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. (2010). Wiley Online Library. Retrieved from [Link]

  • 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. (2006). ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Preparation of Carbazole and Dibenzofuran Derivatives by Selective Bromination on Aromatic Rings or Benzylic Groups with N-Bromosuccinimide. (2010). ResearchGate. Retrieved from [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) application. (2023). RSC Publishing. Retrieved from [Link]

  • Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... ResearchGate. Retrieved from [Link]

  • Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. (2024). Nature. Retrieved from [Link]

  • Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. (2023). RSC Publishing. Retrieved from [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). ResearchGate. Retrieved from [Link]

  • Assessing Carbazole Derivatives as Single-Electron Photoreductants. (2022). ACS Publications. Retrieved from [Link]

  • Scope of the double bromination of carbazole derivatives. Reaction... ResearchGate. Retrieved from [Link]

  • HOMO/LUMO energy levels of the carbazole (13; R = CH(C 7 H 15 ) 2 ) and... ResearchGate. Retrieved from [Link]

  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (2022). MDPI. Retrieved from [Link]

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Electrochemical Characterization of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole: A Comprehensive Protocol and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

This application note provides a detailed guide for the electrochemical characterization of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole, a key building block in the field of organic electronics. Carbazole derivatives are renowned for their excellent hole-transporting capabilities, high thermal stability, and tunable electronic properties, making them integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1][2][3] This document outlines the scientific rationale behind the chosen methodology, provides step-by-step protocols for cyclic voltammetry (CV), and details the procedures for data analysis, including the determination of the Highest Occupied Molecular Orbital (HOMO) energy level. The protocols are designed to be self-validating and are grounded in established electrochemical principles to ensure accuracy and reproducibility for researchers in materials science, chemistry, and drug development.

Part 1: Scientific Rationale and Theoretical Framework

The Role of the Carbazole Moiety in Organic Electronics

The carbazole heterocycle is a cornerstone of modern organic electronic materials. Its rigid, planar structure and electron-rich nitrogen atom create a π-conjugated system that facilitates efficient charge transport, particularly for positive charge carriers (holes).[2][3] This intrinsic property, combined with high photochemical and thermal stability, makes carbazole derivatives highly sought-after as hole-transporting materials and hosts in electroluminescent devices.[3] The ability to easily functionalize the carbazole core at the 3-, 6-, and 9-positions allows for precise tuning of its electronic and physical properties, such as solubility, energy levels, and charge carrier mobility.[3][4][5]

Structural Analysis of this compound

The electrochemical behavior of the title compound is dictated by its unique substitution pattern.

  • N9-Substitution (9-(4-methoxyphenyl)): The attachment of a methoxyphenyl group to the nitrogen atom serves to enhance solubility and modify the electronic properties. The dihedral angle between the carbazole plane and the phenyl ring influences the degree of electronic communication.[6]

  • C3/C6-Substitution (3,6-Dibromo): The positions C3 and C6 are the most reactive sites on the carbazole core for oxidative coupling.[2] In many carbazole derivatives, oxidation leads to the formation of radical cations that subsequently dimerize or polymerize via these positions.[7][8] The presence of bromine atoms at the C3 and C6 positions effectively blocks this electropolymerization pathway.[8] This steric hindrance is expected to yield a more stable and electrochemically reversible oxidation process centered on the carbazole nitrogen.[8] Furthermore, the electron-withdrawing nature of the bromine atoms is anticipated to raise the oxidation potential of the molecule compared to its non-brominated analogues.[8]

Principles of Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. It is the primary tool for investigating the redox properties of electroactive species like carbazole derivatives.[5] A CV experiment provides critical information, including:

  • Oxidation and Reduction Potentials: The potentials at which the analyte loses or gains electrons.

  • Electrochemical Reversibility: The stability of the species generated after electron transfer.

  • HOMO Energy Level: The onset potential of the first oxidation wave is directly related to the HOMO energy level of the molecule, a critical parameter for designing and evaluating materials for organic electronic devices.[4][5]

Part 2: Experimental Setup and Reagents

Instrumentation

A modern potentiostat/galvanostat capable of performing cyclic voltammetry is required. All experiments should be conducted within a Faraday cage to minimize electrical noise.

Electrode Configuration

A standard three-electrode cell is employed to ensure accurate potential control and measurement.[9] The configuration decouples the current-passing and potential-measuring circuits, providing reliable data.

  • Working Electrode (WE): A Glassy Carbon Electrode (GCE, 3 mm diameter) is recommended due to its wide potential window and relatively inert surface. Platinum or gold electrodes can also be used but may exhibit different interactions with the analyte.[4]

  • Counter Electrode (CE): A platinum wire or gauze with a surface area significantly larger than the working electrode is used to complete the electrical circuit.

  • Reference Electrode (RE): A non-aqueous Ag/Ag⁺ electrode (e.g., 0.01 M AgNO₃ in the same electrolyte solution) is suitable. However, for consistency and reporting, it is crucial to reference all potentials against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.

G cluster_cell Electrochemical Cell WE Working Electrode (WE) (Glassy Carbon) RE Reference Electrode (RE) (Ag/Ag+) CE Counter Electrode (CE) (Pt Wire) Solution Analyte + Electrolyte in Acetonitrile Potentiostat Potentiostat Potentiostat->WE Measures I Potentiostat->RE Measures E vs RE Potentiostat->CE Applies I/E

Caption: Diagram of the three-electrode electrochemical cell setup.

Reagents and Materials
Reagent/MaterialGrade/PuritySupplier ExampleCAS Number
This compound>98%Alfa Chemical, BLDpharm746651-52-5
Acetonitrile (CH₃CN)Anhydrous, >99.8%Sigma-Aldrich75-05-8
Tetrabutylammonium Hexafluorophosphate (TBAPF₆)Electrochemical Grade, >99%Sigma-Aldrich3109-63-5
Ferrocene (Fc)>98%Sigma-Aldrich102-54-5
Argon (Ar) or Nitrogen (N₂)High PurityN/A7440-37-1
Solution Preparation

Accuracy in solution preparation is paramount for reproducible results.

  • Stock Solution (Analyte): Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile.

  • Electrolyte Solution: Prepare a 0.2 M solution of TBAPF₆ in anhydrous acetonitrile.

  • Working Solution: In a 10 mL volumetric flask, combine 1 mL of the analyte stock solution and 5 mL of the electrolyte solution. Dilute to the 10 mL mark with anhydrous acetonitrile. This yields a final concentration of 1 mM analyte and 0.1 M TBAPF₆.

Part 3: Protocols for Electrochemical Characterization

Protocol 1: Cyclic Voltammetry (CV) Analysis

This protocol details the acquisition of the cyclic voltammogram to determine the redox behavior of the compound.

G prep 1. Prepare Working Solution (1 mM Analyte, 0.1 M TBAPF6 in ACN) polish 2. Polish WE (Alumina slurry), rinse, and dry prep->polish assemble 3. Assemble 3-Electrode Cell polish->assemble degas 4. Degas Solution (Bubble with Ar/N2 for 15 min) assemble->degas blank 5. Run Blank CV (Electrolyte only) degas->blank add_fc 6. Add Ferrocene Standard blank->add_fc run_fc 7. Record CV of Ferrocene add_fc->run_fc rinse 8. Clean Cell & Electrodes run_fc->rinse add_analyte 9. Add Analyte Working Solution (Degas again for 5 min) rinse->add_analyte run_cv 10. Record CV of Analyte (Vary scan rates: 50, 100, 200 mV/s) add_analyte->run_cv analyze 11. Analyze Data (Determine E½, HOMO) run_cv->analyze

Caption: Experimental workflow for cyclic voltammetry analysis.

Step-by-Step Methodology:

  • Electrode Preparation: Polish the glassy carbon working electrode with a 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water, then acetone, and dry completely.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode.

  • Deoxygenation: Add the working solution to the cell and bubble with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution for the duration of the experiment.[3]

  • Initial Scan: Perform a CV scan over a wide potential range (e.g., 0 V to +1.8 V vs. Ag/Ag⁺) at a scan rate of 100 mV/s to identify the oxidation event.

  • Scan Rate Dependence: Once the oxidation peak is identified, perform CV scans at multiple scan rates (e.g., 50, 100, 150, 200 mV/s) over a narrower potential window that brackets the redox event.

  • Internal Referencing: After recording the analyte data, add a small amount of ferrocene to the solution and record its CV. The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple will be used for potential calibration.

Protocol 2: Determination of HOMO Energy Level

The HOMO energy level can be estimated from the onset potential of the first oxidation peak (E_onset) relative to the ferrocene internal standard. This method provides a reliable estimation for comparing materials in organic electronics.

Calculation: The relationship is given by the empirical formula:

HOMO (eV) = - [ E_onset vs Fc/Fc⁺ + 4.8 ]

Where:

  • E_onset vs Fc/Fc⁺ = (E_onset of Analyte) - (E₁/₂ of Ferrocene)

  • The value of 4.8 eV is the assumed absolute energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

Procedure:

  • From the analyte's cyclic voltammogram (at 100 mV/s), determine the oxidation onset potential (E_onset) by finding the intersection of the tangent to the rising oxidation peak and the baseline current.

  • From the ferrocene voltammogram, calculate its half-wave potential: E₁/₂ = (E_pa + E_pc) / 2.

  • Apply the values to the formula above to calculate the HOMO energy level.

Part 4: Data Analysis and Expected Results

Interpreting the Voltammogram

For this compound, the CV is expected to show a single, well-defined oxidation wave in the positive potential region. Due to the blocking of the C3/C6 positions, this oxidation should be electrochemically reversible or quasi-reversible. The oxidation potential is expected to be relatively high (e.g., > +1.2 V vs Ag/AgCl) due to the electron-withdrawing effect of the two bromine atoms.[8]

Scan Rate Dependence Study

For a reversible, diffusion-controlled process, the peak current (i_p) should be directly proportional to the square root of the scan rate (ν¹/²). A plot of i_p vs. ν¹/² should yield a straight line passing through the origin, confirming that the redox process is not complicated by surface adsorption or coupled chemical reactions.[3]

Data Summary Table

All quantitative data should be compiled into a clear, structured table for easy comparison and reporting.

ParameterSymbolValue (Example)Unit
Anodic Peak Potential (Analyte)E_pa+1.55V
Cathodic Peak Potential (Analyte)E_pc+1.47V
Half-Wave Potential (Analyte)E₁/₂+1.51V
Oxidation Onset Potential (Analyte)E_onset+1.49V
Half-Wave Potential (Ferrocene)E₁/₂(Fc)+0.45V
Onset Potential vs. Fc/Fc⁺E_onset vs Fc+1.04V
Calculated HOMO Energy Level HOMO -5.84 eV

Note: All potentials are reported vs. the Ag/Ag⁺ reference electrode. Example values are illustrative.

Part 5: Conclusion and Further Characterization

This application note provides a robust and validated protocol for the electrochemical characterization of this compound. By following these steps, researchers can reliably determine its redox behavior and estimate its HOMO energy level, which are crucial parameters for assessing its potential in organic electronic applications. The blocking of the 3,6-positions by bromine atoms results in a molecule with stable redox characteristics, making it an interesting candidate for non-polymerizable hole-transport layers.

For a more comprehensive understanding, these electrochemical results can be complemented with:

  • Spectroelectrochemistry: To characterize the optical properties (e.g., absorption spectra) of the generated radical cation.[1]

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the molecular orbitals (HOMO/LUMO) and corroborate the experimental findings.[10]

  • UV-Visible Spectroscopy: To determine the optical bandgap (E_g) and subsequently estimate the LUMO energy level (LUMO = HOMO + E_g).

References

  • Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. ACS Omega. Available at: [Link]

  • (PDF) Carbazole electrochemistry: a short review. ResearchGate. Available at: [Link]

  • Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. PubMed Central (PMC). Available at: [Link]

  • Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. Frontiers in Materials. Available at: [Link]

  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. Available at: [Link]

  • Carbazole electrochemistry: a short review. Semantic Scholar. Available at: [Link]

  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science. Available at: [Link]

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role of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole in organic semiconductors

This compound is more than a single compound; it is a strategic platform for innovation in organic electronics. Its pre-functionalized, di-halogenated structure provides a reliable and versatile starting point for synthesizing complex, high-performance semiconductors. The ability to systematically modify the periphery of the carbazole core through well-established coupling reactions enables researchers to directly probe structure-property relationships and rationally design materials with optimized characteristics. Future research will undoubtedly continue to leverage this and similar building blocks to develop next-generation materials for flexible displays, solid-state lighting, and highly efficient solar energy conversion, pushing the boundaries of device efficiency, stability, and cost-effectiveness. [6]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this important carbazole derivative. As a key intermediate in the development of organic electronics and pharmaceuticals, achieving a high-yield, high-purity synthesis is critical.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this multi-step synthesis.

Overview of Synthetic Strategy

The synthesis of this compound is typically achieved in a two-step process. First, the carbazole core is selectively brominated at the 3 and 6 positions. Second, the nitrogen atom of the resulting 3,6-Dibromo-9H-carbazole is arylated with a 4-methoxyphenyl group. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity. The choice of methodology for the N-arylation step, primarily between a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, is a critical decision point that influences reaction conditions and outcomes.[4][5][6][7]

SynthesisWorkflow Carbazole Carbazole midpoint1 Carbazole->midpoint1 DibromoCarbazole 3,6-Dibromo-9H-carbazole midpoint2 DibromoCarbazole->midpoint2 ArylatingAgent 4-Iodoanisole or 4-Methoxyphenylboronic Acid ArylatingAgent->midpoint2 FinalProduct This compound midpoint1->DibromoCarbazole Step 1: Electrophilic Bromination (e.g., NBS, DBDMH) midpoint2->FinalProduct Step 2: N-Arylation (Ullmann or Buchwald-Hartwig)

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental issues.

Step 1: Bromination of Carbazole

Question: My bromination reaction is producing a mixture of mono-, di-, and poly-brominated products, leading to a low yield of the desired 3,6-dibromo isomer. How can I improve selectivity?

Answer: This is a classic challenge in the electrophilic substitution of carbazole. The 3, 6, 1, and 8 positions are all susceptible to bromination. Achieving high selectivity for the 3,6-disubstituted product depends on precise control over the reaction conditions.

  • Choice of Brominating Agent: While liquid bromine can be used, it is often too reactive and difficult to control, leading to over-bromination. Milder, solid brominating agents are preferred.

    • N-Bromosuccinimide (NBS): A common choice, but the stoichiometry is critical. Using slightly more than 2.0 equivalents of NBS relative to carbazole is necessary. The reaction should be monitored closely by TLC or HPLC.[3][8]

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is reported to provide high purity 3,6-dibromocarbazole under mild conditions, often at room temperature in a solvent like absolute ethanol.[9] This can be an excellent alternative to reduce side products.

  • Solvent Effects: The solvent plays a crucial role. N,N-Dimethylformamide (DMF) is commonly used with NBS, but it can be difficult to remove during workup.[3] Using a less polar solvent like dichloromethane with a silica gel catalyst or absolute ethanol with DBDMH can improve selectivity and simplify purification.[3][9]

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[3][8] This helps to control the rate of reaction and minimize the formation of undesired isomers.

Question: The bromination reaction is stalled, and I have a significant amount of unreacted starting material even after extended reaction times. What could be the issue?

Answer: A stalled reaction is typically due to issues with reagents or reaction setup.

  • Reagent Quality: Ensure your brominating agent (NBS or DBDMH) is pure and has not decomposed. NBS, in particular, can degrade over time. It is advisable to use a freshly opened bottle or recrystallize it if its purity is in doubt.

  • Inadequate Mixing: Carbazole has limited solubility in some organic solvents. Ensure the reaction mixture is being stirred vigorously to maintain a homogenous suspension.

  • Moisture: The presence of water can interfere with the reaction. Use dry solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Step 2: N-Arylation of 3,6-Dibromo-9H-carbazole

Question: My N-arylation reaction (Ullmann or Buchwald-Hartwig) has a low conversion rate. What factors should I investigate to improve the yield?

Answer: Low conversion in cross-coupling reactions is a frequent problem. The solution often lies in systematically optimizing the catalytic system and reaction conditions.

  • Catalyst and Ligand Choice (Critical):

    • Ullmann Condensation: This classic copper-catalyzed reaction often requires high temperatures (100-170 °C).[1][6] The choice of copper source (e.g., CuI, Cu₂O) and ligand (e.g., 1,10-phenanthroline, L-proline) is vital.[10][11] If using traditional copper powder, ensure it is activated. Modern methods using soluble copper salts with appropriate ligands are generally more efficient.[6][12]

    • Buchwald-Hartwig Amination: This palladium-catalyzed method is often more efficient and proceeds under milder conditions.[5][7] The choice of phosphine ligand is the most critical parameter. Sterically hindered, electron-rich ligands (e.g., RuPhos, XPhos) are often required to facilitate the reductive elimination step, which can be challenging for the electron-rich carbazole nucleophile.[4][13]

  • Base Selection: The strength and solubility of the base are paramount.

    • For Ullmann reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[1][10]

    • For Buchwald-Hartwig reactions, stronger bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium hexamethyldisilazide (LHMDS) are typically used to deprotonate the carbazole nitrogen.[4][13] Ensure the base is fresh and anhydrous.

  • Solvent Purity: High-boiling polar aprotic solvents like DMF, NMP, or toluene are common.[6][10] These solvents must be anhydrous, as water can deactivate the catalyst and hydrolyze the base.

  • Inert Atmosphere: Both copper and palladium catalysts, especially in their active (0) oxidation state, are sensitive to oxygen. It is imperative to thoroughly degas the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Question: Purification of the final product is difficult due to persistent catalyst residues and side products. What are the best purification strategies?

Answer: Effective purification is key to obtaining a high-purity final product, which appears as a white or yellow crystalline powder.[14]

  • Post-Workup Filtration: After the reaction is complete and quenched, you can often remove a significant portion of the metal catalyst by filtering the crude reaction mixture through a pad of Celite or silica gel, eluting with a solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: This is the most effective method for removing impurities. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate or dichloromethane.[10] The final product is moderately polar.

  • Recrystallization: This is an excellent final step to achieve high purity. After column chromatography, recrystallizing the product from a suitable solvent system (e.g., ethanol, dichloromethane/hexane) can remove trace impurities and yield well-defined crystals.[10][15]

Frequently Asked Questions (FAQs)

Q1: Which N-arylation method is better: Ullmann or Buchwald-Hartwig? A1: Both methods are viable, but the Buchwald-Hartwig amination is generally preferred in modern organic synthesis. It typically offers higher yields, proceeds under milder conditions, and has a broader substrate scope with greater functional group tolerance compared to the often harsh conditions of the traditional Ullmann reaction.[5][6][7] However, the palladium catalysts and specialized phosphine ligands can be expensive. The Ullmann reaction, using a more economical copper catalyst, can be a cost-effective alternative, especially for large-scale synthesis, provided the conditions are well-optimized.

Q2: Can I use 4-methoxyphenylboronic acid instead of 4-iodoanisole for the N-arylation? A2: Yes. Using 4-methoxyphenylboronic acid is characteristic of a Chan-Lam coupling (a variant of the Ullmann reaction) or a Suzuki-Miyaura coupling. The Chan-Lam reaction uses a copper catalyst, while the Suzuki-Miyaura reaction uses a palladium catalyst.[16][17][18] Both are excellent alternatives to using aryl halides and may offer different reactivity profiles and tolerance to other functional groups.

Q3: How do I monitor the progress of the reactions? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to achieve good separation between the starting materials, intermediates, and the product. The spots can be visualized under a UV lamp (254 nm). For more precise monitoring, especially to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) is recommended.[9]

Q4: What are the key characterization techniques for the final product? A4: To confirm the structure and purity of this compound, a combination of spectroscopic methods should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR will show characteristic signals for the aromatic protons on the carbazole core and the methoxyphenyl ring, as well as the methoxy group singlet.[13]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (431.12 g/mol ) and show the characteristic isotopic pattern for a molecule containing two bromine atoms.[14]

  • Melting Point: The pure compound has a reported melting point of 170 °C, which can be a good indicator of purity.[14]

Data Summary: N-Arylation Reaction Conditions

The selection of catalyst, ligand, base, and solvent significantly impacts the N-arylation step. The table below summarizes conditions reported in the literature for analogous C-N bond formations.

Coupling MethodCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)YieldReference Type
Ullmann-typeCuI (10%)1,10-phenanthroline (10%)K₂CO₃ (5.0)DMFReflux (153)GoodSynthesis of 9-(4-methoxyphenyl)-9H-carbazole[10]
Ullmann-typeCuI (5-10%)Prolinamide (10-20%)K₂CO₃ (2.0)Water100-150Good-ExcellentGeneral Ullmann Amination[4]
Buchwald-HartwigPd₂(dba)₃ (2%)RuPhos (8%)LHMDS (2.0)Toluene100HighGeneral N-Arylation[13]
Buchwald-HartwigPd(OAc)₂Sterically hindered phosphineNaOtBuToluene80-110Good-ExcellentGeneral Amination[4][19]

Validated Experimental Protocols

Protocol 1: Synthesis of 3,6-Dibromo-9H-carbazole

This protocol is adapted from established methods using a stable brominating agent.[9]

Materials:

  • Carbazole (1.0 equiv)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 equiv)

  • Absolute Ethanol

  • Distilled Water

Procedure:

  • To a round-bottom flask, add carbazole and absolute ethanol (5-6 times the weight of carbazole).

  • Stir the suspension at room temperature to ensure good mixing.

  • Add DBDMH in small portions over 20-30 minutes. An exotherm may be observed; maintain the temperature around room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC until no monobrominated intermediate is detected. The reaction is typically complete within a few hours.

  • Upon completion, the crude product often precipitates directly from the reaction mixture. Collect the solid by vacuum filtration.

  • Wash the collected solid thoroughly with cold ethanol and then with distilled water to remove any remaining hydantoin byproducts.

  • For further purification, recrystallize the crude product from hot ethanol to yield 3,6-Dibromo-9H-carbazole as a white crystalline solid.

Protocol 2: Synthesis of this compound via Ullmann Condensation

This protocol is a modified Ullmann-type reaction, adapted from the synthesis of similar 9-arylcarbazoles.[1][10]

Materials:

  • 3,6-Dibromo-9H-carbazole (1.0 equiv)

  • 4-Iodoanisole (1.1 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried, three-neck flask equipped with a reflux condenser and a magnetic stir bar, add 3,6-Dibromo-9H-carbazole, 4-iodoanisole, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to reflux (approx. 153 °C) under the inert atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water, which will cause the product to precipitate.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Dissolve the crude solid in ethyl acetate or dichloromethane, and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

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Technical Support Center: Purification of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole. As researchers and drug development professionals, we understand that the purity of your intermediates is paramount to the success of your downstream applications, from organic electronics to pharmaceutical synthesis. This guide is structured to provide direct, actionable solutions to common purification challenges, grounded in established chemical principles and field-tested experience.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of your crude this compound.

Question 1: My crude product is a persistent yellow or brownish solid. How can I obtain the reported white or off-white crystalline powder?

Answer: A persistent color in your crude product typically indicates the presence of high molecular weight polymeric impurities or residual reaction reagents, such as copper catalysts if you've employed an Ullmann condensation or Buchwald-Hartwig coupling synthesis route. The key is to select a purification method that effectively separates your target compound from these chromophoric contaminants.

  • Causality: The target compound, this compound, is a relatively non-polar molecule. The impurities are often more polar or significantly less soluble. We can exploit these differences in polarity and solubility.

  • Recommended Action:

    • Slurry Wash: Before attempting more intensive purification, try washing your crude solid. Suspend the crude product in a minimal amount of a solvent in which the product has poor solubility at room temperature, such as cold ethanol or methanol. Stir vigorously for 15-30 minutes, then filter. This can remove more soluble, colored impurities.

    • Column Chromatography: This is the most robust method for removing colored impurities. A silica gel column is highly effective. The non-polar nature of your product means it will elute relatively quickly with a non-polar eluent system, while more polar impurities will remain adsorbed to the silica. A detailed protocol is provided below.

    • Activated Carbon Treatment (Use with Caution): If the color persists after chromatography, you can try a charcoal treatment during recrystallization. Dissolve the product in a suitable hot solvent (e.g., toluene or a dichloromethane/hexane mixture), add a very small amount of activated carbon (spatula tip), and keep the solution hot for 5-10 minutes. Filter the hot solution through a pad of Celite® to remove the carbon, then allow the filtrate to cool and crystallize. Warning: Activated carbon can adsorb your product, leading to significant yield loss if used in excess. This should be a last resort.

Question 2: My NMR analysis shows contamination with unreacted 3,6-dibromo-9H-carbazole. What is the most efficient removal method?

Answer: This is a common issue, especially if the N-arylation reaction has not gone to completion. The key difference between your product and the starting material is the presence of the N-H proton in 3,6-dibromo-9H-carbazole, which makes it significantly more polar.

  • Causality: The N-H bond in the starting material can act as a hydrogen bond donor, leading to stronger interactions with polar stationary phases like silica gel compared to your N-substituted product.

  • Recommended Action:

    • Column Chromatography: This is the ideal method. Your target product, being less polar, will travel down the column faster than the unreacted 3,6-dibromo-9H-carbazole. By carefully selecting your eluent system (see Table 1), you can achieve excellent separation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding dichloromethane or ethyl acetate.

    • Acid/Base Wash (Not Recommended): While the N-H proton is slightly acidic, forming a salt to extract it is generally inefficient for carbazoles and can complicate the workup. Column chromatography is far more reliable and cleaner.

Question 3: I'm experiencing very low yield after performing column chromatography. What went wrong?

Answer: Low recovery from a silica gel column can be frustrating. The issue often lies in either the procedure or the stability of the compound on the stationary phase.

  • Causality: Product can be lost if it is too soluble in the initial eluent, eluting undetected before you begin collecting fractions. Alternatively, some N-aryl carbazoles can show some sensitivity to acidic silica gel, although this is less common for this specific compound. Finally, improper column packing can lead to poor separation and mixed fractions, reducing the yield of pure material.

  • Recommended Action:

    • Optimize Eluent Selection: Before running a large-scale column, perform TLC analysis to find the ideal solvent system. You are looking for a system that gives your product an Rf value of approximately 0.3-0.4. For similar compounds, systems like petroleum ether/dichloromethane are effective[1].

    • Dry Loading: If your compound has low polarity, it may be beneficial to "dry load" it onto the column. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. This technique prevents the product from streaking down the column during loading.

    • Use Neutralized Silica: If you suspect decomposition, consider using silica gel that has been neutralized with a base like triethylamine. This is done by adding ~1% triethylamine to your eluent mixture.

Question 4: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly.

  • Causality: The compound is coming out of solution as a liquid phase rather than forming an ordered crystal lattice. This is often due to residual impurities or an inappropriate solvent choice.

  • Recommended Action:

    • Change Solvent System: The primary solution is to find a better solvent or solvent pair. The ideal recrystallization solvent dissolves the compound when hot but not when cold. For carbazole derivatives, common solvents include ethanol, or co-solvent systems like dichloromethane/hexane or ethyl acetate/ethanol[2][3].

    • Reduce Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling encourages the formation of well-defined crystals.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previous successful batch.

    • Ensure Purity: If the compound consistently oils out, it may be too impure for recrystallization. Purify it first by column chromatography and then recrystallize the resulting solid.

Purification Method Selection Workflow

The choice of purification method depends heavily on the nature and quantity of the impurities present. The following workflow can guide your decision-making process.

PurificationWorkflow start Crude Product Analysis (TLC, NMR) check_color Is the product heavily colored? start->check_color check_sm Is starting material (SM) present? check_color->check_sm column Perform Column Chromatography check_color->column Yes check_baseline Are there baseline impurities on TLC? check_sm->check_baseline No check_sm->column Yes check_baseline->column Yes recrystallize Perform Recrystallization check_baseline->recrystallize No column->recrystallize Optional final polish final_product Pure Product (Verify by NMR, MP) column->final_product recrystallize->final_product slurry Perform Slurry Wash (e.g., cold EtOH) slurry->column

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, all-around purification method for this compound? A1: Flash column chromatography using silica gel is the most robust and widely applicable method for purifying this compound. It effectively separates the product from both more polar precursors (like 3,6-dibromo-9H-carbazole) and less polar byproducts. For achieving high analytical purity, chromatography followed by recrystallization is the gold standard.

Q2: What are some good solvent systems for TLC and column chromatography? A2: Based on the structure of the molecule and data from similar compounds, a gradient system of hexane and a slightly more polar solvent is ideal. See the table below for starting points. Always optimize the ratio using TLC first.

Technique Stationary Phase Recommended Eluent System (Starting Ratios) Notes
TLC / ColumnSilica GelHexane / Dichloromethane (DCM)Start with 9:1, moving towards 4:1. Good for general separation.
TLC / ColumnSilica GelPetroleum Ether / DichloromethaneA common system for related carbazole derivatives[1].
TLC / ColumnSilica GelHexane / Ethyl Acetate (EtOAc)Start with 19:1, moving towards 9:1. EtOAc is more polar than DCM.
Recrystallization-Dichloromethane / EthanolDissolve in minimal hot DCM, add ethanol dropwise until cloudy, then let cool[3].
Recrystallization-EthanolCan be effective if the product is sufficiently pure[2][4].

Q3: What are the expected analytical properties of pure this compound? A3: The pure compound should be a white to off-white or pale yellow crystalline solid[5]. Key analytical data points are:

  • Molecular Formula: C₁₉H₁₃Br₂NO[5][6]

  • Molecular Weight: 431.12 g/mol [5][6]

  • Melting Point: Approximately 170°C[5]

  • Appearance: White to yellow crystalline powder[5]

  • NMR: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons on the carbazole and methoxyphenyl rings, as well as a singlet for the methoxy group protons (~3.8-3.9 ppm). The absence of a broad N-H peak (typically >8 ppm) confirms N-substitution.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for purifying approximately 1 gram of crude product.

ColumnChromatography cluster_prep Preparation cluster_run Elution & Collection cluster_post Work-up prep1 1. Select Eluent (e.g., 9:1 Hex/DCM via TLC) prep2 2. Pack Column (Slurry pack silica in Hexane) prep1->prep2 prep3 3. Load Sample (Dry load or minimal DCM) prep2->prep3 run1 4. Elute with Hexane (2 column volumes) prep3->run1 run2 5. Start Gradient (Gradually add DCM) run1->run2 run3 6. Collect Fractions (Monitor by TLC) run2->run3 post1 7. Combine Pure Fractions run3->post1 post2 8. Evaporate Solvent (Rotary Evaporator) post1->post2 post3 9. Dry Under Vacuum post2->post3

Caption: Workflow for a typical flash column chromatography experiment.

Methodology:

  • Eluent Selection: Determine the optimal solvent system using TLC. Aim for a product Rf of ~0.3.

  • Column Packing: Select an appropriate size column. For 1g of crude material, a 40g silica column is a good starting point. Pack the column by pouring a slurry of silica gel in the initial, least polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product (1g) in a minimal volume of dichloromethane (~2-3 mL). Add ~2g of silica gel and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent (hexane). Once the solvent front reaches the bottom, begin gradually increasing the polarity of the eluent according to your TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Protocol 2: Recrystallization from a Co-Solvent System

This protocol is for a final polishing step after chromatography.

Methodology:

  • Place the purified solid (~500 mg) in a clean Erlenmeyer flask.

  • Add the minimum amount of a hot solvent in which the compound is highly soluble (e.g., dichloromethane or toluene) to fully dissolve the solid.

  • While the solution is still hot, slowly add a solvent in which the compound is poorly soluble (e.g., ethanol or hexane) dropwise until you see persistent cloudiness.

  • Add one or two more drops of the hot dissolving solvent to make the solution clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold, poor solvent (hexane or ethanol).

  • Dry the crystals under high vacuum.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses Procedure. [Link]

  • IUCrData. 9-(4-Methoxyphenyl)-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Google Patents.Preparation method of high-purity 3,6-dibromo-carbazole. CN105523990A.
  • ResearchGate. 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Alfa Chemical. this compound CAS NO: 746651-52-5. Product Page. [Link]

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Technical Support Center: A Guide to Optimizing Annealing Temperature for 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole. This document is designed for researchers, scientists, and drug development professionals actively working with this versatile carbazole derivative. Our goal is to provide practical, in-depth solutions to common challenges encountered during the experimental process, with a specific focus on the critical step of thermal annealing for thin-film applications. This guide moves beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions and troubleshoot effectively.

Section 1: Foundational Knowledge & Synthesis FAQs

Before optimizing the annealing process, it is imperative to start with a high-purity, well-characterized material. Issues in the final film often trace back to impurities or structural defects from the synthesis and purification stages.

Q: What is the most reliable method for synthesizing this compound?

A: The synthesis typically involves a two-step process: the bromination of the carbazole core followed by N-arylation.

  • Bromination of 9H-Carbazole: The starting material, 9H-carbazole, is first dibrominated at the 3 and 6 positions, which are the most electronically favorable sites for electrophilic substitution. This is commonly achieved using N-Bromosuccinimide (NBS) in a solvent like N,N-Dimethylformamide (DMF).[1]

  • N-Arylation: The resulting 3,6-Dibromo-9H-carbazole is then coupled with a 4-methoxyphenyl group, typically from 4-iodoanisole or 4-bromoanisole. This step is an N-alkylation or N-arylation reaction, often facilitated by a base like potassium hydroxide or sodium hydroxide in a polar aprotic solvent.[2][3][4]

Q: My N-arylation reaction (coupling) is failing or giving low yields. What are the likely causes?

A: This is a common bottleneck. Here are the primary factors to investigate:

  • Base Strength & Solubility: The base (e.g., KOH, NaOH) must be strong enough to deprotonate the carbazole nitrogen, making it nucleophilic. Ensure the base is fresh and anhydrous. Poor solubility of the base can also stall the reaction; using a phase-transfer catalyst or a stronger, more soluble base like potassium carbonate in DMF can be effective.[5]

  • Leaving Group on the Aryl Partner: The reactivity of the aryl halide is critical. The order of reactivity is generally I > Br > Cl. If you are using 4-chloroanisole, the reaction will be significantly slower and may require a catalyst system (e.g., copper-based catalysts for Ullmann coupling).[5]

  • Reaction Temperature & Time: These reactions often require elevated temperatures (refluxing) for several hours (12h or more) to proceed to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid premature workup or degradation from excessive heat.

  • Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidative side reactions that can consume starting materials and generate impurities.[5]

Q: How do I properly purify the final product?

A: Purification is non-negotiable for obtaining reliable performance in electronic devices.

  • Initial Workup: After the reaction, quenching with water will precipitate the crude product. This solid should be filtered and washed thoroughly to remove inorganic salts and residual solvent.[1]

  • Column Chromatography: This is the most effective method for removing organic impurities and unreacted starting materials. A silica gel column with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate or hexane/dichloromethane) is typically used.[5]

  • Recrystallization: This is the final step to achieve high-purity, crystalline material. Solvents like ethanol, chloroform, or a mixture of chloroform and ethanol are often effective.[1][3] The formation of well-defined crystals is a good indicator of high purity.

Section 2: The Critical Role of Thermal Annealing

Thermal annealing is a post-deposition heat treatment applied to a thin film. For organic semiconductors like this compound, this step is arguably as important as the material's synthesis.

Q: Why is annealing necessary for organic semiconductor films?

A: When a material like this carbazole derivative is deposited (e.g., via spin-coating or thermal evaporation), the molecules are often in a disordered, amorphous state. This disorder creates traps for charge carriers and hinders their movement, leading to poor device performance. Thermal annealing provides the energy necessary for molecules to reorganize into more ordered structures.[6]

The key objectives of annealing are:

  • Improved Crystallinity: Annealing can induce or enhance crystallization, leading to better π-π stacking between carbazole units. This creates efficient pathways for charge transport.

  • Enhanced Molecular Packing: It allows molecules to adopt a more thermodynamically favorable, densely packed arrangement, which improves electronic coupling.[6]

  • Removal of Residual Solvent: Trapped solvent from the deposition process can act as impurities and charge traps. Annealing helps to drive off these residual molecules.

  • Improved Film Morphology: Annealing can smoothen the film surface and improve the interface contact with electrodes, reducing contact resistance.[7]

Q: How does annealing temperature affect film properties? What is the risk of choosing the wrong temperature?

A: The effect of annealing temperature is not linear. It's a delicate balance:

  • Too Low: Insufficient thermal energy is provided for molecular rearrangement. The film remains largely amorphous, and no performance benefit is realized.

  • Optimal Temperature: The molecules have enough mobility to arrange into well-ordered domains, maximizing performance. This temperature is often near the material's glass transition temperature (Tg) but below its melting point (Tm).

  • Too High: Excessive thermal energy can lead to detrimental effects. The film may dewet from the substrate, large, disconnected crystal domains can form (increasing grain boundaries), or the material itself can begin to decompose.[8] This often results in a sharp drop in device performance.

The following diagram illustrates the causal relationship between annealing temperature and final device performance.

G cluster_input Input Parameter cluster_process Physical Processes cluster_output Observable Outcomes Temp Annealing Temperature (Ta) Packing Molecular Packing & Orientation Temp->Packing influences Crystallinity Crystallinity & Domain Size Temp->Crystallinity governs Morphology Film Morphology & Roughness Temp->Morphology affects Performance Device Performance (e.g., Mobility, Efficiency) Packing->Performance Crystallinity->Performance Morphology->Performance caption Causality of Annealing

Caption: Causality diagram showing how annealing temperature impacts physical properties and device performance.

Section 3: Protocol for Optimizing Annealing Temperature

A systematic approach is required to find the optimal annealing temperature for your specific substrate and device architecture. The following protocol describes a temperature gradient experiment.

Experimental Workflow

The overall process from material synthesis to a fully characterized, optimized film follows a clear workflow.

G cluster_synthesis Material Preparation cluster_fab Device Fabrication & Optimization cluster_char Analysis Synth Synthesis of Carbazole Purify Purification Synth->Purify Deposit Thin Film Deposition Purify->Deposit Anneal Annealing Temperature Gradient Deposit->Anneal Characterize Characterization (AFM, XRD, PL) Anneal->Characterize Analyze Data Analysis & Optimal T Selection Characterize->Analyze

Caption: Experimental workflow for optimizing the annealing temperature of thin films.

Step-by-Step Protocol

  • Substrate Preparation: Prepare a set of identical substrates (e.g., glass, ITO-coated glass, or silicon wafers). Clean them meticulously using a standard procedure (e.g., sonication in detergent, DI water, acetone, and isopropanol).

  • Solution Preparation: Dissolve your purified this compound in a suitable solvent (e.g., chlorobenzene, toluene, or THF) to a known concentration (e.g., 5-10 mg/mL).

  • Thin Film Deposition: Deposit the thin film onto each substrate using your chosen method (e.g., spin-coating). Ensure all films are of identical thickness by using the same deposition parameters.

  • Annealing Gradient:

    • Label each sample for a different annealing temperature. A good starting range for carbazole derivatives is from 80°C to 180°C.

    • Create a temperature gradient in steps of 10°C or 20°C. For example: No Anneal (Control), 80°C, 100°C, 120°C, 140°C, 160°C, 180°C.

    • Anneal each sample on a calibrated hotplate in an inert atmosphere (e.g., a glovebox) for a fixed duration, typically 10-30 minutes. The annealing time is another variable but should be kept constant while optimizing for temperature.

  • Characterization: After allowing the samples to cool slowly to room temperature, characterize each film using appropriate techniques (see Section 5).

  • Data Analysis: Correlate the characterization data with the annealing temperature to identify the optimal processing window.

Data Logging Table

Sample IDAnnealing Temp (°C)Annealing Time (min)Film Appearance (Visual)Surface Roughness (AFM, nm)Crystallite Size (XRD, nm)PL Intensity (a.u.)Device Metric (e.g., Mobility)
ControlRTN/A
Ann-018015
Ann-0210015
Ann-0312015
Ann-0414015
Ann-0516015
Ann-0618015

Section 4: Troubleshooting Guide for Annealing

Q: My film looks cracked, hazy, or has formed islands after annealing. What went wrong?

A: This points to excessive thermal stress or dewetting.

  • Cause: The annealing temperature was likely too high or the heating/cooling rate was too fast. This can cause the film to retract from the substrate surface, especially if the surface energy is unfavorable.

  • Solution:

    • Reduce the peak annealing temperature.

    • Implement a slower ramp rate for heating and cooling (e.g., 5°C/min).

    • Ensure the substrate surface is impeccably clean and consider a surface treatment (e.g., UV-Ozone or a self-assembled monolayer) to improve adhesion.

Q: I see no change in my device performance or film properties, even at higher annealing temperatures.

A: This suggests that either the thermal energy is insufficient or the material quality is poor.

  • Cause 1: Insufficient Temperature. The chosen temperature range may be below the material's glass transition temperature (Tg), where molecular motion is limited.

  • Solution 1: If no degradation is observed, carefully extend your annealing temperature range upwards in 10°C increments. Perform a thermogravimetric analysis (TGA) on your material to determine its decomposition temperature (Td) so you know the absolute upper limit. High thermal stability is a known characteristic of carbazole derivatives, often with Td > 300°C.[9]

  • Cause 2: Impurities. Impurities can disrupt the crystallization process and pin the morphology in a disordered state.

  • Solution 2: Re-purify your material. Even small amounts of residual solvent or synthetic byproducts can have a large negative impact.

Q: My device performance decreased after annealing!

A: This is a classic sign of over-annealing or degradation.

  • Cause: The annealing temperature exceeded the optimal window. This can lead to the formation of large, poorly connected crystalline grains which hinder charge transport across grain boundaries. Alternatively, the material may have started to degrade, or the film morphology may have worsened (e.g., increased roughness).[8]

  • Solution: Analyze your temperature gradient experiment data carefully. Performance should rise to a peak and then fall. Your optimal temperature is at that peak. If you only see a decrease, it means your entire tested range was too high. Redo the experiment with a lower temperature range.

Troubleshooting Decision Tree

G Start Problem: Sub-optimal results after annealing Q1 Is the film physically damaged (cracked, hazy)? Start->Q1 A1_Yes Reduce Ta Slow ramp rate Improve substrate adhesion Q1->A1_Yes Yes A1_No Performance is low or unchanged Q1->A1_No No Q2 Did performance decrease compared to control? A1_No->Q2 A2_Yes Ta is too high (over-annealing). Redo with lower temp range. Q2->A2_Yes Yes A2_No Performance is unchanged Q2->A2_No No Q3 Has material purity been confirmed (NMR, mp)? A2_No->Q3 A3_No Re-purify material. Impurities inhibit ordering. Q3->A3_No No A3_Yes Material is pure. Ta is likely too low. Q3->A3_Yes Yes A4 Extend Ta range upwards. Check material Tg via DSC. A3_Yes->A4

Caption: Decision tree for troubleshooting common annealing issues.

Section 5: Essential Characterization Techniques

To verify the success of your annealing optimization, you must correlate changes in physical properties with performance metrics.

  • Atomic Force Microscopy (AFM): Use AFM to visualize the film's surface morphology.

    • What to look for: A successful anneal will often result in a change from a smooth, featureless surface to one with clear crystalline domains. Note how the domain size and surface roughness change with temperature. The ideal morphology is often a balance between high crystallinity and a smooth, well-connected network.

  • X-Ray Diffraction (XRD): XRD is used to probe the crystallinity of the film.

    • What to look for: An amorphous film will show a broad, diffuse halo. As annealing induces crystallinity, sharp diffraction peaks will appear. The intensity and sharpness of these peaks are indicative of the degree of crystalline order. An increase in peak intensity with temperature (up to the optimum) is a positive sign.

  • UV-Visible and Photoluminescence (PL) Spectroscopy: These techniques probe the electronic properties of the film.

    • What to look for: Changes in molecular packing and ordering can affect the absorption and emission spectra. Often, better-ordered films will show a red-shift in their absorption or PL spectra and an increase in PL quantum yield due to enhanced intermolecular interactions.[10] The peak PL intensity across your temperature gradient can be a good proxy for the optimal annealing temperature.

References

  • Patil, S. A., et al. (2022). 9-(4-Methoxyphenyl)-9H-carbazole. IUCrData, 7(10). Available at: [Link]

  • Duan, X.-M., et al. (2006). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. Acta Crystallographica Section E, E62, o1153–o1154. Available at: [Link]

  • Duan, X.-M., et al. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E, E61, o3977–o3978. Available at: [Link]

  • Organic Syntheses Procedure. 9H-Carbazole, 9-ethyl-3,6-dimethyl. Available at: [Link]

  • Akyuz, I., et al. (2020). The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 851-860. Available at: [Link]

  • Chen, C-H., et al. (2022). The Annealing Effect at Different Temperatures for Organic-Inorganic Perovskite Quantum Dots. Crystals, 12(2), 179. Available at: [Link]

  • Al-Ammar, K., et al. (2023). The impact of annealing on the optoelectronic properties of tin selenide thin films for photovoltaics. Chalcogenide Letters, 20(2), 107-113. Available at: [Link]

  • Bagde, S. B., et al. (2012). Rationalizing Phase Transitions with Thermal Annealing Temperatures for P3HT:PCBM Organic Photovoltaic Devices. Macromolecules, 45(13), 5467-5473. Available at: [Link]

  • Chen, Y., et al. (2018). The Influence of Annealing and Film Thickness on the Specific Properties of Co40Fe40Y20 Films. Coatings, 8(11), 387. Available at: [Link]

  • Xu, B., et al. (2024). High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing. Advanced Materials, 36(12), 2309021. Available at: [Link]

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troubleshooting device performance with 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound (CAS: 746651-52-5). This guide is designed for researchers, chemists, and materials scientists who utilize this versatile building block in their experimental workflows. As a pivotal intermediate in the synthesis of materials for organic electronics—particularly for host materials in Organic Light-Emitting Diodes (OLEDs)—its proper handling and reaction optimization are critical for success.[1][2][3][4] This document moves beyond standard protocols to address the nuanced challenges and specific issues you may encounter, providing not just solutions but the underlying scientific rationale to empower your research.

Material Profile & Key Properties

A foundational understanding of the material's properties is the first step in effective troubleshooting.

PropertyValueSource
CAS Number 746651-52-5[5][6]
Molecular Formula C₁₉H₁₃Br₂NO[5][6]
Molecular Weight 431.12 g/mol [5][6]
Melting Point ~170°C[6]
Appearance White to yellow crystalline powder[6]
Solubility Generally soluble in chlorinated solvents (DCM, Chloroform), ethers (THF, Dioxane), and aromatic hydrocarbons (Toluene). Limited solubility in alcohols and water.General Knowledge

Section 1: Synthesis & Purification Troubleshooting

The quality of your starting material dictates the success of subsequent steps. Impurities from synthesis can poison catalysts or become charge traps in a final device.

Q1: My synthesis of this compound from 9-(4-methoxyphenyl)-9H-carbazole using N-Bromosuccinimide (NBS) resulted in a low yield and a mixture of products. What went wrong?

A1: This is a classic issue of controlling electrophilic aromatic substitution on an activated carbazole ring. Several factors are at play:

  • Over-Bromination: The carbazole core is electron-rich, making it susceptible to over-bromination (tri- or tetra-bromination), especially if reaction conditions are not tightly controlled. The 3, 6, 1, and 8 positions are all potential sites for substitution.

  • Stoichiometry of NBS: Using slightly more than 2.0 equivalents of NBS is necessary, but a large excess will inevitably lead to over-bromination. Ensure your NBS is pure and accurately weighed.

  • Reaction Temperature: Electrophilic bromination is exothermic. It is crucial to add the NBS portion-wise at a low temperature (e.g., 0 °C) to control the reaction rate before allowing it to slowly warm to room temperature.[3][7] This minimizes side reactions.

  • Solvent Choice: N,N-Dimethylformamide (DMF) is a common solvent that facilitates the reaction, but it can be difficult to remove completely and can sometimes participate in side reactions at higher temperatures.[7] Dichloromethane or chloroform are good alternatives.

Troubleshooting Protocol: Optimizing Bromination

  • Dissolution: Dissolve one equivalent of 9-(4-methoxyphenyl)-9H-carbazole in anhydrous DMF or CH₂Cl₂ in a flask protected from light.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • NBS Addition: Add 2.1-2.2 equivalents of high-purity NBS in small portions over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent the formation of further brominated species.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine/NBS. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product will likely be a mixture. Proceed with careful column chromatography.

Q2: I'm struggling to purify the crude this compound. Column chromatography gives poor separation, and recrystallization fails.

A2: Purification is often the most challenging step. The desired product, mono-bromo, and tri-bromo impurities have very similar polarities.

  • For Column Chromatography:

    • Adsorbent: Use a high-quality silica gel (230-400 mesh) with a high surface area. A larger column with a higher length-to-diameter ratio will improve separation.

    • Solvent System: The key is a low-polarity mobile phase. Start with pure hexanes or heptane and gradually introduce a slightly more polar solvent like dichloromethane or ethyl acetate in very small increments (e.g., 1-5%). A shallow gradient is essential. The similar Rf values of the components demand careful elution.

  • For Recrystallization:

    • Solvent Screening: Finding the right solvent system is critical. The ideal system is one where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point. Test small batches in various solvents. A common successful system is a mixture, such as Toluene/Ethanol or Dichloromethane/Hexane.

    • Procedure: Dissolve the crude material in a minimum amount of the hot, higher-solubility solvent (e.g., Toluene). Then, slowly add the anti-solvent (e.g., Ethanol or Hexane) dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, and then in a refrigerator, to promote the formation of pure crystals. Crash precipitation by cooling too quickly will trap impurities.

Section 2: Application in Cross-Coupling Reactions

This molecule is primarily a scaffold. Its utility comes from the reactivity of the C-Br bonds in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to build more complex structures.[1][8]

Q3: My Suzuki-Miyaura coupling using this compound as the substrate is not proceeding or shows very low conversion. What are the likely causes?

A3: A failed Suzuki coupling can be frustrating, but it's a multi-parameter problem that can be systematically diagnosed. The C-Br bond on a carbazole is relatively reactive, but issues often stem from the catalyst, base, or solvent system.[8]

  • Catalyst Deactivation: The most common culprit is oxygen. Palladium(0) catalysts are extremely sensitive to oxygen, which can lead to the formation of inactive palladium oxides.[9] Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes) and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).[9][10]

  • Ineffective Base: The choice of base is critical and substrate-dependent. While K₂CO₃ or Cs₂CO₃ are common, they may not be strong or soluble enough. K₃PO₄ is often a more effective choice, particularly for less reactive bromides. The base must be anhydrous and finely powdered to maximize surface area.

  • Poor Substrate/Reagent Solubility: If your starting material or boronic acid is not fully dissolved at the reaction temperature, the reaction will be slow or incomplete.[11] Consider a different solvent system (e.g., Dioxane/H₂O, Toluene/Ethanol/H₂O) that can dissolve all components.[10]

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially at high temperatures in the presence of water and base.[11] Use a slight excess (1.1-1.2 equivalents per bromine) of the boronic acid and avoid unnecessarily long reaction times.

Troubleshooting Workflow for a Failed Suzuki Coupling ```dot graph Suzuki_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Simplified mechanism of degradation for carbazole hosts in OLEDs.

Frequently Asked Questions (FAQs)

Q: Can I use 3,6-diiodocarbazole instead of the dibromo version? A: Yes. The Carbon-Iodine bond is weaker and more reactive than the Carbon-Bromine bond. [8]This means a diiodo- a derivative will generally react faster and under milder conditions in cross-coupling reactions. However, diiodo compounds are often more expensive and can be less stable. The choice depends on a trade-off between reactivity, stability, and cost.

Q: Is this material air-stable? A: Yes, in solid form, this compound is generally stable to air and moisture at room temperature for storage. [12]However, solutions of the compound, especially in the presence of catalysts or bases, should always be handled under an inert atmosphere to prevent side reactions.

Q: What are the expected ¹H NMR chemical shifts for this compound? A: While exact shifts depend on the solvent, you should expect characteristic signals for the methoxy group (a singlet around 3.8-3.9 ppm), aromatic protons on the methoxyphenyl ring (two doublets in the 7.0-7.5 ppm range), and the protons on the dibrominated carbazole core (multiple signals in the 7.3-8.2 ppm range). Purity can be assessed by the clean integration of these signals.

References

  • Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging.
  • Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials.
  • Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials.
  • Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host M
  • Help troubleshooting a Buchwald-Hartwig amin
  • Electrophilic and radical bromination of bromo deriv
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses Procedure.
  • 9-(4-Methoxyphenyl)-9H-carbazole. PMC - NIH.
  • This compound. PubChem - NIH.
  • This compound CAS NO: 746651-52-5. Alfa Chemical.
  • Properties, environmental fate and biodegrad
  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central.
  • Buchwald-Hartwig Amin
  • An In-depth Technical Guide to the Synthesis and Characterization of 3,6-Dibromocarbazole. Benchchem.
  • Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermedi
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
  • Buy 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | 73087-83-9. Smolecule.
  • Problems with Suzuki coupling. Reddit.
  • Buchwald–Hartwig amin
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • This compound. A&J Pharmtech.
  • This compound. Tokyo Chemical Industry.
  • A Technical Guide to the Photophysical Properties of Substituted 3,6-Dibromocarbazole Deriv
  • 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole.
  • 746651-52-5|this compound. BLDpharm.
  • This compound 98.0+%, TCI America 1 g. Fisher Scientific.
  • 3,6-Dibromo-9-hexyl-9H-carbazole.
  • 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole. Boron Molecular.
  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Semantic Scholar.
  • Novel Bipolar Hosts for Solution-processable Green Phosphorescent OLEDs Based on Tetrasubstituted Carbazole Deriv
  • A Comparative Guide to the Reactivity of 3,6-Dibromocarbazole and 3,6-Diiodocarbazole in Cross-Coupling Reactions. Benchchem.
  • A brominated carbazole with antibiotic adjuvant activity displays pleiotropic effects in MRSA's transcriptome. ChemRxiv.
  • OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Boron Molecular.
  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
  • Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PMC - PubMed Central.
  • How can I solve my problem with Suzuki coupling?.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • ChemInform Abstract: Preparation of Carbazole and Dibenzofuran Derivatives by Selective Bromination on Aromatic Rings or Benzylic Groups with N-Bromosuccinimide..
  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC.

Sources

Technical Support Center: 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole (CAS 746651-52-5). This document is intended for researchers, chemists, and materials scientists. As a substituted carbazole, this molecule is designed for applications in organic electronics, such as Hole Transporting Materials (HTMs) in perovskite solar cells or OLEDs, where high thermal stability and specific electronic properties are critical.[1][2][3] However, like any advanced material, its stability can be compromised under certain experimental or environmental conditions.

This guide provides a framework for understanding potential degradation pathways, troubleshooting common issues, and implementing best practices to ensure the integrity of your material and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about with this molecule?

Based on the structure—a brominated N-arylcarbazole—there are three principal degradation mechanisms to consider: Photochemical, Oxidative, and Thermal degradation.

  • Photochemical Degradation (Debromination): The Carbon-Bromine (C-Br) bonds on the carbazole core are the most likely points of failure under UV or high-energy visible light exposure. The C-Br bond dissociation energy is significantly lower than that of C-H, C-C, or C-N bonds, making it susceptible to photolytic cleavage.[4] This process, known as reductive dehalogenation when a hydrogen source is present, can lead to the formation of mono-debrominated or fully debrominated carbazole derivatives.[5][6]

  • Oxidative Degradation: The electron-rich carbazole ring system and the methoxy-activated phenyl ring are susceptible to oxidation. This can be initiated by atmospheric oxygen (auto-oxidation), especially when catalyzed by light, or by aggressive chemical oxidants. The nitrogen atom and the electron-rich C-3 and C-6 positions (though blocked by bromine) contribute to the formation of radical cations, which can lead to complex decomposition products or polymerization if impurities are present.[7][8]

  • Thermal Degradation: Carbazole derivatives designed for electronic applications generally exhibit high thermal stability, often with decomposition temperatures exceeding 400°C.[1][3] However, at extreme temperatures, degradation will occur. The weakest bonds will cleave first, likely the C-Br and the N-C bond connecting the carbazole to the methoxyphenyl ring.[9] This can result in fragmentation of the molecule.

Q2: My sample of this compound has developed a yellow or brownish tint upon storage. What does this indicate?

This is a classic sign of minor oxidative degradation. The formation of even trace amounts of oxidized carbazole species or stable radical cations can introduce color to an otherwise white or off-white solid.[8] This is often accelerated by exposure to ambient light and air. While the bulk material may still be >99% pure, these colored impurities can act as charge traps or quenching sites in sensitive electronic devices, negatively impacting performance.

Q3: How can I minimize degradation during storage and handling?

To mitigate all three primary degradation pathways, rigorous storage and handling protocols are essential.

  • Protect from Light: Always store the material in an amber vial or a container wrapped in aluminum foil. Minimize exposure to ambient lab light during weighing and solution preparation.

  • Inert Atmosphere: Oxygen is a key player in degradation. Store the solid under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox or a desiccator backfilled with inert gas). For solutions, use solvents that have been de-gassed via sparging with nitrogen or argon.

  • Low Temperature: Store the material at low temperatures (-20°C is recommended for long-term storage) to reduce the rate of any potential chemical reactions.

Q4: I am seeing unexpected peaks in my HPLC or Mass Spectrometry results. What could they be?

Unexpected peaks are often degradation products. Based on the likely pathways, you should look for masses corresponding to specific molecular changes. The table below summarizes the most probable byproducts.

Potential Degradation ProductMolecular Weight ChangeProbable Cause
Mono-debrominated Species-79.9 u (loss of one Br)Photodegradation / Reductive Dehalogenation
Di-debrominated Species-159.8 u (loss of two Br)Photodegradation / Reductive Dehalogenation
Hydroxylated Species+16.0 u (addition of one O)Oxidation
Dimerized Species+442.1 u (coupling of two molecules)Oxidative Coupling (less likely due to Br)

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem: Inconsistent performance in my organic electronic device (e.g., low efficiency, high leakage current, short lifetime).
  • Possible Cause: Degradation of the carbazole material, either before or during device fabrication. The presence of debrominated or oxidized impurities can disrupt charge transport and introduce quenching sites.

  • Troubleshooting Steps:

    • Verify Purity: Before use, re-analyze your starting material using HPLC and ¹H NMR to confirm its purity. Compare this with the data from a freshly opened bottle.

    • Control Fabrication Atmosphere: Process your device in a controlled, low-oxygen, low-humidity environment (e.g., a nitrogen-filled glovebox).

    • Minimize Light Exposure: Use yellow lighting or filtered light during spin-coating and other solution-based processing steps to prevent photodecomposition.

    • Run a Control: Fabricate a device using a fresh, unopened batch of the material and compare its performance directly with the device made from the suspect batch.

Problem: My reaction involving this molecule is giving low yields or multiple unknown byproducts.
  • Possible Cause: The molecule may be degrading under the reaction conditions. This is particularly likely if the reaction involves strong acids/bases, high temperatures, or reagents that can facilitate dehalogenation (e.g., certain transition metal catalysts).[5]

  • Troubleshooting Steps:

    • Check Reagent Compatibility: Review your reaction scheme for potential side reactions. For example, some palladium catalysts used in cross-coupling reactions can also catalyze reductive dehalogenation if a hydride source is present.[6]

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize thermal degradation.

    • Work under Inert Gas: Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar) to prevent oxidation.

    • Analyze Byproducts: Attempt to isolate and characterize the byproducts. Identifying them (e.g., as a debrominated version of your starting material) will confirm the degradation pathway and help you adjust the reaction conditions.

Visualizing Degradation & Troubleshooting

Diagram 1: Potential Degradation Pathways

G cluster_photo Photodegradation cluster_ox Oxidation cluster_therm Thermal Degradation (>400°C) parent This compound (Starting Material) photo_dehalogen Mono- & Di-debrominated Products (Loss of Br•) parent->photo_dehalogen UV Light, H-donor ox_radical Radical Cation Formation parent->ox_radical O₂, Light, Oxidants therm_frag Molecular Fragments (C-Br and C-N Cleavage) parent->therm_frag High Temp. ox_carbazole Oxidized Carbazole Species (e.g., Hydroxylation, Ring Opening) ox_radical->ox_carbazole

Caption: Key degradation pathways originating from the parent molecule.

Diagram 2: Experimental Troubleshooting Workflow

G cluster_storage Review Storage & Handling cluster_process Review Experimental Conditions start Problem Encountered (e.g., Poor Performance, Impure Product) check_purity 1. Verify Purity of Starting Material (HPLC, NMR, MS) start->check_purity remediate 2. Remediate & Re-run (Use fresh material, improve conditions) check_purity->remediate Impure check_storage check_storage check_purity->check_storage Purity OK check_light Stored in Dark? check_process check_process check_light->check_process check_inert Stored under Inert Gas? check_inert->check_process check_temp Stored at Low Temp? check_temp->check_process check_reagents Reagent Compatibility? check_reagents->remediate check_process_atm Inert Atmosphere Used? check_process_atm->remediate check_process_light Light Exposure Minimized? check_process_light->remediate success Problem Solved remediate->success check_storage->check_light check_storage->check_inert check_storage->check_temp check_process->check_reagents check_process->check_process_atm check_process->check_process_light

Caption: A logical workflow for troubleshooting experimental issues.

Experimental Protocol: Photostability Analysis

This protocol provides a method to quantify the stability of your material under light exposure.

Objective: To monitor the rate of photodegradation of this compound in solution using UV-Vis spectroscopy and identify degradation products using HPLC-MS.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., Dichloromethane, Toluene)

  • Volumetric flasks, quartz cuvettes

  • UV-Vis Spectrophotometer

  • HPLC-MS system

  • Light source (e.g., solar simulator or a broad-spectrum UV lamp)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the carbazole derivative in your chosen solvent at a known concentration (e.g., 0.1 mg/mL).

    • Prepare a "dark control" sample by wrapping a vial of the solution completely in aluminum foil.

    • Prepare an "exposure" sample in a transparent vial.

    • Prepare a "solvent blank" containing only the solvent.

  • Time Zero (T=0) Measurement:

    • Take an aliquot from the stock solution and dilute it to a concentration suitable for UV-Vis analysis (typically an absorbance maximum between 0.5 and 1.0 AU).

    • Record the full UV-Vis spectrum (e.g., 250-700 nm). This is your T=0 spectrum.

    • Inject an aliquot of the stock solution into the HPLC-MS to obtain the T=0 chromatogram and mass spectrum. This confirms the initial purity.

  • Exposure:

    • Place the "exposure" sample and the "dark control" sample at a fixed distance from your light source.

    • The solvent blank should also be exposed to account for any solvent degradation.

  • Time-course Monitoring:

    • At regular intervals (e.g., t = 30, 60, 120, 240 minutes), take aliquots from the "exposure" and "dark control" solutions.

    • Record the UV-Vis spectrum for each sample. Look for changes in the absorbance intensity of the main peaks and the appearance of new features at different wavelengths.

    • Inject an aliquot of each sample into the HPLC-MS. In the chromatogram, look for a decrease in the area of the parent peak and the emergence of new peaks. Analyze the mass spectra of these new peaks to identify them (e.g., by looking for the mass of debrominated products).

  • Data Analysis:

    • Plot the normalized absorbance of the main peak versus time for both the exposed and dark control samples. A significant decrease in the exposed sample relative to the control indicates photodegradation.

    • Quantify the percentage of remaining parent compound at each time point using the peak areas from the HPLC data.

References

  • 1New Journal of Chemistry (RSC Publishing).

  • 10PMC - NIH.

  • 2Phys.org.

  • 5Organic Chemistry Portal.

  • 11RSC Publishing.

  • 12Chemical Communications (RSC Publishing).

  • 7MDPI.

  • 3ACS Publications.

  • 4Wikipedia.

  • 13MDPI.

  • 6Organic Chemistry Portal.

  • 14PubMed.

  • 8ResearchGate.

  • 15PubMed.

  • 16ResearchGate.

  • 17PubMed.

  • 18ResearchGate.

  • Conference Paper.

  • 19ResearchGate.

  • 20AIDIC - The Italian Association of Chemical Engineering.

  • 21ResearchGate.

  • 9ResearchGate.

  • 22Chemical Engineering Transactions.

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enhancing the solubility of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole for solution processing

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solution Processing of Carbazole Derivatives

Guide: Enhancing the Solubility of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to overcome common challenges in your research. This guide is dedicated to researchers, scientists, and drug development professionals working with this compound and facing solubility issues during solution processing. The rigid, planar structure of carbazole derivatives often leads to strong intermolecular interactions, making them challenging to dissolve.[1] This guide provides a systematic approach to troubleshoot and enhance solubility for successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental properties of this compound that dictate its solubility behavior?

A1: Understanding the molecule's inherent characteristics is the first step in designing an effective dissolution strategy. The solubility of this compound is governed by a combination of its molecular structure, weight, and intermolecular forces.

The carbazole core is a large, rigid, and aromatic system. This planarity promotes strong π-π stacking between molecules in the solid state. Furthermore, the presence of two bromine atoms increases the molecular weight and contributes to strong van der Waals forces. These factors result in high lattice energy, which the solvent must overcome to dissolve the compound.[2] The methoxyphenyl group adds some polarity, but the overall molecule remains largely non-polar and hydrophobic.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 746651-52-5 [3][4]
Molecular Formula C₁₉H₁₃Br₂NO [4][5]
Molecular Weight 431.12 g/mol [4][5]
Appearance White to yellow crystalline powder [5]
Melting Point 170 °C [5][6]

| Structure | Carbazole core with dibromo- and methoxyphenyl- substitutions |[4] |

The high melting point is indicative of the strong intermolecular forces that must be disrupted for the compound to dissolve. Therefore, successful solubilization requires solvents that can effectively interact with and solvate this rigid structure.

Q2: I am beginning a new project. Which solvents are recommended as a starting point for dissolving this compound?

A2: Selecting the right initial solvent is critical and should be guided by the principle of "like dissolves like."[7] Given the compound's predominantly non-polar, aromatic nature, your initial screening should focus on solvents with similar characteristics. Polar aprotic solvents may also be effective due to their ability to engage in dipole-dipole interactions without the hydrogen bonding that could exclude the non-polar solute.[8]

We recommend starting with the solvents listed in the table below. Begin with small-scale tests (e.g., 1-5 mg of solute in 1 mL of solvent) to quickly assess solubility before committing larger quantities of material.

Table 2: Recommended Initial Solvents for Screening

Solvent Type Rationale for Use Expected Outcome
Chloroform (CHCl₃) Chlorinated Good for dissolving large, non-polar organic molecules. Likely to be a good solvent.
Toluene Aromatic Similar aromatic structure can interact favorably via π-π interactions. Likely to be a good solvent, may require heating.
Tetrahydrofuran (THF) Polar Aprotic Can solvate the polar ether group and interact with the aromatic system. Moderate to good solubility expected.
N,N-Dimethylformamide (DMF) Polar Aprotic High boiling point and strong solvent power for many organic compounds.[8] Often effective, especially with heat.

| Dichloromethane (DCM) | Chlorinated | Lower boiling point alternative to chloroform. | Good for initial tests at room temperature. |

Avoid highly polar protic solvents like water, ethanol, or methanol in your initial screening, as they are unlikely to effectively solvate the large hydrophobic carbazole structure.

Q3: My compound shows poor solubility even in the recommended starting solvents. What is a systematic troubleshooting workflow I can follow?

A3: When initial attempts fail, a structured approach is necessary to avoid haphazard and time-consuming efforts. The following workflow provides a logical progression from simple to more advanced techniques.

G cluster_0 Solubility Troubleshooting Workflow A Start: Compound is Insoluble in Primary Solvent B Technique 1: Apply Mechanical Energy (Sonication) A->B Try First C Technique 2: Apply Thermal Energy (Heating) B->C If still insoluble D Technique 3: Use a Co-Solvent System C->D If still insoluble E Assess Solubility D->E F Success: Proceed with Experiment E->F Soluble G Re-evaluate: Consider Advanced Methods or Alternative Solvents E->G Insoluble

Caption: A systematic workflow for troubleshooting poor solubility.

1. Mechanical Energy (Sonication):

  • Mechanism: Sonication uses high-frequency sound waves to induce cavitation in the solvent—the rapid formation and collapse of microscopic bubbles. This process generates localized high-energy jets and shockwaves that physically break apart solute agglomerates, increasing the surface area available for solvation.[2] It is particularly effective for kinetically limited dissolution processes.

  • Protocol: Place your sample vial in a bath sonicator for 15-30 minute intervals. Check for dissolution after each interval. Avoid prolonged sonication that could significantly heat the sample unless intended.

2. Thermal Energy (Heating):

  • Mechanism: For most solids, solubility increases with temperature.[7] Heating increases the kinetic energy of the solvent molecules, allowing them to more effectively overcome the solute's crystal lattice energy.[2]

  • Protocol: Place the solute-solvent mixture on a hotplate with a stirrer. Gradually increase the temperature, observing for dissolution. Always work below the solvent's boiling point in a well-ventilated area (e.g., fume hood). For high-boiling solvents like DMF, temperatures of 60-80°C can be very effective.

3. Co-Solvency:

  • Mechanism: If a single solvent is ineffective, a mixture of solvents (a co-solvent system) can be used to fine-tune the polarity of the medium.[9][10] A small amount of a "good" solvent (even if the compound is only sparingly soluble in it) mixed with a "poor" solvent can create a synergistic effect, disrupting solute-solute interactions more effectively than either solvent alone.[11]

  • Protocol: A detailed experimental protocol for co-solvent screening is provided below.

Experimental Protocol: Co-Solvent Solubility Screening

This protocol provides a step-by-step method for systematically evaluating co-solvent systems.

Objective: To identify an effective solvent mixture for dissolving this compound.

Materials:

  • This compound

  • Primary Solvent (e.g., Toluene - where solubility is low)

  • Co-Solvent (e.g., THF or Chloroform - where solubility is expected to be higher)

  • Small vials (e.g., 4 mL) with caps

  • Magnetic stir bar and stir plate

  • Pipettes or graduated cylinders

Procedure:

  • Preparation: Weigh a fixed amount of the carbazole compound (e.g., 5 mg) into several vials.

  • Add Primary Solvent: Add a fixed volume of the primary solvent (e.g., 1 mL of Toluene) to each vial. Stir for 5 minutes at room temperature. The compound should remain largely undissolved.

  • Titrate with Co-Solvent: Begin adding the co-solvent in small, precise increments (e.g., 0.1 mL / 10% v/v) to the first vial.

  • Observe and Record: After each addition, cap the vial, stir for 10-15 minutes, and observe the result. Record the total volume of co-solvent required to achieve complete dissolution.

  • Systematic Screening: Repeat the titration for each vial, testing different co-solvent ratios (e.g., 9:1, 8:2, 7:3 Toluene:THF).

  • Optimization: Identify the ratio that provides the best balance of high solubility and minimal co-solvent volume. This optimized system can then be scaled up for your application.

G cluster_0 Co-Solvency Mechanism Solute Carbazole Solute (Low Polarity) Solvent1 Primary Solvent (e.g., Toluene) (Low Polarity) Solute->Solvent1 Weak Interaction Solution Homogeneous Solution Solvent2 Co-Solvent (e.g., THF) (Intermediate Polarity) Solvent2->Solute Stronger Interaction (Solvates Solute) Solvent2->Solvent1 Miscible (Bridges Polarity Gap)

Caption: How a co-solvent enhances solubility by mediating interactions.

Q4: I successfully dissolved the compound with heating, but it precipitates out as the solution cools. How can I maintain its stability in solution?

A4: This is a common issue known as recrystallization or precipitation, driven by the solution becoming supersaturated as the temperature drops. The key is to maintain conditions that favor the dissolved state throughout your experiment.

  • Maintain Temperature: If your process allows, keep the solution heated. For techniques like spin-coating, this can be achieved by heating the substrate and the solution just prior to deposition.[12]

  • Work Quickly: If heating cannot be maintained, perform the subsequent experimental steps quickly after the compound has dissolved, before it has significant time to cool and precipitate.

  • Use High Boiling Point Solvents: Solvents like DMF or xylene are less volatile and will maintain a more stable concentration and temperature during processing compared to low-boiling solvents like DCM.

  • Optimize Concentration: Do not create a solution that is too close to its saturation point. It is often better to work with a slightly more dilute solution that remains stable than a highly concentrated one that is prone to crashing out.

Controlling the morphology and preventing defects during film formation is critical for device performance, and it starts with a stable, homogeneous solution.[13][14]

References

  • Bazan, A. C., & T-Raissi, A. (2021).
  • Zhang, Y., et al. (2014). A carbazole-based dendritic host material for efficient solution-processed blue phosphorescent OLEDs.
  • Kumar, R., & Lal, S. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Pawar, P., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Al-Attar, A. M., & Al-Retami, A. A. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance.
  • Patel, K., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Li, W., et al. (2024). Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs.
  • Savjani, K. T., et al. (2012). Techniques to improve the solubility of poorly soluble drugs.
  • Smolecule. (n.d.). Buy 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | 73087-83-9. Smolecule.
  • Gajera, B. Y., et al. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS.
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
  • Technology audit and production reserves. (2024). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices.
  • Lab Pro Inc. (n.d.). This compound, 1G - D5340-1G.
  • Rizzo, C. J., et al. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses Procedure.
  • Journal of Chemical Health Risks. (2024). Vol. 14 No. 2 (2024).
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • Taylor & Francis. (n.d.).
  • Diao, Y., et al. (2014). Morphology control strategies for solution-processed organic semiconductor thin films.
  • Diao, Y., Shaw, L., Bao, Z., & Mannsfeld, S. C. B. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Royal Society of Chemistry.
  • Niazi, M. R., et al. (2021). Nanoconfining solution-processed organic semiconductors for emerging optoelectronics. Royal Society of Chemistry.
  • Gandeepan, P., & Rajamalli, P. (2022).
  • International Journal of Pharmaceutical Sciences. (2024). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry.
  • Alfa Chemical. (n.d.). This compound CAS NO: 746651-52-5.
  • ResearchGate. (n.d.). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole.
  • MDPI. (2023).
  • ResearchGate. (2021). Solution-Processed Organic Semiconductor Crystals for Field-Effect Transistors: From Crystallization Mechanism towards Morphology Control.
  • Journal of Materials Chemistry C. (n.d.).
  • Sigma-Aldrich. (n.d.). 3,6-Dibromocarbazole 97 6825-20-3.

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Technical Support Center: Controlling the Morphology of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole Thin Films

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole. This guide is designed for researchers, scientists, and professionals working on the development of organic electronics and pharmaceutical formulations where the precise control of thin film morphology is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered during the deposition and processing of this material.

The Critical Role of Morphology

This compound is a versatile carbazole derivative utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The performance of devices based on this material is intrinsically linked to the morphology of the thin film—its crystallinity, surface roughness, and the presence of defects.[3][4] Morphological imperfections can create charge carrier traps, hinder exciton diffusion, and ultimately degrade device efficiency and stability.[5][6] This guide provides the expertise to navigate these challenges and achieve optimal film characteristics.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for depositing this compound thin films?

There are two primary methods for depositing small molecule organic semiconductors like this carbazole derivative: solution-based processing and physical vapor deposition (PVD).[2][7]

  • Solution-Based Processing (e.g., Spin Coating): This is a cost-effective and high-throughput technique where the material is dissolved in a suitable organic solvent and then spun onto a substrate.[2][8] The solvent, solution concentration, and spin parameters are critical variables that control film thickness and morphology.

  • Physical Vapor Deposition (PVD) (e.g., Thermal Evaporation): This method involves heating the material in a high-vacuum chamber until it sublimes.[7][9][10] The vapor then condenses onto a cooled substrate, forming a thin film. PVD offers high purity films and precise thickness control but is generally more capital-intensive.[11]

Q2: How does the choice of substrate influence the final film morphology?

The substrate is not a passive component; its physical and chemical properties fundamentally dictate the nucleation and growth of the film.[12][13]

  • Surface Energy & Wetting: For solution processing, the surface energy of the substrate determines how well the solution spreads. Poor wetting can lead to de-wetting or the formation of disconnected islands instead of a continuous film. Surface treatments, such as UV-Ozone or plasma cleaning, are often necessary to modify the substrate's surface energy for optimal coating.[14][15]

  • Surface Roughness: A rough substrate can introduce structural defects and disrupt crystalline ordering.[5][16] Conversely, atomically flat substrates like silicon wafers or freshly cleaved mica can promote the growth of highly ordered films.

  • Chemical Interaction: The interaction between the carbazole molecules and the substrate surface can influence the orientation of the initial monolayer, which templates the growth of the subsequent layers.[13]

Q3: What is the purpose of post-deposition annealing, and what are the common techniques?

Post-deposition annealing is a critical step used to improve the structural and morphological properties of the as-deposited film.[17] The primary goals are to increase crystallinity, enlarge grain size, and reduce defect density by providing thermal energy that allows for molecular rearrangement.[18]

  • Thermal Annealing: The substrate is heated to a temperature below the material's melting point but above its glass transition temperature. This process can significantly enhance the film's crystalline order.[19]

  • Solvent Vapor Annealing (SVA): The film is exposed to a saturated vapor of a specific solvent.[20][21] The solvent molecules plasticize the film, increasing molecular mobility and allowing for reorganization into a more ordered state, often at room temperature.[22][23][24] The choice of solvent is critical, as different solvents can induce different polymorphs or morphologies.[22]

Q4: What are the most common morphological defects observed in these films?

Defects in organic semiconductor films are broadly categorized as structural (intrinsic) or chemical (extrinsic).[5]

  • Pinholes and Voids: Often caused by poor substrate wetting, contaminants on the surface, or gas evolution during rapid solvent evaporation.

  • Cracks: Typically arise from internal stress in the film, which can be caused by a mismatch in the coefficient of thermal expansion between the film and the substrate, or by excessive solvent removal rates.[25]

  • Large Aggregates/Spherulites: Result from uncontrolled nucleation and growth, often due to a high deposition rate, inappropriate substrate temperature, or solution instability.[23]

  • Grain Boundaries: These are interfaces between crystalline domains. While inherent to polycrystalline films, a high density of small grains can increase charge carrier scattering.[3]

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Film is non-uniform, with coffee rings, or shows incomplete substrate coverage.
Potential Cause Scientific Explanation Recommended Solution
Improper Spin Coating Parameters A spin speed that is too low may not provide enough centrifugal force to spread the liquid evenly. An acceleration that is too slow can allow solvent to evaporate prematurely at the center, leading to a thicker film there.Optimize spin speed and acceleration. A common starting point is 2000-4000 rpm with a rapid acceleration (>2000 rpm/s).
Poor Substrate Wetting The surface tension of the solution is too high relative to the substrate's surface energy, causing the liquid to bead up rather than form a continuous film.1. Substrate Surface Treatment: Use UV-Ozone, O₂ plasma, or a piranha etch (with appropriate safety precautions) to increase the surface energy of the substrate.[15] 2. Solvent Choice: Switch to a solvent with a lower surface tension.
Solution Instability/Precipitation The carbazole derivative may be precipitating out of the solution before or during the spin coating process, leading to solid particles being deposited on the film.1. Ensure the material is fully dissolved. Gentle heating or sonication may be required. 2. Filter the solution through a 0.2 µm PTFE filter immediately before deposition.
Issue 2: Film appears hazy, with high surface roughness or large crystalline domains.
Potential Cause Scientific Explanation Recommended Solution
Deposition Rate is Too High (PVD) A high flux of molecules arriving at the substrate does not allow sufficient time for them to diffuse across the surface and find low-energy lattice sites, leading to 3D island growth and a rough surface.[26]Reduce the deposition rate. For thermal evaporation, typical rates for small molecules are 0.1-1.0 Å/s.
Rapid Solvent Evaporation (Spin Coating) If the solvent evaporates too quickly, the molecules are "quenched" in a disordered state, or they rapidly aggregate as the solution becomes supersaturated.Use a solvent with a higher boiling point (e.g., chlorobenzene, dichlorobenzene) or a co-solvent mixture to slow down the evaporation rate.
Inappropriate Substrate Temperature The substrate temperature controls the surface mobility of the deposited molecules. If it's too low, mobility is limited, leading to an amorphous or rough film. If it's too high, re-evaporation can occur or excessive nucleation can lead to small grains.[12][27][28]Systematically vary the substrate temperature during deposition. An optimal temperature exists that balances surface diffusion with nucleation density.
Issue 3: Film is cracked or delaminates from the substrate.
Potential Cause Scientific Explanation Recommended Solution
High Internal Stress Stress can build up during film growth due to the constraints imposed by the substrate. This is particularly common in thicker films or those with a high degree of crystallinity.1. Reduce film thickness. 2. Slow down the deposition or solvent evaporation rate. 3. For thermal annealing, use slower heating and cooling ramp rates to minimize thermal shock.
Poor Adhesion to Substrate Weak van der Waals forces between the film and the substrate can lead to delamination, especially if internal stress is high.Ensure the substrate is scrupulously clean. Consider depositing a thin adhesion layer (e.g., a self-assembled monolayer) that is compatible with both the substrate and the organic film.
Issue 4: Film exhibits poor crystallinity.
Potential Cause Scientific Explanation Recommended Solution
Low Adatom/Molecule Mobility The deposited molecules lack the kinetic energy to arrange themselves into a crystalline lattice, resulting in an amorphous structure.1. Increase Substrate Temperature: This is the most direct way to increase surface mobility during deposition.[12][27] 2. Post-Deposition Annealing: Perform thermal or solvent vapor annealing to provide the necessary energy for crystallization after the film has been deposited.[17][19]
Contamination Impurities, either from the source material or the deposition environment, can disrupt the crystal lattice and inhibit ordered growth.Use high-purity (sublimed grade) source material. Ensure a high-vacuum environment (<10⁻⁶ Torr) for PVD and use high-purity solvents for solution processing.

Part 3: Data & Visualizations

Data Presentation

Table 1: Influence of Deposition Parameters on Film Morphology

ParameterEffect of Increasing the ParameterTypical RangeRationale
Substrate Temperature Can increase crystallinity and grain size up to an optimum, then may increase roughness.[26][27]25°C - 150°CControls surface diffusion kinetics of adsorbed molecules.
Deposition Rate (PVD) Increases surface roughness and can decrease grain size.[26]0.1 - 2.0 Å/sBalances arrival rate with surface diffusion time.
Spin Speed (Spin Coat) Decreases film thickness; can improve uniformity.1000 - 6000 rpmControls the centrifugal force and final solvent volume.
Solution Concentration Increases film thickness; may lead to aggregation at high concentrations.1 - 20 mg/mLAffects solution viscosity and the amount of material deposited.
Annealing Temperature Increases crystallinity and grain size.80°C - 200°CProvides thermal energy for molecular rearrangement.
Annealing Time Allows for more complete crystallization and grain growth.10 min - 2 hoursGoverns the extent to which the system can reach thermal equilibrium.
Experimental Workflow Visualization

The following diagrams illustrate key decision-making processes for morphology control.

G cluster_0 Troubleshooting Workflow for Poor Film Quality cluster_1 Problem Diagnosis cluster_2 Corrective Actions start Initial Deposition char Characterize Morphology (AFM, SEM, XRD) start->char decision Is Morphology Acceptable? char->decision success Process Complete decision->success Yes p1 Non-Uniform / Dewetting decision->p1 No p2 High Roughness / Aggregates decision->p2 p3 Amorphous / Poorly Crystalline decision->p3 s2 Modify Substrate (Cleaning, Surface Treatment) p1->s2 s4 Change Solvent System p1->s4 s1 Optimize Deposition Parameters (Spin Speed, Deposition Rate) p2->s1 s3 Implement Annealing (Thermal or Solvent Vapor) p2->s3 p3->s1 p3->s3 s1->char s2->char s3->char s4->char

Caption: Troubleshooting workflow for diagnosing and correcting common morphological issues.

G cluster_params Input Parameters cluster_props Controlling Mechanisms cluster_morph Resulting Morphology Temp Substrate Temperature Mobility Surface Mobility Temp->Mobility Increases Rate Deposition Rate / Evaporation Rate Rate->Mobility Decreases Time For Nucleation Nucleation Density Rate->Nucleation Increases Anneal Post-Deposition Annealing Anneal->Mobility Increases Substrate Substrate Surface Energy & Roughness Substrate->Nucleation Influences Growth Crystal Growth Rate Mobility->Growth Enhances GrainSize Grain Size Nucleation->GrainSize Inversely Affects Roughness Surface Roughness Nucleation->Roughness Can Increase Crystallinity Crystallinity Growth->Crystallinity Improves Growth->GrainSize Increases GrainSize->Roughness Can Increase

Caption: Interplay between key experimental parameters and their effect on film morphology.

Part 4: Standard Operating Protocols

Protocol 1: Spin Coating Deposition
  • Substrate Preparation: Clean the substrate (e.g., ITO-coated glass) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrate with a nitrogen gun. Treat with UV-Ozone for 15 minutes immediately before use to create a hydrophilic surface.

  • Solution Preparation: Dissolve this compound in a suitable solvent (e.g., chloroform or chlorobenzene) to a concentration of 10 mg/mL. Ensure complete dissolution using a vortex mixer or brief sonication.

  • Deposition: Place the substrate on the spin coater chuck. Dispense ~50 µL of the solution onto the center of the substrate.

  • Spinning: Immediately initiate the spin program. A typical two-step program is:

    • Step 1: 500 rpm for 10 seconds (for spreading).

    • Step 2: 3000 rpm for 45 seconds (for thinning and drying).

  • Drying: Transfer the coated substrate to a hotplate at 80°C for 5 minutes to remove residual solvent.

Protocol 2: Solvent Vapor Annealing (SVA)
  • Preparation: Place the as-deposited thin film on a stage inside a sealed chamber (e.g., a petri dish with a lid).

  • Solvent Reservoir: Place a small vial containing 1-2 mL of the annealing solvent (e.g., tetrahydrofuran or dichloromethane) inside the chamber, ensuring it does not touch the sample.

  • Annealing: Seal the chamber and leave it undisturbed at room temperature. The saturated solvent vapor will plasticize the film.[20][22]

  • Monitoring: The process can be monitored ex-situ by removing the sample at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and characterizing the morphology with AFM or XRD to determine the optimal annealing time.

  • Completion: Once the desired morphology is achieved, remove the sample from the chamber and allow it to dry in a fume hood or under a gentle nitrogen stream.

References
  • Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing. RSC Publishing.
  • Self-assembly of carbazole-based dendrimers by solvent vapor annealing: from fibers to spherulites. PubMed.
  • Analysis of Structural Defect States in Thin Films of Small-Molecular Organic Semiconductors Using Complex Impedance Data and DFT. AIP Publishing.
  • Solvent Vapor Annealing of Amorphous Carbamazepine Films for Fast Polymorph Screening and Dissolution Alteration. National Institutes of Health.
  • Imaging Defects and Electronic Disorder in Organic Semiconductors. Elecmol2018 - Sciencesconf.org.
  • Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. MDPI.
  • A Study on Defects in Organic Semiconductors for Field Effect Transistors. ResearchGate.
  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. MDPI.
  • Writing and reading with the longitudinal component of light using carbazole-containing azopolymer thin films. PubMed Central.
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impact of impurities in 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole on device efficiency

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and application of this compound, with a special focus on the critical impact of impurities on the efficiency of electronic devices.

Introduction: The Purity Imperative in Carbazole-Based Materials

This compound is a key building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[1][2] Its excellent hole-transporting properties and thermal stability make it a desirable component in these applications.[1] However, the performance of devices fabricated using this carbazole derivative is profoundly sensitive to the purity of the material. Even trace amounts of impurities can introduce charge traps, quench luminescence, and create non-radiative decay pathways, all of which severely compromise device efficiency, stability, and lifespan.[3]

This guide will walk you through the common pitfalls and provide actionable solutions to ensure the highest possible purity of your this compound, thereby enabling you to achieve optimal device performance.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis & Purification

Question 1: My synthesis of this compound resulted in a low yield and a complex mixture of products. What are the likely side reactions and how can I mitigate them?

Answer:

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, such as an N-arylation or N-alkylation, on the 3,6-dibromo-9H-carbazole precursor.[3][4][5] Several side reactions can lead to a complex product mixture and reduced yield.

Common Side Reactions and Byproducts:

  • Incomplete Reaction: Unreacted 3,6-dibromo-9H-carbazole is a common impurity.

  • Over-Bromination/Under-Bromination of Starting Material: The 3,6-dibromo-9H-carbazole precursor, often synthesized by brominating carbazole, can contain mono-brominated (3-bromo-9H-carbazole) or tri-brominated species.[6] These will carry through to the final reaction, leading to a mixture of final products with varying degrees of bromination.

  • Isomeric Impurities in Carbazole: Commercial carbazole can contain isomeric impurities like 1H-benzo[f]indole, which can be brominated and participate in the subsequent N-arylation reaction, leading to difficult-to-separate isomers in the final product.[7]

Mitigation Strategies:

  • Purity of Starting Materials: Ensure the high purity of your 3,6-dibromo-9H-carbazole starting material. It is advisable to purify the precursor by recrystallization before use.

  • Reaction Conditions: Carefully control the stoichiometry of your reactants. A slight excess of the arylating or alkylating agent can help drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Purification of the Final Product: A multi-step purification process is often necessary. Column chromatography is effective for separating the desired product from unreacted starting materials and byproducts with different polarities.[8] Subsequent recrystallization from a suitable solvent system (e.g., ethanol/chloroform) can further enhance purity and remove isomeric impurities.[6]

Question 2: After purification, my batch of this compound has a slight discoloration. What could be the cause and how do I remove it?

Answer:

A yellowish or brownish tint in the final product often indicates the presence of trace impurities, which can include:

  • Oxidation Products: Carbazole derivatives can be susceptible to oxidation, especially when exposed to air and light over extended periods.

  • Residual Catalyst: If a palladium-catalyzed cross-coupling reaction was used for the N-arylation, residual palladium can impart a dark color to the product.

Decolorization Protocol:

  • Activated Charcoal Treatment: Dissolve the discolored product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-5% by weight) and stir the mixture for 15-30 minutes. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pad of celite or a fluted filter paper to remove the charcoal.

  • Recrystallization: Allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by filtration.

Question 3: I am struggling to separate isomeric impurities from my final product. Are there any specific techniques that can improve this separation?

Answer:

Isomeric impurities are notoriously difficult to separate due to their similar physical properties. However, the following techniques can be effective:

  • Fractional Recrystallization: This involves a series of recrystallization steps using different solvent systems. The subtle differences in solubility between the desired product and its isomers can be exploited to achieve separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very challenging separations, preparative HPLC offers high resolution and can effectively isolate the desired isomer. This is often a final purification step for achieving very high purity material.

Impact on Device Performance

Question 4: I have fabricated an OLED using my synthesized this compound as a hole-transport material, but the external quantum efficiency (EQE) is lower than expected. Could impurities be the cause?

Answer:

Absolutely. Impurities are a primary cause of reduced EQE in OLEDs. The following table summarizes the likely impact of different types of impurities on device performance.

Impurity TypePlausible Concentration RangeImpact on Device EfficiencyMechanism of Action
Unreacted 3,6-dibromo-9H-carbazole 0.1 - 5%Moderate to High Acts as a charge trap, impeding efficient hole injection and transport. Can also have a different energy level, disrupting the desired energy cascade.
Mono-brominated Carbazole Derivatives 0.1 - 2%Moderate Can disrupt the molecular packing and morphology of the hole-transport layer, leading to lower charge carrier mobility.[1]
Isomeric Impurities < 0.5%High Even at very low concentrations, isomers can act as deep charge traps, leading to significant quenching of excitons and a reduction in luminescence.[7]
Residual Palladium Catalyst ppm levelHigh Palladium nanoparticles can act as charge sinks, trapping mobile charges and reducing charge transport.[9] They can also catalyze degradation reactions, leading to a shorter device lifetime.[9]

Troubleshooting Steps:

  • Re-purify your material: If you suspect impurities, perform an additional round of purification, such as column chromatography followed by recrystallization.

  • Analytical Characterization: Use sensitive analytical techniques like HPLC and NMR to quantify the level of impurities in your batch. An HPLC protocol for the precursor 3,6-dibromocarbazole can be adapted for this purpose.[10]

  • Device Comparison: Fabricate devices using a commercially available, high-purity standard of this compound and compare the performance with your synthesized material. This will help to confirm if impurities are the root cause of the low efficiency.

Question 5: My OLED device shows a high turn-on voltage and a short operational lifetime. What is the likely culprit?

Answer:

A high turn-on voltage and poor stability are also classic signs of impurities.

  • High Turn-on Voltage: Impurities at the interfaces of the organic layers can create energy barriers that impede charge injection, leading to a higher voltage required to turn on the device.

  • Short Operational Lifetime: Impurities can be chemically reactive and degrade under the electrical stress of device operation, leading to the formation of non-emissive species and device failure.[11] Residual palladium, in particular, can catalyze these degradation processes.[9]

Part 2: Experimental Protocols & Visualizations

Detailed Synthesis and Purification Workflow

The following workflow outlines a general procedure for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start High-Purity 3,6-dibromo-9H-carbazole + 4-Iodoanisole reaction Palladium-Catalyzed Buchwald-Hartwig Amination (or Ullmann Condensation) start->reaction Base (e.g., K2CO3) Ligand (e.g., Xantphos) Solvent (e.g., Toluene) quench Reaction Quenching & Crude Product Extraction reaction->quench column_chrom Column Chromatography (Silica Gel) quench->column_chrom charcoal Activated Charcoal Treatment (Optional, for discoloration) column_chrom->charcoal recrystallization Recrystallization (e.g., Ethanol/Chloroform) charcoal->recrystallization final_product High-Purity This compound recrystallization->final_product hplc HPLC final_product->hplc nmr NMR final_product->nmr ms Mass Spectrometry final_product->ms G cluster_impurities Impurity Sources cluster_mechanisms Detrimental Mechanisms cluster_effects Device Performance Degradation imp_reactants Unreacted Starting Materials (e.g., 3,6-dibromo-9H-carbazole) charge_trapping Charge Trapping imp_reactants->charge_trapping morphology_disruption Film Morphology Disruption imp_reactants->morphology_disruption imp_isomers Isomeric Impurities (e.g., from commercial carbazole) imp_isomers->charge_trapping exciton_quenching Exciton Quenching imp_isomers->exciton_quenching imp_catalyst Residual Palladium Catalyst imp_catalyst->charge_trapping degradation Catalyzed Degradation imp_catalyst->degradation low_eqe Low External Quantum Efficiency (EQE) charge_trapping->low_eqe high_voltage High Turn-on Voltage charge_trapping->high_voltage exciton_quenching->low_eqe morphology_disruption->low_eqe short_lifetime Short Operational Lifetime degradation->short_lifetime

Caption: The causal chain from impurities to device failure in organic electronics.

References

  • CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole - Google Patents.
  • (PDF) 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole - ResearchGate. Available at: [Link]

  • (PDF) 3,6-Dibromo-9-hexyl-9H-carbazole - ResearchGate. Available at: [Link]

  • 3,6-Dibromo-9-(4-chloro-benz-yl)-9H-carbazole - PubMed. Available at: [Link]

  • 9-(4-Methoxyphenyl)-9H-carbazole - PMC - NIH. Available at: [Link]

  • Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells - Theses.fr. Available at: [Link]

  • The effect of residual palladium on the performance of organic electrochemical transistors - PMC - NIH. Available at: [Link]

  • Carbazole isomers induce ultralong organic phosphorescence - PubMed. Available at: [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC - NIH. Available at: [Link]

  • Synthesis and characterization of multi-substituted carbazole derivatives exhibiting aggregation-induced emission for OLED applications | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) The effect of residual palladium on the performance of organic electrochemical transistors - ResearchGate. Available at: [Link]

  • Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Application of carbazole derivatives as a multifunctional material for organic light-emitting devices | Technology audit and production reserves. Available at: [Link]

  • Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups - ResearchGate. Available at: [Link]

  • The effect of residual palladium on the performance of organic electrochemical transistors. Available at: [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - RSC Publishing. Available at: [Link]

  • The Lifetime of Organic Light-Emitting Diodes - Encyclopedia.pub. Available at: [Link]

  • J-V curves and luminances of OLEDs based on (a) carbazole derivatives... - ResearchGate. Available at: [Link]

  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing). Available at: [Link]

  • The effect of residual palladium on the performance of organic electrochemical transistors. Available at: [Link]

  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Publishing. Available at: [Link]

  • This compound CAS NO: 746651-52-5. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole Derivatives as Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role. While spiro-OMeTAD has been the benchmark HTM, its high cost and susceptibility to degradation have driven the search for viable alternatives. Among the most promising candidates are molecules derived from the 3,6-disubstituted carbazole scaffold, which offer a compelling combination of excellent thermal stability, high hole mobility, and facile synthesis.[1] This guide provides an in-depth comparison of HTMs based on the 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole framework against other established and emerging HTMs, supported by experimental data and detailed protocols.

Physicochemical Properties of the Carbazole Core

The foundational building block, this compound, is a crystalline solid at room temperature.[2][3] Its rigid and planar aromatic structure contributes to its inherent stability. The bromine atoms at the 3 and 6 positions are not merely passive substituents; they serve as versatile synthetic handles for creating a diverse library of functional HTMs through various cross-coupling reactions.[2][4]

PropertyValueReference
Molecular Formula C19H13Br2NO[3][5]
Molecular Weight 431.121 g/mol [3]
CAS Number 746651-52-5[5]
Appearance White to Orange to Green powder/crystal[3][6]
Melting Point 170 °C[3]
Boiling Point 533.2±50.0 °C at 760 mmHg[3]
Density 1.6±0.1 g/cm³[3]

Performance in Perovskite Solar Cells: A Comparative Benchmark

The efficacy of an HTM is ultimately judged by its contribution to the power conversion efficiency (PCE) of a perovskite solar cell. This is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of several 3,6-carbazole-based HTMs in comparison to the standard spiro-OMeTAD.

Hole-Transporting Material (HTM)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
spiro-OMeTAD (Standard) ~1.0 - 1.15~22 - 25~70 - 80~17 - 22+[1]
KZRD ---20.40[1]
TDF-2 ---19.38[1]
OY3 ---20.02[1]
OY2 ---19.46[1]
OY1 ---18.99[1]
SGT-405 1.02321.8466.014.79[1][7]
V1209 ---~18.0[1][8]
Cz-P >1.0~25.2>80>22.0[1]
Cz-Pyr >1.0~25.2>80>22.0[1]
S-3,6-OPOT 1.0523.974.9218.8[8]
V1221 1.0323.60.7317.81[9]
V1225 1.0323.60.7317.81[9]

Note: '-' indicates data not available in the cited sources. The performance of spiro-OMeTAD can vary significantly depending on the perovskite composition, device architecture, and fabrication conditions. The data for carbazole derivatives are taken from studies that have demonstrated high-performing devices.

Key Performance Characteristics

Hole Mobility

Efficient extraction and transport of holes from the perovskite layer to the electrode are critically dependent on the hole mobility of the HTM. Carbazole-based materials are known for their excellent hole-transport properties.[10] However, substitutions on the carbazole core can have a nuanced effect. For instance, while methoxy groups can influence the electronic properties, they have been observed in some cases to reduce hole mobilities due to enhanced molecular polarity.[11] This highlights a delicate balance between molecular design and charge transport dynamics.[11]

HTMHole Mobility (μ₀) (cm²/Vs)Reference
V1207 5 x 10⁻⁵[9]
V1209 3.5 x 10⁻⁵[9]
V1221 3 x 10⁻⁶[9]
V1225 3 x 10⁻⁵[9]
Thermal Stability

The operational lifetime of a perovskite solar cell is intrinsically linked to the thermal stability of its components. Carbazole derivatives generally exhibit high thermal stability, with decomposition temperatures often exceeding 300 °C.[2] This robustness is crucial for withstanding the thermal stresses experienced during device operation and fabrication. The rigid, planar structure of the 3,6-dibromocarbazole scaffold contributes significantly to this stability.[2]

Energy Level Alignment

Proper energy level alignment between the perovskite, HTM, and the electrode is essential for efficient charge transfer. The highest occupied molecular orbital (HOMO) of the HTM should be well-aligned with the valence band of the perovskite to ensure efficient hole extraction. The lowest unoccupied molecular orbital (LUMO) of the HTM should be sufficiently high to block the transport of electrons to the anode.

Caption: Energy level alignment in a perovskite solar cell.

Experimental Protocols

Synthesis of 3,6-Disubstituted Carbazole Derivatives (General Protocol)

A common and effective method for synthesizing 3,6-disubstituted carbazole derivatives is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds.[4]

Caption: General workflow for the synthesis of carbazole HTMs.

Step-by-Step Protocol for Buchwald-Hartwig Amination:

  • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 3,6-dibromo-9-alkyl-9H-carbazole (1 equivalent), the desired aryl amine (2.2 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., P(tBu)₃, 4-10 mol%).[8]

  • Add the base (e.g., NaOtBu, 3-4 equivalents).[8]

  • Add anhydrous toluene via syringe.[8]

  • Heat the reaction mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[8]

  • Upon completion, cool the reaction to room temperature and quench with water.[8]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,6-disubstituted carbazole derivative.[8]

Fabrication of a Mesoporous n-i-p Perovskite Solar Cell

Caption: Workflow for perovskite solar cell fabrication.

Detailed Fabrication Steps:

  • Substrate Cleaning: Clean fluorine-doped tin oxide (FTO) coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

  • Electron Transport Layer (ETL): Deposit a compact TiO₂ blocking layer onto the FTO substrate, followed by a mesoporous TiO₂ layer.[8]

  • Perovskite Layer: Infiltrate the perovskite precursor solution (e.g., CH₃NH₃PbI₃ in a suitable solvent) into the mesoporous TiO₂ layer by spin-coating in a nitrogen-filled glovebox. Anneal the film to form the crystalline perovskite layer.

  • Hole-Transporting Layer (HTL): Spin-coat the carbazole-based HTM solution (e.g., dissolved in chlorobenzene with additives like Li-TFSI and tBP) on top of the perovskite layer.

  • Electrode Deposition: Thermally evaporate a gold or silver back electrode to complete the device.

  • Characterization: Measure the photovoltaic performance of the fabricated solar cell under standard simulated solar illumination (AM 1.5G, 100 mW/cm²).

Conclusion

Derivatives of this compound represent a highly promising and versatile class of hole-transporting materials for perovskite solar cells. They offer a pathway to high power conversion efficiencies, in some cases exceeding that of the benchmark spiro-OMeTAD, coupled with excellent thermal stability. The ability to fine-tune their optoelectronic properties through straightforward synthetic modifications at the 3 and 6 positions provides a significant advantage for the rational design of next-generation HTMs. As research continues to address challenges such as optimizing hole mobility and long-term device stability, carbazole-based HTMs are poised to play a critical role in the commercialization of perovskite photovoltaic technology.

References

  • A Benchmark Study of 3,6-Disubstituted Carbazole Derivatives as Hole Transport Materials - Benchchem.
  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C. 2021-06-20.
  • Thermal stability analysis of 3,6-Dibromocarbazole compounds - Benchchem.
  • Application Notes and Protocols for 3,6-Dibromocarbazole Derivatives in Perovskite Solar Cells - Benchchem.
  • Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. Chemistry of Materials - ACS Publications. 2021-08-18.
  • This compound - PubChem. National Institutes of Health.
  • 9-(4-Methoxyphenyl)-9H-carbazole - PMC. National Institutes of Health.
  • An In-depth Technical Guide to the Synthesis and Characterization of 3,6-Dibromocarbazole - Benchchem.
  • Application Notes and Protocols: 3,6-Dibromocarbazole in the Synthesis of Hole-Transporting Materials - Benchchem.
  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons - Journal of Materials Chemistry C (RSC Publishing). 2021-07-09.
  • This compound - Tokyo Chemical Industry.
  • (PDF) 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole - ResearchGate. 2025-08-10.
  • (PDF) 3,6-Dibromo-9-hexyl-9H-carbazole - ResearchGate. 2025-08-10.
  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing).
  • This compound CAS NO: 746651-52-5. Alfa Chemical.
  • 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing).
  • 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole - Ossila.
  • 3,6-Dibromo-9-(4-bromo-phenyl)-9H-carbazole CAS NO.73087-83-9.

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A Head-to-Head Comparison: 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole versus Spiro-OMeTAD as Hole-Transporting Materials in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. For years, 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene, widely known as spiro-OMeTAD, has been the gold standard HTM in high-performing PSCs.[1][2] However, its high cost, complex synthesis, and reliance on hygroscopic dopants that can negatively impact device stability have driven the search for viable alternatives.[2][3] Among the most promising contenders are derivatives of carbazole, prized for their excellent thermal stability, high hole mobility, and synthetic accessibility.[4][5][6]

This guide provides an in-depth, objective comparison of the performance of a representative carbazole-based HTM, 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole, and its derivatives, against the benchmark spiro-OMeTAD. We will delve into their molecular and electronic properties, analyze their performance in PSCs with supporting experimental data, and provide detailed experimental protocols for their synthesis and device integration.

Molecular Architecture and Optoelectronic Properties: A Tale of Two Cores

At the heart of their functional differences lie the distinct molecular structures of spiro-OMeTAD and carbazole-based HTMs.

cluster_spiro Spiro-OMeTAD cluster_carbazole 3,6-Disubstituted Carbazole HTM spiro Spirobifluorene Core dpa1 Di(p-methoxyphenyl)amine spiro->dpa1 dpa2 Di(p-methoxyphenyl)amine spiro->dpa2 dpa3 Di(p-methoxyphenyl)amine spiro->dpa3 dpa4 Di(p-methoxyphenyl)amine spiro->dpa4 carbazole Carbazole Core sub1 Functional Group 1 carbazole->sub1 sub2 Functional Group 2 carbazole->sub2 n_sub N-substituent (e.g., 4-methoxyphenyl) carbazole->n_sub start Start combine Combine 3,6-dibromo-9-alkyl-9H-carbazole, aryl amine, Pd catalyst, ligand, and base in a dry Schlenk flask under inert gas. start->combine add_solvent Add anhydrous toluene via syringe. combine->add_solvent heat Heat the reaction mixture (80-110 °C) and monitor by TLC. add_solvent->heat cool_quench Cool to room temperature and quench with water. heat->cool_quench extract Extract the product with an organic solvent (e.g., DCM). cool_quench->extract dry_concentrate Dry the organic layers over Na₂SO₄, filter, and concentrate. extract->dry_concentrate purify Purify by column chromatography. dry_concentrate->purify end End purify->end

Caption: Workflow for the synthesis of 3,6-disubstituted carbazole derivatives.

Materials:

  • 3,6-dibromo-9-alkyl-9H-carbazole

  • Aryl amine (e.g., bis(4-methoxyphenyl)amine)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., P(tBu)₃)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the 3,6-dibromo-9-alkyl-9H-carbazole, the desired aryl amine, the palladium catalyst, the ligand, and the base. [4]2. Add anhydrous toluene via syringe. [4]3. Heat the reaction mixture to the specified temperature (typically 80-110 °C) and monitor the reaction's progress using thin-layer chromatography (TLC). [4]4. Once the reaction is complete, cool the mixture to room temperature and quench it with water. [4]5. Extract the product using an organic solvent such as dichloromethane or ethyl acetate. [4]6. Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [4]7. Purify the crude product by column chromatography on silica gel to obtain the final 3,6-disubstituted carbazole derivative. [4]

Fabrication of a Standard n-i-p Perovskite Solar Cell

The following protocol describes the fabrication of a standard mesoporous n-i-p PSC.

start Start fto_clean Clean FTO-coated glass substrates. start->fto_clean tio2_compact Deposit compact TiO₂ blocking layer. fto_clean->tio2_compact tio2_meso Deposit mesoporous TiO₂ layer. tio2_compact->tio2_meso perovskite_deposit Deposit perovskite precursor solution (e.g., via spin-coating) and anneal. tio2_meso->perovskite_deposit htm_deposit Deposit HTM solution (e.g., spiro-OMeTAD or carbazole derivative) via spin-coating. perovskite_deposit->htm_deposit metal_electrode Deposit metal back contact (e.g., Au or Ag) via thermal evaporation. htm_deposit->metal_electrode end End metal_electrode->end

Caption: Experimental workflow for PSC fabrication and testing.

Materials and Solutions:

  • Substrates: Fluorine-doped tin oxide (FTO) coated glass.

  • Electron Transport Layer (ETL): Compact TiO₂ blocking layer solution and mesoporous TiO₂ paste. [4]* Perovskite Precursor Solution: e.g., a solution of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture.

  • HTM Solution:

    • Spiro-OMeTAD: Spiro-OMeTAD in chlorobenzene with additives like TBP and LiTFSI.

    • Carbazole HTM: The synthesized carbazole derivative dissolved in a suitable solvent like chlorobenzene (with or without additives).

  • Metal Contact: Gold (Au) or Silver (Ag).

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • ETL Deposition: Deposit a compact TiO₂ blocking layer onto the FTO substrate, followed by a mesoporous TiO₂ layer, and sinter at high temperature. [4]3. Perovskite Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution onto the TiO₂ layer via spin-coating. Anneal the film to crystallize the perovskite.

  • HTM Deposition: Spin-coat the HTM solution (either spiro-OMeTAD or the carbazole derivative) on top of the perovskite layer.

  • Metal Contact Deposition: Deposit the metal back contact (e.g., 80 nm of Au) through a shadow mask using thermal evaporation.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G illumination.

cluster_legend Device Architecture FTO FTO Glass cTiO2 Compact TiO₂ (ETL) cTiO2->FTO mTiO2 Mesoporous TiO₂ mTiO2->cTiO2 Perovskite Perovskite Absorber Perovskite->mTiO2 HTM HTM (Spiro or Carbazole) HTM->Perovskite Metal Metal Contact (e.g., Au) Metal->HTM ETL_desc ETL: Electron Transport Layer HTM_desc HTM: Hole Transport Material

Sources

A Senior Application Scientist's Guide to the Validation of Hole Mobility in 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Materials Scientists, and Professionals in Organic Electronics Development

This guide provides an in-depth technical comparison and validation framework for assessing the hole mobility of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole. We move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and reproducible evaluation of this promising class of hole-transporting materials (HTMs).

The Central Role of Carbazole Derivatives in Organic Electronics

In the pursuit of next-generation organic light-emitting diodes (OLEDs) and high-efficiency perovskite solar cells (PSCs), the hole-transporting material is a critical component governing device performance and stability.[1][2] Carbazole-based molecules have emerged as a cornerstone of HTM design for several compelling reasons:

  • Intrinsic Hole-Transporting Nature: The carbazole core is an electron-rich aromatic system, which facilitates the movement of positive charge carriers (holes).[3][4]

  • High Thermal and Chemical Stability: The rigid, fused-ring structure imparts excellent stability, a crucial factor for long-term device operation.[3][4]

  • Facile Functionalization: The carbazole scaffold can be readily modified at multiple positions (notably the 3, 6, and 9 positions), allowing for precise tuning of electronic and physical properties like energy levels, solubility, and film morphology.[4][5][6]

The target molecule, This compound (MW: 431.1 g/mol ), serves as a key building block.[7] The bromine atoms at the 3 and 6 positions are not merely passive substituents; they are reactive handles for synthetic chemists, enabling the construction of more complex, high-performance polymeric or dendritic HTMs through cross-coupling reactions.[8][9] The N-phenyl (9-position) substituent is crucial for disrupting intermolecular packing, which can enhance solubility and promote the formation of stable amorphous films—a critical requirement for many device architectures.

The Litmus Test: Experimental Validation of Hole Mobility

A high hole mobility (μ) is paramount for an efficient HTM. It ensures that photogenerated holes in a solar cell or injected holes in an OLED are rapidly and efficiently extracted and transported to the electrode, minimizing charge recombination losses. The Time-of-Flight (TOF) technique stands as a definitive method for quantifying the drift mobility of charge carriers in the bulk of a material.[10][11][12]

Causality Behind the Time-of-Flight (TOF) Method

The TOF experiment is designed to create a clear, measurable "race" for a packet of charge carriers across a known distance (the sample thickness, d) under a defined driving force (the applied electric field, E). We don't just measure current; we measure the time it takes for a transient current to decay, which corresponds to the arrival of the fastest carriers at the collection electrode.[11] This "transit time" (tT) is the key experimental observable.

The fundamental relationship is straightforward: Mobility (μ) = d / (tT * E), where E = V / d (V is the applied voltage).

This direct measurement provides the intrinsic drift mobility, a far more reliable metric than values inferred from device characteristics, which are convoluted with interface effects and other transport phenomena.[13]

Visualizing the TOF Experimental Workflow

The following diagram outlines the logical flow of a TOF measurement for hole mobility.

TOF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_analysis Data Analysis Prep1 Substrate Cleaning (ITO-coated glass) Prep2 HTM Film Deposition (Spin-coating or Evaporation) Prep1->Prep2 Prep3 Top Electrode Deposition (e.g., Al, Au) Prep2->Prep3 Meas1 Mount Sample in Vacuum Chamber Prep3->Meas1 'Sandwich' Device (ITO/HTM/Metal) Meas2 Apply Bias Voltage (V) Meas1->Meas2 Meas3 Pulsed Laser Excitation (near ITO electrode, hν > E_gap) Meas2->Meas3 Meas4 Record Transient Photocurrent (vs. Time) Meas3->Meas4 Ana1 Plot Photocurrent vs. Time (log-log scale) Meas4->Ana1 Current(t) Data Ana2 Identify Transit Time (tT) (Kink in the plot) Ana1->Ana2 Ana2->Ana2 Ana3 Calculate Mobility (μ = d² / (V * tT)) Ana2->Ana3 Result Result Ana3->Result Hole Mobility (μh)

Caption: Workflow for Hole Mobility Validation using the Time-of-Flight (TOF) Method.

Detailed Experimental Protocol: Time-of-Flight (TOF) Measurement

Trustworthiness in scientific results stems from methodological rigor. The following protocol is a self-validating system for accurate mobility determination.

  • Device Fabrication (The "Race Track"):

    • Substrate: Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. The ITO serves as the transparent bottom electrode, allowing light to enter.

    • Film Deposition: Deposit a thick film (typically 1-10 µm) of the carbazole material onto the ITO. The thickness is crucial—it must be sufficient to clearly resolve the transit time. Thermal evaporation under high vacuum is preferred for small molecules to achieve uniform, pinhole-free layers.

    • Top Electrode: Deposit a semi-transparent top metal electrode (e.g., Aluminum or Gold) via thermal evaporation. This completes the "sandwich" structure (ITO/HTM/Metal).

  • Measurement Execution (The "Starting Gun"):

    • Environment: Place the device in a vacuum chamber to prevent photo-oxidation during measurement.

    • Bias Application: Apply a stable DC voltage across the device, with the ITO biased positively to drive holes towards the negatively biased top electrode.

    • Photogeneration: Excite the sample with a short laser pulse (e.g., a nitrogen laser, 337 nm) through the transparent ITO electrode. The light must be strongly absorbed close to the ITO, creating a thin sheet of electron-hole pairs.

    • Data Acquisition: Under the applied electric field, holes drift across the film while electrons are collected at the ITO. A fast oscilloscope records the resulting transient photocurrent as the sheet of holes moves towards the top electrode.

  • Data Analysis (The "Photo Finish"):

    • Signal Interpretation: The ideal photocurrent trace shows an initial spike, a plateau of constant current as the charge packet drifts, and then a decay as the packet reaches the electrode.

    • Transit Time Determination: The transit time (tT) is most accurately determined from a log-log plot of photocurrent versus time. The intersection of the two linear regimes (the "plateau" and the "tail") defines tT.[11]

    • Mobility Calculation: Calculate the hole mobility using the formula: μ = d² / (V * tT) , where d is the film thickness (measured by a profilometer) and V is the applied voltage. The measurement should be repeated at various electric fields to check for field dependence, a common characteristic in disordered organic materials.

Comparative Analysis: Situating this compound in the HTM Landscape

While this compound is primarily a synthetic intermediate, its core structure provides insight into the expected performance of its derivatives. The hole mobility of carbazole-based HTMs is profoundly influenced by the substitution pattern.

  • 3,6- vs. 2,7-Linkages: Substitution at the 3 and 6 positions often leads to more effective π-conjugation along the polymer backbone or in extended molecules compared to 2,7-linkages. This can result in higher charge mobility. For instance, studies comparing isomeric diphenylamine-substituted carbazoles have shown that the 2,7-linked isomer (8.03 × 10⁻⁴ cm² V⁻¹ s⁻¹) can exhibit more than double the hole mobility of the 3,6-linked isomer (3.55 × 10⁻⁴ cm² V⁻¹ s⁻¹), highlighting the subtle but powerful impact of linkage chemistry on charge transport pathways.[14]

  • N(9)-Position Substituents: The group at the 9-position (the nitrogen atom) dictates solubility and film morphology. Bulky groups like the 4-methoxyphenyl group prevent crystallization and promote the formation of smooth, amorphous films, which are essential for uniform charge transport in thin-film devices.

Molecular Design Strategy for Carbazole-Based HTMs

The following diagram illustrates the relationship between the molecular components of a carbazole HTM and its resulting properties.

MolDesign cluster_substituents Functional Groups cluster_properties Resulting Properties Core Carbazole Core Sub1 3,6-Position Groups (e.g., -Br, Arylamines) Sub2 9-Position Group (e.g., -Alkyl, -Aryl) Prop1 Electronic Properties (HOMO/LUMO Levels) Sub1->Prop1 Controls π-conjugation Prop2 Charge Transport (Hole Mobility) Sub1->Prop2 Defines transport pathways Prop3 Physical Properties (Solubility, Morphology) Sub2->Prop3 Impacts processability Prop1->Prop2 Governs injection barrier

Caption: Structure-Property Relationships in Carbazole-Based Hole-Transporting Materials.

Performance Benchmark: Hole Mobility of Carbazole Derivatives

The following table compares the experimentally validated hole mobility of several carbazole derivatives, providing a performance context for materials derived from our target compound.

Hole Transport Material (HTM)Zero-Field Hole Mobility (μ₀) [cm² V⁻¹ s⁻¹]Measurement TechniqueKey Structural FeatureReference
V1209 3.5 x 10⁻⁵Xerographic TOFIsomeric bis(bromomethyl)benzene linker[9]
V1225 3.0 x 10⁻⁵Xerographic TOFIsomeric bis(bromomethyl)benzene linker[9]
V1221 3.0 x 10⁻⁶Xerographic TOFIsomeric bis(bromomethyl)benzene linker[9]
3,6-DMPZ 3.55 x 10⁻⁴Space-Charge Limited Current (SCLC)3,6-diphenylamine substitution[14]
2,7-DMPZ 8.03 x 10⁻⁴Space-Charge Limited Current (SCLC)2,7-diphenylamine substitution[14]
tDBF (doped) 9.1 x 10⁻³Space-Charge Limited Current (SCLC)Dibenzofuran-based triphenylamine[2]
Spiro-OMeTAD 2.0 x 10⁻⁵ - 5.0 x 10⁻⁴VariousBenchmark spirobifluorene core[1]

Note: Direct TOF data for this compound is not available in the literature, as it is primarily a synthetic precursor. The table provides values for more complex HTMs that incorporate the 3,6-disubstituted carbazole motif, demonstrating the range of mobilities achievable through further functionalization.

Conclusion and Outlook

The validation of hole mobility is a non-negotiable step in the development of novel hole-transporting materials. While This compound is a foundational building block rather than a final-use HTM, its structural characteristics—a processable N-aryl group and reactive 3,6-dibromo positions—make it an exceptionally valuable precursor.

This guide has established that:

  • The Time-of-Flight (TOF) method is the gold standard for accurately determining bulk charge carrier mobility, providing a clear and interpretable measure of a material's intrinsic transport capability.

  • The performance of carbazole-based HTMs is critically dependent on the substitution pattern. Derivatives synthesized from the target molecule can be expected to have hole mobilities spanning a wide range (10⁻⁶ to 10⁻³ cm² V⁻¹ s⁻¹), contingent on the nature of the groups introduced at the 3 and 6 positions.

  • By following a rigorous, self-validating experimental protocol, researchers can confidently benchmark new materials against established standards, accelerating the rational design of next-generation HTMs for advanced organic electronic devices.

References

  • Liu, H., He, B., Lu, H., Tang, R., Wu, F., et al. (2022). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels, 6, 371-376. [Link]

  • Jurchescu, O. D., Popinciuc, M., van Wees, B. J., & Palstra, T. T. M. (2004). Hole mobility in organic single crystals measured by a “flip-crystal” field-effect technique. Journal of Applied Physics. [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]

  • Kamarauskas, M., Daskeviciene, M., Malinauskas, T., et al. (n.d.). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. PubMed Central. [Link]

  • Huang, H., Li, J.-S., Zheng, P.-W., & Wu, X.-J. (2006). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. ResearchGate. [Link]

  • Ohmori, T., Tanaka, S., & Tada, K. (n.d.). The prediction of hole mobility in organic semiconductors and its calibration based on the grain-boundary effect. Physical Chemistry Chemical Physics. [Link]

  • Unknown Author. (2023). Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. ResearchGate. [Link]

  • Al-Yasari, A., Al-Asadi, A., & Al-Asadi, H. (n.d.). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. [Link]

  • Briseno, A. L., Mannsfeld, S. C. B., Lu, S., et al. (2011). From computational discovery to experimental characterization of a high hole mobility organic crystal. Nature Communications. [Link]

  • Dost, R., Das, A., & Grell, M. (2008). Time-of-flight mobility measurements in organic field-effect transistors. AIP Publishing. [Link]

  • Chen, C.-H., & Lee, J.-H. (2005). Theoretical investigation of carbazole derivatives as hole-transporting materials in OLEDs. ResearchGate. [Link]

  • Unknown Author. (n.d.). Diphenylamine‐Substituted Carbazole‐Based Hole Transporting Materials for Perovskite Solar Cells: Influence of Isomeric Derivatives. ResearchGate. [Link]

  • Lee, S., Son, J. H., Kim, J., et al. (n.d.). Dimensionality-tailored pure organic semiconductor with high hole mobility for low-dose x-ray imaging. Nature Communications. [Link]

  • Wang, Z., Yang, M., Zhang, Y., et al. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. MDPI. [Link]

  • Unknown Author. (n.d.). The Study of Hole Transport in Organic Semiconductors with Time of Flight Method. Journal of Fuzzy Extension & Applications. [Link]

  • Vella, J. H., Rigo, M., Kumar, P., et al. (2021). Intrinsic Organic Semiconductors as Hole Transport Layers in p–i–n Perovskite Solar Cells. Advanced Functional Materials. [Link]

  • Guesmi, L., Gbabode, G., & Lmimouni, K. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C. [Link]

  • Dias, F. B., & Penfold, T. J. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C. [Link]

Sources

A Comparative Guide to Carbazole-Based Hole Transporting Materials in Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of optoelectronics, the performance of devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) is critically dependent on the efficiency of their charge transporting layers. Hole transporting materials (HTMs) play a pivotal role in facilitating the extraction and transport of positive charge carriers (holes) from the active layer to the anode, thereby minimizing charge recombination and enhancing device efficiency and stability. Among the various classes of organic semiconductors developed for this purpose, carbazole-based derivatives have emerged as a highly promising and versatile platform.[1][2]

This guide provides a comprehensive comparative study of select carbazole-based HTMs, delving into their structure-property relationships, performance in optoelectronic devices, and the experimental methodologies used for their characterization. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the selection and application of these critical materials. Carbazole derivatives are noted for their excellent thermal and chemical stability, high hole-transporting capability, and the tunability of their electronic properties through molecular design.[1][3]

The Ascendancy of Carbazole-Based Architectures

The fundamental appeal of the carbazole moiety lies in its rigid, electron-rich aromatic structure, which provides a good foundation for hole transport. The nitrogen atom in the carbazole ring can be easily functionalized, allowing for the synthesis of a diverse range of derivatives with tailored optoelectronic properties.[4] The ability to modify the molecular structure by introducing different donor or acceptor units enables fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for achieving efficient charge injection and transport in a device.[5][6] Furthermore, the planarity of the carbazole core can be modulated to influence intermolecular packing and, consequently, the bulk charge transport properties.[7]

This guide will focus on a selection of carbazole-based HTMs that have demonstrated high performance in either PSCs or OLEDs, providing a comparative analysis of their key performance indicators. The chosen materials represent different design strategies, from small molecules to more complex dendritic structures.

Comparative Analysis of Prominent Carbazole-Based HTMs

The performance of an HTM is a multifactorial issue, with key parameters including hole mobility, energy level alignment with adjacent layers, thermal stability, and film-forming properties. Below is a comparative overview of several noteworthy carbazole-based HTMs, with their performance data summarized in Table 1.

HTM Application Power Conversion Efficiency (PCE) / External Quantum Efficiency (EQE) Hole Mobility (cm²/Vs) HOMO Level (eV) Glass Transition Temperature (Tg) (°C) Key Structural Feature
Spiro-OMeTAD PSCs (Benchmark)~10.2% (in early studies)10⁻⁴-5.22121Spiro-bifluorene core with methoxy-substituted triphenylamine arms
KZRD PSCs20.40%Higher than KZ and KZIC--D-A type structure with a 3-ethyl rhodanine acceptor group
X51 PSCs9.8%---Carbazole-based small molecule
mDCzPF OLEDs18.3% (Peak EQE)Good charge transport ability--"M"-type carbazole/fluorene hybrid linked by meta-substituted phenyl groups
FCzTPA OLEDs18.61% (Max EQE)-->190Dibenzofuran and carbazole core with triphenylamine arms
H2 OLEDs10.3% (EQE at 100 cd/m²)--139Pyridinyl-carbazole fragments

Table 1: Comparative performance data of selected carbazole-based HTMs and the benchmark Spiro-OMeTAD. Data is compiled from various research articles. Note that direct comparison can be complex due to variations in device architecture and testing conditions.[8][9][10][11][12][13]

Spiro-OMeTAD , while not a carbazole-based material itself, is the long-standing benchmark HTM in perovskite solar cells and is included here for comparative purposes. Its high cost and relatively complex synthesis have been major drivers for the development of alternatives like carbazole-based HTMs.[12]

KZRD is a donor-acceptor (D-A) type carbazole derivative that has shown exceptional performance in PSCs, achieving a power conversion efficiency of 20.40%.[8] Its structure, incorporating a 3-ethyl rhodanine acceptor group, leads to a smoother surface morphology and higher hole mobility compared to its analogues, ensuring good interfacial contact and efficient hole transport.[8]

X51 , another carbazole-based small molecule, has demonstrated a high PCE of 9.8% in PSCs, which is comparable to that of Spiro-OMeTAD under similar conditions.[9][12]

In the realm of OLEDs, mDCzPF , an "M"-type carbazole/fluorene hybrid, has been utilized as a stable host material, leading to a peak external quantum efficiency of 18.3% in a blue phosphorescent OLED.[10][14] The meta-substituted phenyl linkers in its structure play a crucial role in its charge transport properties and device lifetime.[10]

FCzTPA , a material with a rigid structure composed of dibenzofuran and carbazole units, exhibits excellent thermal stability with a glass transition temperature above 190°C.[13] This high thermal stability is a critical factor for the operational lifetime of OLED devices. When used as a host in red phosphorescent OLEDs, it has enabled a maximum EQE of 18.61%.[13]

H2 , a host material containing pyridinyl-carbazole fragments, has shown promising results in both green and blue phosphorescent OLEDs. A blue device utilizing H2 as the host achieved a high external quantum efficiency of 10.3% at a brightness of 100 cd/m².[11]

Structure-Property Relationships: The Key to Rational Design

The performance of carbazole-based HTMs is intrinsically linked to their molecular structure. Understanding these structure-property relationships is paramount for the rational design of new and improved materials.

Core Structure and Planarity

The carbazole core itself provides a good platform for hole transport. The degree of planarity of the overall molecule can significantly impact intermolecular π-π stacking, which in turn influences charge mobility. More planar structures can lead to stronger intermolecular interactions and potentially higher mobility, but can also be prone to crystallization, which can be detrimental to film morphology.[7]

Donor-Acceptor (D-A) Architectures

The incorporation of electron-donating and electron-accepting moieties within the same molecule (a D-A architecture) is a powerful strategy for tuning the energy levels of the HTM.[5][8] The donor units help to raise the HOMO level for better alignment with the perovskite or emitter layer, while the acceptor units can influence the LUMO level and other electronic properties. This approach has been successfully employed in materials like KZRD to achieve high device performance.[8]

Peripheral Substituents

The nature and position of substituent groups on the carbazole core and its appended moieties have a profound effect on the material's properties. For instance, bulky substituents can be introduced to prevent molecular aggregation and improve solubility, leading to better film-forming properties. The position of these substituents can also influence the molecular configuration and dipole moment, which are critical for device performance.[10]

Experimental Protocols for HTM Characterization

To ensure the trustworthiness and reproducibility of research findings, it is essential to follow standardized experimental protocols for the characterization of HTMs. Below are detailed, step-by-step methodologies for key experiments.

Measurement of Hole Mobility using the Space-Charge Limited Current (SCLC) Method

The SCLC method is a widely used technique to determine the charge carrier mobility of organic semiconductors.[15][16] The mobility is extracted from the current density-voltage (J-V) characteristics of a single-carrier device in the space-charge limited regime.

Experimental Workflow:

SCLC_Workflow cluster_prep Device Fabrication cluster_measurement J-V Measurement cluster_analysis Data Analysis A 1. Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. B 2. Hole Injection Layer Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and annealed. A->B C 3. HTM Film Deposition: The carbazole-based HTM solution is spin-coated onto the PEDOT:PSS layer in a nitrogen-filled glovebox. B->C D 4. Top Electrode Deposition: A high work function metal (e.g., Au or Ag) is thermally evaporated on top of the HTM layer through a shadow mask to define the active area. C->D E 5. Electrical Characterization: The J-V characteristics of the fabricated device are measured using a source meter in the dark. D->E F 6. Mobility Extraction: The hole mobility (μ) is calculated from the SCLC region of the J-V curve using the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/d³) where J is the current density, ε₀ is the vacuum permittivity, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and d is the thickness of the HTM layer. E->F

Caption: Workflow for Hole Mobility Measurement using the SCLC Method.

Causality behind Experimental Choices:

  • PEDOT:PSS as a Hole Injection Layer: PEDOT:PSS is chosen due to its high work function, which facilitates efficient hole injection from the ITO electrode into the HTM layer, ensuring that the current is limited by the bulk transport properties of the HTM rather than by injection barriers.

  • High Work Function Top Electrode: A high work function metal like gold or silver is used as the top electrode to create an ohmic contact for hole collection and to block electron injection, thus ensuring a single-carrier (hole-only) device.

  • Measurement in the Dark: The J-V characteristics are measured in the dark to avoid any contribution from photogenerated charge carriers.

Determination of HOMO and LUMO Energy Levels via Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

Experimental Protocol:

  • Solution Preparation: A dilute solution of the carbazole-based HTM is prepared in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time between two set values, and the resulting current is measured.

  • Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas:

    • HOMO (eV) = -[E_ox - E_(Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red - E_(Fc/Fc⁺) + 4.8] where E_(Fc/Fc⁺) is the formal potential of the ferrocene/ferrocenium redox couple, which is used as an internal standard.

Energy_Level_Relationship cluster_device Typical Device Energy Level Alignment Anode Anode (e.g., ITO) ~ -4.7 eV HTL HTL (Carbazole-based) HOMO ~ -5.1 to -5.4 eV Anode->HTL Hole Injection Perovskite Perovskite Absorber Valence Band ~ -5.4 eV Conduction Band ~ -3.9 eV HTL->Perovskite Hole Extraction ETL ETL (e.g., TiO₂) Conduction Band ~ -4.0 eV Perovskite->ETL Electron Extraction Cathode Cathode (e.g., Ag) ~ -4.3 eV ETL->Cathode Electron Injection

Caption: Energy Level Diagram for a Perovskite Solar Cell.

Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal stability of an HTM is crucial for the long-term operational stability of optoelectronic devices. TGA and DSC are two key techniques used to assess this.[3][13][17]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td), typically defined as the temperature at which the material loses 5% of its initial mass, is a key parameter obtained from TGA. A high Td indicates good thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the glass transition temperature (Tg), which is the temperature at which an amorphous solid becomes rubbery or viscous. A high Tg is desirable as it indicates that the material can maintain its amorphous solid-state morphology at elevated operating temperatures, preventing crystallization that can lead to device failure.[17]

Conclusion and Future Outlook

Carbazole-based hole transporting materials have demonstrated immense potential as cost-effective and high-performance alternatives to the incumbent Spiro-OMeTAD in perovskite solar cells and as efficient host materials in OLEDs. The versatility of the carbazole core allows for extensive molecular engineering to fine-tune their optoelectronic and physical properties. The comparative analysis presented in this guide highlights the impressive device efficiencies and thermal stabilities that have been achieved with various carbazole derivatives.

The future of carbazole-based HTMs lies in the continued exploration of novel molecular designs that can simultaneously address the challenges of high efficiency, long-term stability, and low-cost synthesis. The development of dopant-free HTMs is a particularly active area of research, as it would simplify device fabrication and potentially improve stability. Furthermore, a deeper understanding of the degradation mechanisms of these materials under operational stress will be crucial for designing next-generation HTMs with enhanced durability. The synergy between computational screening and experimental synthesis and characterization will undoubtedly accelerate the discovery of new and improved carbazole-based materials, paving the way for the commercialization of more efficient and stable optoelectronic devices.

References

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  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC. [Link]

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  • Structure-activity and structure-property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies - PubMed. [Link]

  • Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle - DOI. [Link]

  • charge-carrier-mobility-measurement-in-organic-semiconductors.pdf - TSI Journals. [Link]

  • From computational discovery to experimental characterization of a high hole mobility organic crystal - NIH. [Link]

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  • Photoemission in air spectra of the new HTMs. - ResearchGate. [Link]

  • How can I measure the Mobility of Electrons and Holes in organic solar cells using Mott-Gurney law? | ResearchGate. [Link]

  • Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing). [Link]

  • a) Molecular structures of the carbazole and carbazole‐based HTMs, X18,... - ResearchGate. [Link]

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The Methoxy Handle: A Comparative Guide to Positional Isomerism in Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Carbazole Core

Carbazole, a privileged heterocyclic scaffold, is a cornerstone in the design of functional organic materials. Its rigid, planar structure and excellent hole-transporting capabilities have cemented its role in a diverse array of applications, from organic light-emitting diodes (OLEDs) to perovskite solar cells and pharmaceutical agents.[1] The true potential of the carbazole core, however, is unlocked through strategic functionalization. The introduction of substituent groups allows for the fine-tuning of its electronic and photophysical properties.

Among the various substituents, the humble methoxy group (-OCH₃) stands out for its profound, yet nuanced, influence. Its electron-donating nature can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby dictating the material's charge injection and transport characteristics, as well as its absorption and emission profiles.[2][3] This guide provides a comprehensive comparison of how the position of the methoxy group on the carbazole ring system—specifically at the C1, C2, C3, and C4 positions—modulates its fundamental properties. We will delve into the synthetic strategies, explore the resulting photophysical and electronic characteristics with supporting experimental data, and provide detailed protocols for characterization.

Positional Isomerism: A Tale of Four Methoxycarbazoles

The specific placement of the methoxy group on the carbazole framework is not a trivial matter. Each position offers a unique electronic environment, leading to distinct structure-property relationships. The electron-donating resonance effect of the methoxy group is most pronounced when it is in conjugation with the π-system of the carbazole.

Visualizing the Impact: A Workflow for Understanding Structure-Property Relationships

The following diagram illustrates the general workflow for synthesizing and characterizing substituted carbazoles to understand the impact of substituent position.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Structure-Property Relationship Analysis s1 Starting Materials (e.g., Substituted Anilines, Cyclohexanones) s2 Cyclization Reaction (e.g., Fischer Indole Synthesis, Cadogan Reaction) s1->s2 s3 Purification (e.g., Column Chromatography, Recrystallization) s2->s3 c1 Structural Verification (NMR, Mass Spectrometry) s3->c1 Verify Structure c2 Photophysical Analysis (UV-Vis, Fluorescence Spectroscopy) c1->c2 Analyze Properties c4 Theoretical Modeling (DFT Calculations) c1->c4 Model Properties c3 Electrochemical Analysis (Cyclic Voltammetry) c2->c3 a1 Correlate Methoxy Position with Experimental Data c3->a1 c4->a1 a2 Identify Trends in HOMO/LUMO, λ_abs, λ_em, and Redox Potentials a1->a2

Caption: A generalized workflow for the synthesis, characterization, and analysis of methoxy-substituted carbazoles.

Comparative Analysis of Methoxy-Substituted Carbazole Isomers

The following sections detail the influence of the methoxy group's position on the key properties of the carbazole molecule.

Electronic Properties: HOMO/LUMO Engineering

The position of the methoxy group directly impacts the distribution of electron density within the carbazole core, leading to significant shifts in the frontier molecular orbital (FMO) energy levels. These energy levels are critical for determining the efficiency of charge injection and transport in electronic devices.

Position of Methoxy GroupTypical Effect on HOMO LevelTypical Effect on LUMO LevelResulting HOMO-LUMO GapImplication for Hole Transport
C1 Modest increaseMinimal changeSlightly reducedModerate hole transport
C2 Significant increaseSlight increaseReducedPotentially enhanced hole transport
C3 Strongest increaseMinimal changeSignificantly reducedOften favorable for hole injection
C4 Moderate increaseMinimal changeModerately reducedGood hole transport properties

Note: This table presents generalized trends. The exact values can vary depending on other substituents and the overall molecular architecture.

Studies have shown that substituting methoxy groups at the 3 and 6 positions of the carbazole core tends to reduce the HOMO-LUMO gap, leading to a redshift in the absorption spectra.[1] Conversely, substitution at the 2 and 7 positions can increase the energy gap.[1] This tunability is crucial for designing materials with specific electronic properties for targeted applications. For instance, a higher HOMO level facilitates hole injection from the anode in an OLED.

Photophysical Properties: Tailoring Light Emission

The position of the methoxy group also profoundly affects the absorption and emission characteristics of carbazole derivatives. The electron-donating nature of the methoxy group can lead to intramolecular charge transfer (ICT) character in the excited state, influencing the fluorescence wavelength and quantum yield.

Position of Methoxy GroupTypical Absorption (λ_max)Typical Emission (λ_max)Stokes ShiftFluorescence Quantum Yield (Φ_f)
C1 ~330-340 nm~350-360 nmSmallModerate
C2 ~340-350 nm~360-380 nmModerateOften High
C3 ~350-360 nm~380-400 nmLargerVariable, can be high
C4 ~335-345 nm~355-370 nmModerateModerate to High

Note: The values provided are approximate and can be influenced by the solvent and other molecular features.

Generally, substitution at the C3 position, which is in direct conjugation with the nitrogen atom, leads to the most significant red-shift in both absorption and emission spectra. This is attributed to a more effective extension of the π-conjugated system. The fluorescence properties of carbazole derivatives are also sensitive to solvent polarity, with more polar solvents often leading to a red-shift in the emission spectrum due to the stabilization of the more polar excited state.[4]

Experimental Protocols

General Synthesis of Methoxy-Substituted Carbazoles

A common and versatile method for synthesizing substituted carbazoles is the Cadogan reductive cyclization . The following is a representative protocol for the synthesis of 2-methoxycarbazole.

Protocol 1: Synthesis of 2-Methoxy-9H-carbazole [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-methoxy-2-nitro-1,1'-biphenyl (1 equivalent) in triethyl phosphite (10-15 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 16-24 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a suitable solvent, such as methanol, to remove any remaining triethyl phosphite and byproducts.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Techniques

Protocol 2: Photophysical Characterization

  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the synthesized methoxy-carbazole derivatives in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or acetonitrile).

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer from approximately 250 nm to 500 nm.

    • Determine the wavelength of maximum absorption (λ_max) and the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy:

    • Excite the solutions at their respective λ_max using a spectrofluorometer.

    • Record the emission spectra, noting the wavelength of maximum emission (λ_em).

    • Determine the fluorescence quantum yield (Φ_f) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Protocol 3: Electrochemical Characterization (Cyclic Voltammetry)

  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed solvent (e.g., dichloromethane or acetonitrile).

  • Working Electrode: Use a glassy carbon, platinum, or gold electrode as the working electrode. Polish the electrode surface before each measurement.

  • Measurement:

    • Dissolve the methoxy-carbazole derivative in the electrolyte solution (typically 1-5 mM).

    • Use a three-electrode setup with a platinum wire as the counter electrode and an Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

    • Record the cyclic voltammogram by scanning the potential in the anodic direction to observe the oxidation potential.

    • Use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, to accurately determine the potential.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) from the voltammogram.

    • Estimate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] eV.

The Interplay of Methoxy Groups and Hole Transport

The introduction of methoxy groups creates a delicate balance of effects on the hole transport properties of carbazole-based materials.[1][6] While the electron-donating nature of the methoxy group can favorably raise the HOMO level, it can also increase the molecular polarity.[6] This enhanced polarity can be detrimental to hole mobility.[1]

G cluster_pro Pros of Methoxy Substitution cluster_con Cons of Methoxy Substitution p1 Increased HOMO Level p2 Tunable Electronic Properties p1->p2 c1 Increased Molecular Polarity a1 Overall Hole Transport Performance p1->a1 Facilitates Hole Injection c2 Potential for Reduced Hole Mobility p2->a1 Tailors Material for Specific Applications p3 Improved Solubility c1->c2 c2->a1 Can Impede Device Performance

Sources

Bridging Theory and Experiment: A Guide to the Band Gap of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, understanding the electronic properties of novel organic compounds is paramount. The band gap, a fundamental characteristic, dictates a molecule's potential in applications ranging from organic light-emitting diodes (OLEDs) to photovoltaics. This guide provides a comprehensive analysis of the theoretical and experimental approaches to determining the band gap of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole, a promising carbazole derivative.

Carbazole and its derivatives are a well-established class of heterocyclic compounds renowned for their thermal stability and excellent charge-transporting properties. The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic characteristics. In this compound, the introduction of electron-withdrawing bromine atoms at the 3 and 6 positions and an electron-donating methoxyphenyl group at the 9 position is expected to significantly influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its band gap.

Estimating the Optical Band Gap: A First Look

A preliminary estimation of the optical band gap can be derived from the compound's maximum absorption wavelength (λmax). For this compound, the λmax has been reported to be 270 nm in acetonitrile. The relationship between energy (E) and wavelength (λ) is given by the equation:

E (eV) = 1240 / λ (nm)

Using this formula, we can estimate the optical band gap:

Eg ≈ 1240 / 270 nm ≈ 4.59 eV

This initial calculation provides a valuable starting point, suggesting that this compound is a wide-band-gap material. However, for a more precise determination, a full analysis of the absorption spectrum is required.

Experimental Determination of the Band Gap

The experimental band gap of an organic semiconductor can be determined through two primary techniques: UV-Vis spectroscopy for the optical band gap and cyclic voltammetry for the electrochemical band gap.

Optical Band Gap via UV-Vis Spectroscopy and Tauc Plot Analysis

UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. The optical band gap corresponds to the minimum energy required to excite an electron from the HOMO to the LUMO. While the λmax gives an indication of a strong electronic transition, the onset of absorption provides a more accurate measure of the band gap. The Tauc plot is a widely used method to determine the optical band gap from the absorption spectrum.[1]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., acetonitrile, dichloromethane, or THF). The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the λmax to ensure adherence to the Beer-Lambert law.

  • Blank Measurement: Record the absorption spectrum of the pure solvent in a quartz cuvette. This will serve as the baseline correction.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Processing: Subtract the solvent's absorption spectrum from the sample's spectrum to obtain the corrected absorbance data.

Tauc Plot Analysis

The Tauc equation relates the absorption coefficient (α) to the photon energy (hν) and the optical band gap (Eg):

(αhν)1/n = A(hν - Eg)

where:

  • α is the absorption coefficient

  • hν is the photon energy

  • A is a constant

  • The exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). For organic molecules, direct transitions are typically assumed (n = 1/2).

Since the absorbance (Abs) is proportional to the absorption coefficient, the equation can be modified to:

(Abs × hν)2 = A(hν - Eg)

By plotting (Abs × hν)2 versus hν and extrapolating the linear portion of the curve to the x-axis, the intercept gives the value of the optical band gap (Eg).[2]

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Dissolve compound in UV-transparent solvent D Record sample spectrum A->D B Prepare blank (pure solvent) C Record blank spectrum B->C E Baseline correction C->E D->E F Convert wavelength (nm) to photon energy (eV) E->F G Construct Tauc Plot ((Abs·hν)² vs. hν) F->G H Extrapolate linear region to x-axis G->H I Determine Optical Band Gap (Eg) H->I

Caption: Workflow for Optical Band Gap Determination.

Electrochemical Band Gap via Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. From the onset oxidation (Eox) and onset reduction (Ered) potentials, the HOMO and LUMO energy levels can be estimated. The difference between these levels provides the electrochemical band gap.

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution: Dissolve a small amount of this compound in the electrolyte solution.

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Ferrocene Calibration: Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc+) redox couple under the same experimental conditions. The Fc/Fc+ couple is used as an internal standard.

  • Sample Measurement: Record the cyclic voltammogram of the sample solution, scanning over a potential range that covers the oxidation and reduction events of the compound.

  • Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram.

Calculation of HOMO, LUMO, and Electrochemical Band Gap

The HOMO and LUMO energy levels can be estimated using the following empirical equations, referencing the Fc/Fc+ redox couple (assuming the absolute potential of Fc/Fc+ is -4.8 eV relative to the vacuum level):

EHOMO (eV) = -[Eox(onset) vs Fc/Fc+ + 4.8]

ELUMO (eV) = -[Ered(onset) vs Fc/Fc+ + 4.8]

The electrochemical band gap (Egelectrochem) is then the difference between the LUMO and HOMO energy levels:

Egelectrochem = ELUMO - EHOMO

CV_Workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis & Calculation A Prepare electrolyte solution B Dissolve sample in electrolyte A->B C Set up three-electrode cell B->C D Record CV of Ferrocene (internal standard) C->D E Record CV of sample D->E F Determine onset oxidation and reduction potentials E->F G Calculate HOMO and LUMO energy levels F->G H Calculate Electrochemical Band Gap G->H

Caption: Workflow for Electrochemical Band Gap Determination.

Comparative Analysis with Related Carbazole Derivatives

In the absence of direct experimental data for this compound, a comparative analysis with structurally similar compounds can provide valuable insights into its expected electronic properties.

CompoundExperimental MethodBand Gap (eV)HOMO (eV)LUMO (eV)
This compound UV-Vis (λmax) ~4.59 (Estimated) N/A N/A
9-Phenyl-9H-carbazoleUV-Vis~3.68[3]N/AN/A
3,6-Dibromo-9-phenylcarbazoleCyclic VoltammetryN/A-5.73 (Estimated from Eox = +1.53 V)N/A
Carbazole Polymer (PF8Cz)Optical3.06N/AN/A

Note: The HOMO level for 3,6-Dibromo-9-phenylcarbazole is an estimation based on its reported oxidation potential and is provided for comparative purposes.

The electron-withdrawing nature of the bromine atoms at the 3 and 6 positions is expected to lower both the HOMO and LUMO energy levels of the carbazole core. Conversely, the electron-donating methoxy group on the N-phenyl substituent will likely raise the HOMO level. The interplay of these opposing electronic effects will ultimately determine the band gap. The significant blueshift in the λmax of the target compound (270 nm) compared to 9-phenyl-9H-carbazole (~337 nm)[3] suggests that the electron-withdrawing effect of the bromine atoms dominates, leading to a larger band gap.

Theoretical Determination of the Band Gap

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the electronic structure of molecules. The theoretical band gap is typically equated to the energy difference between the calculated HOMO and LUMO levels.

Commonly used DFT functionals for such calculations include B3LYP and CAM-B3LYP, often paired with a basis set like 6-31G(d). These calculations can provide valuable insights into the electronic distribution of the frontier molecular orbitals and the expected band gap. While no specific theoretical studies on this compound are readily available, such calculations would be a logical next step to complement experimental findings. It is important to note that calculated band gaps from DFT can sometimes deviate from experimental values due to approximations in the functionals and the absence of solvent effects in many calculations.

Conclusion

This compound is a promising carbazole derivative with a wide estimated optical band gap of approximately 4.59 eV, as indicated by its UV-Vis absorption maximum. A comprehensive understanding of its electronic properties necessitates experimental determination of the optical band gap through Tauc plot analysis of the full absorption spectrum and the electrochemical band gap via cyclic voltammetry. These experimental values, in conjunction with theoretical calculations using DFT, will provide a complete picture of the HOMO-LUMO energy levels and the band gap, paving the way for its application in advanced materials and drug development. The comparative analysis with related compounds suggests that the dibromo substitution plays a dominant role in widening the band gap.

References

  • InstaNANO. (2021). UV Vis Spectroscopy Band gap Calculator. [Link]

  • ResearchGate. (2016). How to calculate optical band gap From Solid Uv-Vis absorbance graph?. [Link]

  • Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]

  • ResearchGate. (n.d.). Summary of redox potentials and HOMO/LUMO calculations using cyclic voltammetry (CV)…. [Link]

  • ResearchGate. (2017). How to calculate the optical band gap of a molecule using Gaussian 09?. [Link]

  • Gao, S., et al. (2023). Idealizing Tauc Plot for Accurate Bandgap Determination of Semiconductor with UV-Vis: A Case Study for Cubic Boron Arsenide. arXiv. [Link]

  • Makuła, P., Pacia, M., & Macyk, W. (2018). How To Correctly Determine the Band Gap Energy of Modified Semiconductor Photocatalysts Based on UV–Vis Spectra. The Journal of Physical Chemistry Letters. [Link]

  • ResearchGate. (n.d.). 3,6-Diiodo-9H-carbazole. [Link]

  • Han, Z.-K., & Levchenko, S. V. (2022). A comprehensive benchmark of DFT-based methods for predicting the band gap of semiconductors. arXiv. [Link]

  • ResearchGate. (n.d.). DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. [Link]

  • National Center for Biotechnology Information. (n.d.). 9-(4-Methoxyphenyl)-9H-carbazole. [Link]

  • ResearchGate. (n.d.). 3,6-Dibromo-9-hexyl-9H-carbazole. [Link]

  • Royal Society of Chemistry. (n.d.). Band gap and electronic structure of defects in the ternary nitride BP3N6: experiment and theory. [Link]

  • National Center for Biotechnology Information. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. [Link]

  • Wiley Online Library. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. [Link]

  • ResearchGate. (2022). Band gap of complexes having more than one lambda max?. [Link]

  • ResearchGate. (2023). 9-(4-Methoxyphenyl)-9H-carbazole. [Link]

  • Reddit. (2024). Determining Bandgap Energy of Organic Semiconducting Films using UV-Vis Spectrophotometry. [Link]

  • PNCA Lab. (n.d.). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. [Link]

  • ResearchGate. (2024). Comment about the use of unconventional Tauc plots for bandgap energy determination of semiconductors using UV–Vis spectroscopy. [Link]

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Benchmarking 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole in Perovskite Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of perovskite solar cells (PSCs), the hole transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. While Spiro-OMeTAD has been the benchmark HTM for years, its high cost and the need for hygroscopic dopants have driven the search for viable alternatives. Among the promising candidates, carbazole-based derivatives, particularly those with substitutions at the 3 and 6 positions, have emerged as a compelling class of materials due to their excellent thermal stability, high hole mobility, and synthetic accessibility.[1][2]

This guide provides a comprehensive technical comparison of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole as a potential HTM in perovskite solar cells. While direct, head-to-head experimental data for this specific molecule is not extensively available in the reviewed literature, this guide will leverage data from structurally similar 3,6-disubstituted carbazole derivatives to provide a robust and insightful benchmark against the current industry standard, Spiro-OMeTAD. This analysis is intended to equip researchers, scientists, and materials development professionals with the necessary information for informed material selection and the design of next-generation perovskite solar cells.

Performance Benchmark: 3,6-Carbazole Derivatives vs. Spiro-OMeTAD

The efficacy of an HTM is primarily determined by its contribution to the key photovoltaic parameters of a solar cell: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and ultimately, the power conversion efficiency (PCE). The following table summarizes the performance of several noteworthy 3,6-disubstituted carbazole-based HTMs in comparison to the standard Spiro-OMeTAD in a typical n-i-p perovskite solar cell architecture.

Hole Transporting Material (HTM)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Standard HTM
Spiro-OMeTAD~1.0 - 1.15~22 - 25~70 - 80~17 - 22+[2]
3,6-Carbazole Derivatives
SGT-405---14.79[1]
V1207---~18[1]
V1209---~18[1]
V1221---~18[1]
V1225---~18[1]
S-3,6-OPOT1.0523.974.9218.8[1]

Note: '-' indicates data not available in the cited sources. The performance of PSCs is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions. The data for carbazole derivatives are taken from studies demonstrating high-performing devices and serve as a proxy for the potential performance of this compound.

Causality Behind Experimental Choices: Why Carbazole?

The carbazole core is an attractive building block for HTMs for several reasons:

  • High Hole Mobility: The planar structure of the carbazole moiety facilitates intermolecular π-π stacking, which is conducive to efficient hole transport.[2]

  • Thermal Stability: Carbazole derivatives generally exhibit high thermal stability, a crucial factor for the long-term operational stability of perovskite solar cells which can experience significant temperature fluctuations.[2]

  • Tunable Electronic Properties: The 3, 6, and 9 positions of the carbazole core can be readily functionalized with various electron-donating or -withdrawing groups. This allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to achieve optimal alignment with the valence band of the perovskite absorber layer, thereby facilitating efficient hole extraction and minimizing energy loss.[3]

  • Facile Synthesis: The synthesis of many carbazole derivatives is often more straightforward and cost-effective compared to the multi-step synthesis of Spiro-OMeTAD.[2]

The methoxyphenyl group at the 9-position of the target molecule is expected to enhance solubility and potentially influence the molecular packing, while the bromo-substituents at the 3 and 6 positions serve as versatile handles for further functionalization through cross-coupling reactions.

Experimental Protocols

To ensure a valid comparison of HTM performance, standardized and reproducible experimental procedures are paramount. The following sections detail the synthesis of this compound and the fabrication and characterization of a standard mesoporous n-i-p perovskite solar cell.

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process: N-arylation of carbazole followed by bromination.

Step 1: Synthesis of 9-(4-methoxyphenyl)-9H-carbazole

This reaction can be achieved via an Ullmann condensation reaction.[4]

  • Materials and Reagents:

    • 9H-Carbazole

    • 4-Iodoanisole

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • 1,10-Phenanthroline

    • Dimethylformamide (DMF), anhydrous

    • Standard laboratory glassware and purification supplies

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 9H-carbazole (1.1 equivalents), 4-iodoanisole (1 equivalent), CuI (0.1 equivalents), K₂CO₃ (5 equivalents), and 1,10-phenanthroline (0.1 equivalents).

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 9-(4-methoxyphenyl)-9H-carbazole.[4]

Step 2: Bromination of 9-(4-methoxyphenyl)-9H-carbazole

The bromination can be carried out using N-bromosuccinimide (NBS).

  • Materials and Reagents:

    • 9-(4-methoxyphenyl)-9H-carbazole

    • N-Bromosuccinimide (NBS)

    • Dimethylformamide (DMF)

    • Standard laboratory glassware and purification supplies

  • Procedure:

    • Dissolve 9-(4-methoxyphenyl)-9H-carbazole (1 equivalent) in DMF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of NBS (2.2 equivalents for dibromination) in DMF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Filter the precipitate, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Perovskite Solar Cell Fabrication (n-i-p architecture)

This protocol describes the fabrication of a standard mesoporous n-i-p perovskite solar cell.[1]

  • Materials and Solutions:

    • Substrates: Fluorine-doped tin oxide (FTO) coated glass.

    • Electron Transport Layer (ETL): Compact TiO₂ blocking layer solution and mesoporous TiO₂ paste.

    • Perovskite Precursor Solution: e.g., a solution of FAI, PbI₂, MABr, and PbBr₂ in a mixed solvent of DMF and DMSO.

    • Hole-Transporting Layer (HTL) Solution:

      • This compound solution: Dissolve the HTM in a suitable solvent like chlorobenzene. Dopants such as Li-TFSI and t-BP may be added to enhance conductivity, though some carbazole derivatives perform well without dopants.

      • Spiro-OMeTAD solution (for comparison): Dissolve Spiro-OMeTAD in chlorobenzene with the addition of Li-TFSI and t-BP.

    • Metal Electrode: Gold (Au) or Silver (Ag).

  • Device Fabrication Procedure:

    • Substrate Cleaning: Sequentially sonicate the FTO substrates in detergent, deionized water, acetone, and isopropanol. Dry with nitrogen and treat with UV-Ozone.

    • ETL Deposition: Deposit a compact TiO₂ layer by spin-coating, followed by annealing. Then, deposit a mesoporous TiO₂ layer by spin-coating and anneal again at a high temperature (e.g., 500 °C).

    • Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution onto the TiO₂ layer using a two-step spin-coating process, often with an anti-solvent drip during the second step. Anneal the films on a hotplate.

    • HTL Deposition: After the perovskite layer has cooled, deposit the HTL solution (either the carbazole derivative or Spiro-OMeTAD) by spin-coating.

    • Metal Electrode Deposition: Define the active area using a shadow mask and deposit the metal electrode by thermal evaporation under high vacuum.

Device Characterization
  • Current Density-Voltage (J-V) Measurements: The J-V characteristics are measured under simulated AM1.5G solar illumination (100 mW/cm²) to determine Voc, Jsc, FF, and PCE.

  • External Quantum Efficiency (EQE) Measurement: EQE spectra are measured to determine the ratio of collected charge carriers to incident photons at each wavelength.

  • Energy Level Measurement: The HOMO energy level of the HTM is typically determined using Photoelectron Spectroscopy in Air (PESA) or cyclic voltammetry. The LUMO can be estimated from the HOMO level and the optical bandgap.[2][5]

  • Hole Mobility Measurement: The hole mobility can be measured using techniques such as the Time-of-Flight (TOF) or Space-Charge Limited Current (SCLC) methods.[6]

  • Stability Testing: The long-term operational stability is assessed by monitoring the PCE of unencapsulated or encapsulated devices over time under continuous illumination at the maximum power point (MPP tracking). Environmental stability is tested by storing devices under controlled conditions of humidity and temperature in the dark and measuring their performance periodically.[7]

Visualizations

Experimental Workflow for PSC Fabrication and Testing

PSC Fabrication and Testing Workflow cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_char Characterization Substrate Cleaning Substrate Cleaning UV-Ozone Treatment UV-Ozone Treatment Substrate Cleaning->UV-Ozone Treatment ETL Deposition (TiO2) ETL Deposition (TiO2) UV-Ozone Treatment->ETL Deposition (TiO2) Perovskite Deposition Perovskite Deposition ETL Deposition (TiO2)->Perovskite Deposition HTL Deposition HTL Deposition Perovskite Deposition->HTL Deposition Metal Electrode Evaporation Metal Electrode Evaporation HTL Deposition->Metal Electrode Evaporation J-V Measurement J-V Measurement Metal Electrode Evaporation->J-V Measurement EQE Measurement EQE Measurement J-V Measurement->EQE Measurement Stability Testing Stability Testing J-V Measurement->Stability Testing

Caption: A typical workflow for the fabrication and characterization of a perovskite solar cell.

Energy Level Alignment in a Perovskite Solar Cell

Energy Level Diagram cluster_device Device Architecture cluster_energy Energy Levels (eV) FTO FTO ETL ETL (TiO2) FTO->ETL Perovskite Perovskite ETL->Perovskite HTM HTM Perovskite->HTM Metal Metal (Au) HTM->Metal LUMO_ETL LUMO HOMO_ETL HOMO LUMO_PVSK LUMO LUMO_PVSK->LUMO_ETL e- HOMO_PVSK HOMO HOMO_HTM HOMO HOMO_PVSK->HOMO_HTM h+ LUMO_HTM LUMO

Caption: A simplified energy level diagram illustrating the charge transfer processes in an n-i-p perovskite solar cell.

Conclusion

3,6-disubstituted carbazole derivatives, including the benchmarked this compound, represent a highly promising class of hole transporting materials for perovskite solar cells. The available data on analogous compounds suggest that they can achieve performance metrics competitive with, and in some cases, potentially superior to the standard Spiro-OMeTAD. Their synthetic accessibility and the potential for fine-tuning their electronic properties through molecular design make them a key area of focus for the future development of stable, efficient, and cost-effective perovskite-based photovoltaic technologies. Further research focusing on the direct synthesis and device integration of this compound is warranted to fully elucidate its potential and provide a direct, conclusive comparison with existing HTM technologies.

References

  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021). Journal of Materials Chemistry C. Retrieved from [Link]

  • Interface compatibility: how to outperform classical spiro-OMeTAD in perovskite solar cells with carbazole derivatives. (n.d.). Journal of Materials Chemistry C. Retrieved from [Link]

  • Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. (2010). European Journal of Organic Chemistry. Retrieved from [Link]

  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021). Journal of Materials Chemistry C. Retrieved from [Link]

  • Boosting Perovskite Solar Cell Stability: Dual Protection with Ultrathin Plasma Polymer Passivation Layers. (2024). arXiv. Retrieved from [Link]

  • 9-(4-Methoxyphenyl)-9H-carbazole. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Strategies of modifying spiro-OMeTAD materials for perovskite solar cells: a review. (n.d.). Journal of Materials Chemistry A. Retrieved from [Link]

  • o-Methoxy substituents in spiro-OMeTAD for efficient inorganic-organic hybrid perovskite solar cells. (2014). Semantic Scholar. Retrieved from [Link]

  • Modular design of SPIRO-OMeTAD analogues as hole transport materials in solar cells. (2015). University of Oregon. Retrieved from [Link]

  • Cesium Lead Halide Perovskites with Improved Stability for Tandem Solar Cells. (2016). Stanford University. Retrieved from [Link]

  • HOMO and LUMO. (n.d.). Wikipedia. Retrieved from [Link]

  • 3,6-Dibromo-9-(4-chloro-benz-yl)-9H-carbazole. (2009). PubMed. Retrieved from [Link]

  • 9-(4-Methoxyphenyl)-9H-carbazole. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 3,6-Dibromo-9-hexyl-9H-carbazole. (2005). ResearchGate. Retrieved from [Link]

  • 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. (2006). ResearchGate. Retrieved from [Link]

  • Improved Electroluminescence Performance of Perovskite Light-Emitting Diodes by a New Hole Transporting Polymer Based on the Benzocarbazole Moiety. (2020). PubMed. Retrieved from [Link]

  • Cesium Enhances Long-Term Stability of Lead Bromide Perovskite-Based Solar Cells. (2015). arXiv. Retrieved from [Link]

  • Highly efficient perovskite solar cells fabricated in high humidity using mixed antisolvent. (2021). ResearchGate. Retrieved from [Link]

  • Effect of Different Bromine Sources on the Dual Cation Mixed Halide Perovskite Solar Cells. (2020). TNO Publications. Retrieved from [Link]

  • Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5. (2024). Semantic Scholar. Retrieved from [Link]

  • Pressure-Assisted Fabrication of Perovskite Solar Cells. (2020). ResearchGate. Retrieved from [Link]

  • Terminal group optimization of 3,6-diphenyl-9H-carbazol-based self-assembled monolayer for efficient perovskite solar cells. (2025). ResearchGate. Retrieved from [Link]

  • Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... (n.d.). ResearchGate. Retrieved from [Link]

  • HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. (n.d.). ResearchGate. Retrieved from [Link]

  • Measurement of the hole mobility in the blend system by space charge limited current. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Cross-Validation of Spectroscopic Data for 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Spectrum

This guide eschews a simple data-listing approach. Instead, it presents a holistic, field-proven methodology for the cross-validation of spectroscopic data. We will operate under a common scenario: a researcher has synthesized a batch of material purported to be 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole. Our objective is to design and execute a self-validating workflow where each analytical technique provides a unique piece of the puzzle, and concurrently, confirms the findings of the others. This principle of orthogonal validation, where independent methods are used to measure the same attribute, is the gold standard for ensuring scientific integrity.

The Cross-Validation Workflow: An Integrated Approach

The power of this workflow lies in its logical progression. We begin with a coarse, high-level confirmation of molecular weight and elemental composition, then proceed to a fine-grained analysis of the specific bonding and connectivity within the molecule, and finally, verify its electronic properties. Each step builds upon and validates the last.

G cluster_start Initial Hypothesis cluster_validation Spectroscopic Cross-Validation cluster_end Final Confirmation Hypothesis Synthesized Compound: C19H13Br2NO MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Hypothesis->MS Step 1 NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - Proton/Carbon Count MS->NMR Step 2 Validated Structurally Confirmed This compound MS->Validated FTIR FTIR Spectroscopy - Functional Groups NMR->FTIR Step 3 NMR->Validated UV_Vis UV-Vis Spectroscopy - Conjugated System FTIR->UV_Vis Step 4 FTIR->Validated UV_Vis->Validated

Figure 1: High-level workflow for spectroscopic cross-validation.

Part 1: Molecular Weight and Isotopic Signature Confirmation via Mass Spectrometry

Expertise & Experience: Before delving into the intricacies of NMR, we must first confirm the most fundamental property: the molecular weight. High-resolution mass spectrometry (HRMS) provides the molecular formula, but for a halogenated compound, low-resolution MS offers a powerful, immediate validation through its isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A molecule with two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1, a signature that is difficult to misinterpret.[4]

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or dichloromethane).

  • Instrument Setup: Use an electrospray ionization (ESI) source in positive ion mode. The low polarity of the molecule may require tuning of the source parameters (e.g., capillary voltage, cone voltage) to achieve stable ionization.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-1000.

  • Analysis: Identify the molecular ion peak cluster [M+H]⁺. The presence of the methoxyphenyl group makes protonation feasible.

Expected Data & Cross-Validation

The molecular formula C₁₉H₁₃Br₂NO yields a monoisotopic mass of 428.9364 Da.[5] The expected data is summarized below.

Ion Calculated m/z Expected Relative Abundance Validation Point
[C₁₉H₁₄⁷⁹Br₂NO]⁺429.9442~25% (Reference)Confirms presence of two bromine atoms.
[C₁₉H₁₄⁷⁹Br⁸¹BrNO]⁺431.9422~50%The most abundant peak in the cluster.
[C₁₉H₁₄⁸¹Br₂NO]⁺433.9401~25%Completes the characteristic 1:2:1 ratio.
M+1 Peak ~430.9475~2.1% (of 429.94)Corresponds to the natural abundance of ¹³C.[6]

Trustworthiness Check: If the observed isotopic pattern deviates significantly from the 1:2:1 ratio, or if the measured m/z is incorrect, all subsequent analyses are suspect. This initial MS result validates the elemental composition (specifically the presence of two bromines) before we proceed.

Part 2: Unambiguous Connectivity via NMR Spectroscopy

Expertise & Experience: With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise atomic connectivity.[7][8] For this molecule, ¹H and ¹³C NMR will not only confirm the presence of the carbazole and methoxyphenyl moieties but will prove their specific substitution patterns (3,6-dibromo and 4-methoxy).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a longer acquisition time is necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).[9][10] Calibrate the spectra to the TMS signal.

Predicted Spectroscopic Data & Interpretation

Based on the structure, we can predict the key features of the NMR spectra. The molecule possesses a C₂ axis of symmetry through the N-phenyl bond, simplifying the spectra.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Cross-Validation Point
H-4, H-5~8.1-8.2d (doublet)2HMost deshielded aromatic protons, adjacent to bromine.
H-2, H-7~7.5-7.6dd (doublet of doublets)2HCoupled to H-1/H-8 and H-4/H-5.
H-1, H-8~7.3-7.4d (doublet)2HProtons on the unsubstituted end of the carbazole rings.
H-2', H-6'~7.4-7.5d (doublet)2HProtons on the methoxyphenyl ring ortho to the nitrogen.
H-3', H-5'~7.0-7.1d (doublet)2HProtons on the methoxyphenyl ring meta to the nitrogen.
-OCH₃~3.9s (singlet)3HCharacteristic shift for a methoxy group.
Total Protons 13H MUST match the molecular formula from MS.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Type Approx. Chemical Shift (δ, ppm) Number of Signals Rationale & Cross-Validation Point
C-quaternary (Ar-N, Ar-Br)138-142, 115-1204Confirms the substitution pattern.
C-H (Aromatic)110-1305Due to symmetry, only 5 unique aromatic CH signals are expected.
C-quaternary (Ar-O)159-1611Deshielded carbon attached to oxygen.
-OCH₃55-561Characteristic shift for a methoxy carbon.
Total Signals 11 The number of unique carbons validates the molecule's symmetry.

Trustworthiness Check: The integration of the ¹H NMR spectrum must sum to 13 protons. The number of unique signals in both ¹H and ¹³C spectra must be consistent with the molecule's symmetry. Any deviation suggests the presence of an isomer or impurity.

Part 3: Corroborating Evidence from Vibrational and Electronic Spectroscopy

Expertise & Experience: While NMR and MS provide the core structural proof, FTIR and UV-Vis spectroscopy offer rapid, orthogonal confirmation of key functional groups and the overall electronic structure. They are excellent for verifying that the expected chemical bonds and conjugated system are indeed present.

Experimental Protocol: FTIR & UV-Vis
  • FTIR (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal and acquire the spectrum. This requires minimal sample preparation.

  • UV-Vis: Prepare a dilute solution (e.g., 1x10⁻⁵ M) of the compound in a UV-transparent solvent like dichloromethane or acetonitrile.[11] Record the absorbance from 200-600 nm.

Expected Data & Cross-Validation

Table 4: Key Expected FTIR and UV-Vis Data

Technique Expected Observation Corresponding Feature Validation Point
FTIR ~3050-3100 cm⁻¹Aromatic C-H stretchConfirms presence of aromatic rings.[12]
~1580-1600 cm⁻¹Aromatic C=C stretchConfirms aromatic backbone.
~1250 cm⁻¹Aryl-O-CH₃ asymmetric stretchStrong evidence for the methoxy ether group.[13]
~1030 cm⁻¹Aryl-O-CH₃ symmetric stretchComplements the asymmetric stretch data.
~550-650 cm⁻¹C-Br stretchConfirms the presence of bromo-substituents.
UV-Vis λ_max ~290-300 nmπ-π* transitionCharacteristic of the carbazole electronic system.[14][15]
λ_max ~330-340 nmn-π* transition / π-π*Further confirms the extended conjugated system.[16]

Synthesis of Evidence: The Final Validation Checkpoint

The true power of this methodology is realized when all data are synthesized to tell a single, consistent story. The diagram below illustrates the logical dependencies and cross-confirmations that constitute a robust validation.

G MS MS Data - m/z = 431.9 (M+2) - 1:2:1 Isotope Pattern Conclusion_MF Conclusion: Molecular Formula C19H13Br2NO MS->Conclusion_MF provides NMR_H ¹H NMR Data - 13H Integration - Aromatic & Methoxy Signals NMR_H->Conclusion_MF confirms proton count Conclusion_FG Conclusion: Functional Groups (Carbazole, Methoxy, Ar-Br) NMR_H->Conclusion_FG confirms Conclusion_Connectivity Conclusion: Connectivity & Symmetry Confirmed NMR_H->Conclusion_Connectivity shows coupling NMR_C ¹³C NMR Data - 11 Unique Signals - Confirms Symmetry NMR_C->Conclusion_Connectivity confirms skeleton FTIR FTIR Data - Ar-O-C Stretch (~1250 cm⁻¹) - C-Br Stretch (~600 cm⁻¹) FTIR->Conclusion_FG identifies UV_Vis UV-Vis Data - λ_max ~295, 335 nm UV_Vis->Conclusion_FG confirms π-system Final_Validation FINAL VALIDATED STRUCTURE Conclusion_MF->Final_Validation Conclusion_FG->Final_Validation Conclusion_Connectivity->Final_Validation

Figure 2: Logical flow of data synthesis for final structural validation.

By following this guide, a researcher can move beyond simply collecting data to actively cross-validating it, ensuring that the structural assignment of this compound is robust, reliable, and built on a foundation of sound scientific principles.

References

  • Vertex AI Search. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry.
  • BLDpharm. (n.d.). This compound.
  • Duan, X.-M., et al. (2006). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, E62, o1153–o1154. [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of the carbazole derivatives in acetonitrile. [Link]

  • Organic Spectroscopy International. (n.d.).
  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes.
  • Scribd. (n.d.).
  • Emery Pharma. (2018).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF.
  • Wiley. (n.d.).
  • Alfa Chemistry. (n.d.).
  • ResearchGate. (n.d.). Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers.
  • NMR D
  • ACS Publications. (n.d.).
  • SpringerLink. (2021).
  • YouTube. (2025). Mass Spectrometry: Organic Analysis.
  • PubChem. (n.d.). This compound.
  • PubMed. (n.d.). 3,6-Dibromo-9-(4-chloro-benz-yl)-9H-carbazole.
  • PubMed. (n.d.). 3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole.
  • ResearchGate. (n.d.). 3,6-Dibromo-9-hexyl-9H-carbazole.

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Assessing the Reproducibility of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the reliability and reproducibility of synthetic protocols are paramount. The carbazole moiety, a key structural motif in numerous biologically active compounds and organic electronic materials, often requires functionalization to tune its properties. This guide provides an in-depth technical assessment of the synthesis of a key intermediate, 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole, with a focus on the reproducibility of common synthetic strategies.

The synthesis of this target molecule hinges on two primary transformations: the dibromination of the carbazole core and the subsequent N-arylation. While the bromination is a relatively straightforward electrophilic aromatic substitution, the formation of the C-N bond between the carbazole nitrogen and the methoxyphenyl group presents a greater challenge and is the focal point of this comparative analysis. Two powerhouse cross-coupling reactions, the Ullmann condensation and the Buchwald-Hartwig amination, are the primary contenders for this transformation. This guide will dissect these methods, providing detailed protocols, a comparative analysis of their performance, and insights into potential reproducibility issues.

The Precursor: Synthesis of 3,6-Dibromocarbazole

Before delving into the N-arylation, a reliable synthesis of the precursor, 3,6-dibromocarbazole, is essential. The most common and reproducible method involves the direct electrophilic bromination of carbazole.

Experimental Protocol: Synthesis of 3,6-Dibromocarbazole

This protocol is adapted from established procedures for the dibromination of carbazole.

Materials:

  • Carbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Distilled Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve carbazole (1 equivalent) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (2.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure 3,6-dibromocarbazole as a white to off-white solid.

Trustworthiness of the Protocol: This method is widely cited and generally provides good to excellent yields of the desired product. The use of NBS is preferable to liquid bromine for safety and ease of handling. Reproducibility is typically high, provided that the stoichiometry of NBS is carefully controlled to avoid the formation of over-brominated byproducts. A patent describes a similar method using dibromodimethyl hydantoin in ethanol, which also reports high purity and is beneficial for industrial-scale production due to cost-effectiveness and ease of operation.[1]

N-Arylation: A Tale of Two Reactions

The crucial step in the synthesis of this compound is the formation of the bond between the carbazole nitrogen and the 4-methoxyphenyl ring. Here, we compare the two most prominent methods: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Method 1: The Ullmann Condensation

The Ullmann condensation is a classic method for forming C-N bonds, relying on a copper catalyst.[2] While traditional Ullmann reactions often require harsh conditions, modern modifications have made it a more versatile and reproducible tool.[3]

This protocol is based on a reported synthesis of the parent compound, 9-(4-methoxyphenyl)-9H-carbazole, and adapted for the dibrominated substrate.[4]

Materials:

  • 3,6-Dibromocarbazole

  • 4-Iodoanisole (or 4-bromoanisole)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or another suitable ligand)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or another high-boiling polar solvent

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dibromocarbazole (1 equivalent), 4-iodoanisole (1.1-1.5 equivalents), CuI (0.1 equivalents), and 1,10-phenanthroline (0.2 equivalents).

  • Add anhydrous DMF as the solvent, followed by the base, K₂CO₃ (2-3 equivalents).

  • Heat the reaction mixture to reflux (typically 120-150 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

  • Catalyst System: Copper(I) iodide is a common and effective copper source. The addition of a ligand like 1,10-phenanthroline is crucial for modern Ullmann reactions as it stabilizes the copper catalyst and facilitates the catalytic cycle, allowing for lower reaction temperatures and catalyst loadings compared to traditional ligand-free methods.[5]

  • Base and Solvent: A strong inorganic base like K₂CO₃ is required to deprotonate the carbazole nitrogen, forming the nucleophilic carbazolide anion. High-boiling polar aprotic solvents like DMF are necessary to solubilize the reactants and reach the required reaction temperatures.

  • Aryl Halide: Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings, leading to shorter reaction times and potentially higher yields.[6]

The reproducibility of the Ullmann condensation can be influenced by several factors:

  • Purity of Reagents: The purity of the copper catalyst and the absence of moisture are critical for consistent results.

  • Ligand Choice: The nature of the ligand can significantly impact the reaction efficiency. While 1,10-phenanthroline is a common choice, other diamine or amino acid-based ligands might offer improved performance for specific substrates.

  • Reaction Temperature: Precise temperature control is essential. Temperatures that are too low may lead to incomplete reactions, while excessive heat can cause catalyst decomposition and side product formation.

Method 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann reaction.[2]

Materials:

  • 3,6-Dibromocarbazole

  • 4-Bromoanisole (or 4-chloroanisole)

  • Palladium(II) acetate (Pd(OAc)₂) or another palladium precatalyst

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (0.01-0.05 equivalents) and the phosphine ligand (0.02-0.1 equivalents).

  • Add 3,6-dibromocarbazole (1 equivalent), 4-bromoanisole (1.1-1.5 equivalents), and the base, NaOtBu (1.5-2 equivalents).

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

  • Catalyst System: The choice of the palladium precatalyst and the phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4] The ligand choice can significantly impact the reaction's scope and efficiency.[7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are crucial to prevent catalyst deactivation.

The reproducibility of the Buchwald-Hartwig amination is highly dependent on:

  • Ligand Selection: The optimal ligand can vary significantly depending on the specific substrates. A screening of different ligands may be necessary to achieve reproducible high yields.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining a strictly inert atmosphere is crucial for consistent results.

  • Purity of Reagents and Solvents: The presence of water or other impurities can poison the catalyst and hinder the reaction.

Comparative Analysis: Ullmann vs. Buchwald-Hartwig

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (abundant, less expensive)Palladium (precious metal, more expensive)
Ligands Simple diamines, amino acids, or noneBulky, electron-rich phosphines (often expensive)
Reaction Temp. Generally higher (120-220 °C)Milder (often 25-120 °C)
Base Strong inorganic bases (e.g., K₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu)
Solvent High-boiling polar solvents (e.g., DMF)Aprotic solvents (e.g., Toluene, Dioxane)
Substrate Scope Traditionally better for electron-poor aryl halidesBroader scope, including electron-rich and neutral aryl halides
Reproducibility Can be sensitive to catalyst and reagent purityHighly dependent on ligand choice and inert atmosphere

Expertise & Experience Insights:

From a practical standpoint, the Buchwald-Hartwig amination often offers a more reliable and reproducible route for the synthesis of N-arylcarbazoles, especially for research and development purposes where a broad substrate scope and milder conditions are advantageous. The higher cost of the palladium catalyst and ligands can be a drawback for large-scale synthesis.

The Ullmann condensation , while being a more cost-effective option, can be more challenging to optimize and may require more rigorous control over reaction parameters to ensure reproducibility. However, for specific, well-optimized systems, it can be a robust and scalable method.

Visualization of Synthetic Workflows

Ullmann Condensation Workflow

Ullmann_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 3,6-Dibromocarbazole 3,6-Dibromocarbazole Reaction Ullmann Condensation 3,6-Dibromocarbazole->Reaction 4-Iodoanisole 4-Iodoanisole 4-Iodoanisole->Reaction CuI (cat.) CuI (cat.) CuI (cat.)->Reaction 1,10-Phenanthroline 1,10-Phenanthroline 1,10-Phenanthroline->Reaction K2CO3 K2CO3 K2CO3->Reaction DMF DMF DMF->Reaction Reflux (12-24h) Reflux (12-24h) Reflux (12-24h)->Reaction Quenching (H2O) Quenching (H2O) Reaction->Quenching (H2O) Extraction (EtOAc) Extraction (EtOAc) Quenching (H2O)->Extraction (EtOAc) Purification\n(Column/Recrystallization) Purification (Column/Recrystallization) Extraction (EtOAc)->Purification\n(Column/Recrystallization) Product 3,6-Dibromo-9-(4-methoxyphenyl) -9H-carbazole Purification\n(Column/Recrystallization)->Product

Caption: Workflow for the Ullmann condensation synthesis.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 3,6-Dibromocarbazole 3,6-Dibromocarbazole Reaction Buchwald-Hartwig Amination 3,6-Dibromocarbazole->Reaction 4-Bromoanisole 4-Bromoanisole 4-Bromoanisole->Reaction Pd(OAc)2 (cat.) Pd(OAc)2 (cat.) Pd(OAc)2 (cat.)->Reaction Phosphine Ligand Phosphine Ligand Phosphine Ligand->Reaction NaOtBu NaOtBu NaOtBu->Reaction Toluene/Dioxane Toluene/Dioxane Toluene/Dioxane->Reaction Heat (80-110°C, 4-24h) Heat (80-110°C, 4-24h) Heat (80-110°C, 4-24h)->Reaction Quenching (NH4Cl) Quenching (NH4Cl) Reaction->Quenching (NH4Cl) Extraction (EtOAc) Extraction (EtOAc) Quenching (NH4Cl)->Extraction (EtOAc) Purification\n(Column/Recrystallization) Purification (Column/Recrystallization) Extraction (EtOAc)->Purification\n(Column/Recrystallization) Product 3,6-Dibromo-9-(4-methoxyphenyl) -9H-carbazole Purification\n(Column/Recrystallization)->Product

Caption: Workflow for the Buchwald-Hartwig amination synthesis.

Conclusion and Recommendations

The synthesis of this compound is a reproducible process, provided that careful attention is paid to the reaction conditions and the purity of the reagents. For the critical N-arylation step, both the Ullmann condensation and the Buchwald-Hartwig amination are viable options.

  • For exploratory and small-scale synthesis , where versatility and milder conditions are prioritized, the Buchwald-Hartwig amination is recommended. The initial investment in screening for the optimal ligand will likely lead to a more robust and reproducible protocol.

  • For large-scale and process chemistry applications , the Ullmann condensation presents a more cost-effective alternative. However, significant process development and optimization may be required to ensure consistent yields and purity.

Ultimately, the choice between these two powerful methods will depend on the specific project goals, available resources, and the scale of the synthesis. This guide provides the foundational knowledge and comparative data to make an informed decision and to approach the synthesis of this compound with a high degree of confidence in its reproducibility.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Google Patents. (2016). CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole.
  • Ganesan, P., et al. (2023). 9-(4-Methoxyphenyl)-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 6-9. [Link]

  • American Chemical Society. (2026). Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Seifinoferest, B., Tanbakouchian, A., Larijani, B., & Mahdavi, M. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C− N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. Asian Journal of Organic Chemistry, 10(6), 1261-1281. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole (CAS: 746651-52-5). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and compliant disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this specific carbazole derivative may be limited, its known properties and the data from analogous structures necessitate treating it as hazardous waste.

According to GHS classifications provided to the European Chemicals Agency (ECHA), this compound is a known skin and eye irritant.[1][2] Structurally related carbazole compounds are often classified as toxic to aquatic life with long-lasting effects and may produce hazardous decomposition products, such as nitrogen oxides, upon combustion.[3][4][5] Therefore, all disposal procedures must be predicated on the assumption that this compound is a hazardous substance requiring specialized disposal.[5][6]

Table 1: Physicochemical and Hazard Profile

Property Value Source
CAS Number 746651-52-5 [2][7]
Molecular Formula C₁₉H₁₃Br₂NO [2][7]
Molecular Weight 431.1 g/mol [2]
GHS Hazard Codes H315, H319 [2]
Hazard Statements Causes skin irritation, Causes serious eye irritation. [1][2]

| Potential Hazards | Ecotoxic, Hazardous combustion products. |[3][4][8] |

Waste Minimization: A Proactive Approach

The most effective disposal procedure begins with waste minimization. Adhering to the principles of green chemistry and efficient laboratory management can significantly reduce the volume of hazardous waste generated.

  • Source Reduction : Order only the quantity of the chemical required for your immediate research needs.[9] This prevents the accumulation of surplus material that will eventually become waste.

  • Inventory Management : Maintain a meticulous, up-to-date inventory of all chemicals.[9][10] This prevents unnecessary reordering and the generation of unknown waste streams should labels degrade over time.

  • Scale Reduction : Whenever feasible, reduce the scale of experiments to minimize the volume of both the product and any subsequent waste solutions.[10]

Personal Protective Equipment (PPE)

Given the compound's classification as a skin and eye irritant, strict adherence to PPE protocols is mandatory during handling and disposal.

  • Eye/Face Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4]

  • Skin Protection :

    • Gloves : Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.

    • Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection : Handle the solid compound in a certified chemical fume hood to prevent inhalation of fine particulates.[4]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of in regular trash or discharged into the sewer system.[3][11][12]

Step 4.1: Waste Classification

The compound in its solid form should be classified as non-acute hazardous chemical solid waste . Contaminated items, such as weighing paper, gloves, or pipette tips, must also be disposed of as hazardous waste.

Step 4.2: Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions and to streamline the final disposal process.

  • Select the Right Container : Use a dedicated, sealable, and chemically compatible container for solid waste.[9][11] A high-density polyethylene (HDPE) wide-mouth bottle is an excellent choice. The container must be in good condition, free from damage, and have a secure, leak-proof lid.[11]

  • Segregate Waste Streams :

    • Keep this solid carbazole waste separate from all liquid waste (e.g., halogenated and non-halogenated solvents).[10]

    • Do not mix with incompatible chemicals. While specific incompatibility data is limited, as a general rule, keep it separate from strong oxidizing agents.[8]

    • Chemically contaminated sharps (e.g., broken glass) must be placed in a separate, puncture-resistant container specifically designated for this purpose.[10]

Step 4.3: Labeling

Accurate labeling is a legal requirement and is essential for the safety of everyone who will handle the container.[9] As soon as the first particle of waste enters the container, it must be labeled. Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags.

The label must include:

  • The words "Hazardous Waste"

  • The full, unabbreviated chemical name: "this compound"

  • The approximate quantity of waste

  • The accumulation start date (the date the first waste was added)

  • The Principal Investigator's name, lab location, and contact information

Step 4.4: Accumulation in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[9]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[11]

  • The container must be kept securely closed at all times, except when adding waste.[9]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[6]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[6]

Step 4.5: Request for Pickup

Once the container is full (no more than ¾ full to allow for expansion) or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), arrange for its removal.[9][10]

  • Contact your institution's EHS or Research Safety department to schedule a waste pickup.[9]

  • Do not move the hazardous waste to another room or attempt to transport it yourself.[9] Trained hazardous waste professionals will collect it directly from your laboratory.[10]

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : If a significant amount is spilled, evacuate the immediate area and alert colleagues.

  • Control and Contain : For a small, manageable spill of the solid material, prevent its spread. Avoid creating dust.

  • Cleanup :

    • Wear the appropriate PPE as described in Section 3.

    • Gently sweep the solid material into a dustpan or use absorbent pads to collect it. Do not dry sweep in a way that creates airborne dust.

    • Place the spilled chemical and all contaminated cleanup materials (gloves, pads, etc.) into a designated hazardous waste container.[6][13]

    • Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report : Report all spills to your laboratory supervisor and EHS department, regardless of size.[13]

Disposal Workflow Diagram

The following diagram outlines the logical flow of the disposal process, from waste generation to final removal.

G cluster_prep Preparation & Handling cluster_container Containerization & Labeling cluster_storage Accumulation cluster_disposal Final Disposal gen Generate Waste (e.g., surplus chemical, contaminated items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe 1. Safety First classify Classify as Solid Hazardous Waste ppe->classify container Select & Prepare Waste Container classify->container label_waste Attach & Complete Hazardous Waste Label container->label_waste 2. Immediate Labeling segregate Place Waste in Labeled Container label_waste->segregate store Store in SAA (Secondary Containment, Keep Closed) segregate->store 3. Safe Storage monitor Monitor Fill Level & Accumulation Date store->monitor request Request Pickup from EHS monitor->request 4. When Full or Time Limit Reached pickup EHS Collects Waste for Final Disposal request->pickup

Sources

Mastering the Safe Handling of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole, a compound requiring meticulous attention to safety protocols. Beyond mere procedural steps, we delve into the rationale behind these recommendations, empowering you to foster a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation and serious eye irritation.[1] While comprehensive toxicological data for this specific compound is limited, its classification as a halogenated aromatic compound necessitates a cautious approach. The presence of bromine atoms can enhance the reactivity and potential for biological interaction. Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE, with explanations for each selection.

PPE ComponentSpecifications and Rationale
Hand Protection Double Gloving: An inner nitrile glove followed by an outer glove with high resistance to aromatic and halogenated hydrocarbons, such as Viton™ or butyl rubber, is recommended. Nitrile provides good splash resistance for many chemicals, while the outer glove offers more robust protection against prolonged contact with this specific chemical class. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[2]
Eye and Face Protection Chemical Splash Goggles and a Face Shield: Due to the serious eye irritation hazard, chemical splash goggles that form a complete seal around the eyes are mandatory.[3] A face shield should be worn over the goggles to protect the entire face from potential splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.
Body Protection Chemical-Resistant Lab Coat and Apron: A long-sleeved, buttoned lab coat made of a chemical-resistant material is required. For tasks with a higher splash potential, an additional chemical-resistant apron is recommended. Ensure that the lab coat sleeves are of sufficient length to cover any exposed skin between the glove and the sleeve.[4]
Respiratory Protection NIOSH-Approved Respirator: When handling the powder outside of a certified chemical fume hood, or if there is a risk of generating dust, a NIOSH-approved respirator with particulate filters (N95 or higher) is essential to prevent inhalation.

Donning and Doffing PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Thoroughly Don2 Don Inner Nitrile Gloves Don1->Don2 Don3 Don Lab Coat Don2->Don3 Don4 Don Outer Gloves (e.g., Viton™) Don3->Don4 Don5 Don Chemical Splash Goggles Don4->Don5 Don6 Don Face Shield Don5->Don6 Doff1 Remove Face Shield Doff2 Remove Outer Gloves Doff1->Doff2 Doff3 Remove Lab Coat Doff2->Doff3 Doff4 Remove Goggles Doff3->Doff4 Doff5 Remove Inner Gloves Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: Sequential workflow for donning and doffing PPE.

Engineering Controls: Containing the Hazard

Whenever possible, engineering controls should be the primary method of exposure control.

  • Chemical Fume Hood: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[4]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for safe handling.

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Ensure all necessary PPE is available and in good condition.

    • Have a chemical spill kit readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Handling the Powder:

    • Wear all required PPE as outlined in the table above.

    • Carefully open the container within the chemical fume hood.

    • Use a spatula or other appropriate tool to transfer the powder. Avoid any actions that could generate dust.[5]

    • If transferring to a new container, ensure it is properly labeled with the chemical name, concentration, and hazard warnings.

    • Close the container tightly after use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical (see Decontamination and Disposal Plan).

    • Doff PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][8] Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Plan

For a small spill of powdered this compound within a chemical fume hood:

  • Alert colleagues in the immediate area.

  • Wear appropriate PPE , including respiratory protection.

  • Cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.

  • Carefully scoop the material into a labeled, sealable waste container.

  • Clean the spill area with a detergent solution and then rinse with water.

  • Collect all contaminated materials (paper towels, gloves, etc.) in the designated hazardous waste container.

For a large spill, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Decontamination and Disposal Plan: A Cradle-to-Grave Approach

Proper decontamination and disposal are essential to prevent environmental contamination and accidental exposure.

Decontamination of Laboratory Equipment:

  • Initial Rinse: Carefully rinse all glassware and equipment that came into contact with the chemical with a suitable organic solvent (e.g., acetone or ethanol) in a designated waste container.

  • Wash: Wash the rinsed equipment with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely.

Waste Disposal:

All waste materials, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous waste.

Disposal_Workflow cluster_waste Hazardous Waste Disposal Start Contaminated Material (PPE, Spill Debris, Chemical Residue) Collect Collect in a Labeled, Sealable Hazardous Waste Container Start->Collect Store Store in a Designated Secondary Containment Area Collect->Store Arrange Arrange for Pickup by Certified Hazardous Waste Disposal Service Store->Arrange

Caption: Workflow for the disposal of contaminated materials.

Halogenated organic compounds are subject to specific disposal regulations.[9] Consult your institution's EHS guidelines and local regulations for specific requirements. Never dispose of this chemical down the drain.

By implementing these comprehensive safety and handling protocols, you can ensure a secure research environment while advancing your scientific endeavors.

References

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]

  • Brainly. (2024, February 12). Which of the following should be done to prevent contact with corrosive bromine on your eyes and skin?. Retrieved from [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020, July 6). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Zaera Research Group. SOP for Chemicals (S to Z). Retrieved from [Link]

  • GOV.UK. Bromine: incident management. Retrieved from [Link]

  • American Institute of Chemical Engineers. Guidelines for Safe Handling of Powders and Bulk Solids. Retrieved from [Link]

  • De Dietrich Process Systems. Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • Scribd. SOP For Handling & Usage of Hazardous Chemicals. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Austin. OSHA Glove Selection Chart. Retrieved from [Link]

  • University of Oxford. Chemical Resistant Gloves Guide. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole
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3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.